Product packaging for Methyl 3-chloro-4-hydroxyphenylacetate(Cat. No.:CAS No. 57017-95-5)

Methyl 3-chloro-4-hydroxyphenylacetate

Cat. No.: B1361059
CAS No.: 57017-95-5
M. Wt: 200.62 g/mol
InChI Key: ACBFEXJHCINJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-chloro-4-hydroxyphenylacetate is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO3 B1361059 Methyl 3-chloro-4-hydroxyphenylacetate CAS No. 57017-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-chloro-4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBFEXJHCINJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205625
Record name Methyl 3-chloro-4-hydroxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57017-95-5
Record name Methyl 3-chloro-4-hydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57017-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chloro-4-hydroxyphenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057017955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-chloro-4-hydroxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-chloro-4-hydroxyphenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.996
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3-CHLORO-4-HYDROXYPHENYLACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53RG2QK7LJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-chloro-4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of Methyl 3-chloro-4-hydroxyphenylacetate, tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis. It delves into the compound's chemical and physical properties, synthesis, and known applications, while also exploring its potential biological significance based on related structures.

Introduction and Overview

This compound is a substituted phenylacetate derivative. While not a widely studied compound in its own right, it serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its structure, featuring a chlorinated and hydroxylated benzene ring attached to a methyl acetate group, provides multiple sites for chemical modification, making it a versatile building block in organic synthesis.[1] The presence of both a phenol and an ester group allows for a range of chemical transformations, opening avenues for the creation of diverse molecular libraries. The related compound, 3-chloro-4-hydroxyphenylacetic acid, has been identified as a fungal metabolite and a major chlorinated metabolite of chlorotyrosine, suggesting a natural precedent for this chemical scaffold.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource(s)
CAS Number 57017-95-5[3][4]
Molecular Formula C₉H₉ClO₃[3][5]
Molecular Weight 200.62 g/mol [5]
Appearance White powder to Yellow to Brown Sticky Oil to Semi-Solid[6]
Boiling Point 175 °C @ 4 Torr[4]
Purity ≥98%[3]
Storage Sealed in a dry place at room temperature or 2-8°C in an inert atmosphere.[6]

Synthesis of this compound

The primary route for the synthesis of this compound is through the esterification of 3-chloro-4-hydroxyphenylacetic acid. This reaction is typically acid-catalyzed and proceeds with high efficiency.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound from its carboxylic acid precursor.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-chloro-4-hydroxyphenylacetic_acid 3-chloro-4-hydroxyphenylacetic acid Reflux Reflux overnight (~18 hours) 3-chloro-4-hydroxyphenylacetic_acid->Reflux Methanol Methanol Methanol->Reflux p-toluenesulfonic_acid p-toluenesulfonic acid (catalyst) p-toluenesulfonic_acid->Reflux Vacuum_removal Remove excess methanol under vacuum Reflux->Vacuum_removal Dissolve_in_ether Dissolve oil in ether Vacuum_removal->Dissolve_in_ether Wash_with_water Wash with water (2x) Dissolve_in_ether->Wash_with_water Dry_over_Na2SO4 Dry over anhydrous sodium sulfate Wash_with_water->Dry_over_Na2SO4 Filter_and_evaporate Filter and evaporate ether Dry_over_Na2SO4->Filter_and_evaporate Final_Product This compound (tawny oil) Filter_and_evaporate->Final_Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established synthesis methods.[7]

Materials:

  • 3-chloro-4-hydroxyphenylacetic acid (67 g, 0.38 moles)

  • Methanol (250 ml)

  • p-toluenesulfonic acid (1.5 g)

  • Ether

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Combine 3-chloro-4-hydroxyphenylacetic acid, methanol, and p-toluenesulfonic acid in a round-bottom flask.

  • Reflux the mixture overnight (approximately 18 hours).

  • After reflux, remove the excess methanol under vacuum to yield a thick tawny oil.

  • Dissolve the resulting oil in ether.

  • Wash the ether solution twice with deionized water in a separatory funnel.

  • Dry the ethereal solution over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the ether by rotary evaporation to yield the final product, this compound, as a tawny oil.[7]

Validation: The purity of the product can be assessed by thin-layer chromatography (TLC) using a solvent system such as 2.5% v/v methanol in chloroform on a silica gel matrix.[7] The presence of a single major spot indicates a high degree of purity.

Applications and Biological Significance

This compound is primarily utilized as a chemical intermediate.[1] Its versatile structure makes it a key component in the synthesis of various agrochemicals, including herbicides and fungicides, which are crucial for crop protection.[1] In the pharmaceutical sector, it serves as a building block for the development of certain active pharmaceutical ingredients (APIs).[1]

Potential Biological Activities

While direct biological studies on this compound are limited, the biological activities of structurally related compounds provide insights into its potential applications.

  • Anticancer Potential: Phenylacetamide derivatives have demonstrated cytotoxic effects on various cancer cell lines.[8] For instance, certain substituted phenylacetamides have shown potent activity against MDA-MB468, PC12, and MCF7 cancer cells, inducing apoptosis through the upregulation of key signaling proteins.[8] This suggests that derivatives of this compound could be explored for their anticancer properties.

  • Antifungal Activity: Geranylated phenols and their phenylacetate derivatives have been shown to possess antifungal activity against pathogens like Botrytis cinerea.[9] The activity is influenced by the substitution pattern on the aromatic ring. This indicates that this compound could serve as a scaffold for developing new antifungal agents.

The following diagram illustrates the potential areas of biological investigation for this compound based on the activities of related compounds.

Biological_Significance cluster_potential_activities Potential Biological Activities (Inferred from Related Compounds) cluster_related_compounds Supporting Evidence from Related Compounds M3C4HPA This compound Anticancer Anticancer Activity M3C4HPA->Anticancer Potential for derivatization Antifungal Antifungal Activity M3C4HPA->Antifungal Potential for derivatization Phenylacetamides Phenylacetamide Derivatives (Cytotoxic to cancer cells) Anticancer->Phenylacetamides Based on activity of Geranylated_Phenols Geranylated Phenols & Phenylacetates (Antifungal against Botrytis cinerea) Antifungal->Geranylated_Phenols Based on activity of

Caption: Potential biological activities of this compound.

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

  • Aromatic Protons (3H): Signals expected in the range of δ 6.8-7.3 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Methylene Protons (-CH₂-) (2H): A singlet is expected around δ 3.6 ppm.

  • Methyl Protons (-OCH₃) (3H): A sharp singlet is anticipated around δ 3.7 ppm.

  • Phenolic Proton (-OH) (1H): A broad singlet, with its chemical shift dependent on the solvent and concentration.

¹³C NMR (Predicted):

  • Carbonyl Carbon (C=O): Expected around δ 172 ppm.

  • Aromatic Carbons (6C): Signals anticipated in the δ 115-155 ppm region.

  • Methylene Carbon (-CH₂-): Expected around δ 40 ppm.

  • Methyl Carbon (-OCH₃): A signal around δ 52 ppm is likely.

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): A peak at m/z 200, with a characteristic M+2 isotope peak at m/z 202 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

  • Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z 31) and the carbomethoxy group (-COOCH₃, m/z 59).

Safety and Handling

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the synthesis of novel agrochemicals and pharmaceuticals. While direct biological data on this compound is sparse, the known activities of related phenylacetate and phenylacetamide derivatives suggest that it is a promising scaffold for further investigation, particularly in the areas of oncology and antifungal research. The synthetic protocol for its preparation is well-established and efficient. Further research into the biological properties of this compound and its derivatives is warranted to fully explore its potential applications.

References

An In-depth Technical Guide to Methyl 3-chloro-4-hydroxyphenylacetate (CAS 57017-95-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-chloro-4-hydroxyphenylacetate, a versatile chemical intermediate. This document collates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its relevance in the context of drug discovery and chemical biology based on the applications of its derivatives.

Chemical and Physical Properties

This compound is a substituted phenylacetate derivative. The following table summarizes its key chemical and physical properties gathered from various chemical suppliers and databases.

PropertyValueReference
CAS Number 57017-95-5
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [1]
Appearance Yellow to Brown Sticky Oil to Semi-Solid[2]
Boiling Point 286.7°C at 760 mmHg
Density 1.314 g/cm³
IUPAC Name methyl 2-(3-chloro-4-hydroxyphenyl)acetate[2]
Synonyms Methyl (3-chloro-4-hydroxyphenyl)acetate, Benzeneacetic acid, 3-chloro-4-hydroxy-, methyl ester[2]
Storage Conditions Inert atmosphere, 2-8°C[2]

Synthesis Protocol

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 3-chloro-4-hydroxyphenylacetic acid. A detailed experimental protocol is described in the literature, providing a straightforward method for its preparation in a laboratory setting.[3]

Fischer Esterification of 3-chloro-4-hydroxyphenylacetic acid

This procedure involves the acid-catalyzed esterification of 3-chloro-4-hydroxyphenylacetic acid with methanol.

Materials:

  • 3-chloro-4-hydroxyphenylacetic acid

  • Methanol (MeOH)

  • p-Toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) as a catalyst

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • A mixture of 3-chloro-4-hydroxyphenylacetic acid, a catalytic amount of p-toluenesulfonic acid, and an excess of methanol is refluxed.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The resulting residue is dissolved in diethyl ether.

  • The ethereal solution is washed with water to remove the acid catalyst and any remaining water-soluble impurities.

  • The organic layer is then dried over anhydrous sodium sulfate.

  • The drying agent is removed by filtration.

  • The solvent (diethyl ether) is evaporated under reduced pressure to yield the crude this compound.

  • Further purification can be achieved through column chromatography if necessary.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup cluster_product Product 3-chloro-4-hydroxyphenylacetic_acid 3-chloro-4-hydroxyphenylacetic acid Reflux Reflux 3-chloro-4-hydroxyphenylacetic_acid->Reflux Methanol Methanol Methanol->Reflux Acid_Catalyst Acid Catalyst (p-TsOH) Acid_Catalyst->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Extraction Extraction with Ether Evaporation->Extraction Washing Water Wash Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Final_Evaporation Final Evaporation Drying->Final_Evaporation Product This compound Final_Evaporation->Product

Synthesis workflow for this compound.

Spectroscopic Data

Expected ¹H NMR Signals:

  • Aromatic protons: Signals in the aromatic region (typically δ 6.8-7.3 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Methylene protons (-CH₂-): A singlet around δ 3.6 ppm.

  • Methyl ester protons (-OCH₃): A singlet around δ 3.7 ppm.

  • Phenolic proton (-OH): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

Expected ¹³C NMR Signals:

  • Carbonyl carbon (-C=O): A signal in the downfield region, typically around δ 170-175 ppm.

  • Aromatic carbons: Multiple signals in the aromatic region (δ 115-155 ppm).

  • Methylene carbon (-CH₂-): A signal around δ 40 ppm.

  • Methyl ester carbon (-OCH₃): A signal around δ 52 ppm.

Expected IR Spectroscopy Bands:

  • O-H stretch (phenolic): A broad band around 3200-3600 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹.

  • C=O stretch (ester): A strong, sharp band around 1735 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-O stretch (ester and phenol): Bands in the 1000-1300 cm⁻¹ region.

Expected Mass Spectrometry Fragmentation:

  • Molecular Ion Peak (M⁺): Expected at m/z corresponding to the molecular weight (200.62).

  • Isotope Peak (M+2): An isotope peak at approximately one-third the intensity of the molecular ion peak, characteristic of the presence of a chlorine atom.

  • Key Fragments: Loss of the methoxy group (-OCH₃) and the carbomethoxy group (-COOCH₃).

Applications in Drug Discovery and Chemical Biology

While this compound is primarily a chemical intermediate, its parent compound and derivatives have been explored for their biological activities. The scaffold of 3-chloro-4-hydroxyphenylacetic acid is a known fungal metabolite and has been utilized in the generation of screening libraries for drug discovery.[3][6]

Amide Library Synthesis and Biological Screening

A notable study involved the synthesis of a 20-membered amide library derived from this compound.[3] This library was generated through a solvent-free aminolysis procedure, reacting the methyl ester with a diverse set of primary amines.

Experimental Protocol for Amide Library Synthesis:

  • This compound is mixed with an equimolar amount of a primary amine.

  • The mixture is heated, typically at a temperature sufficient to drive the reaction without significant decomposition.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the resulting amide can be purified by techniques such as column chromatography or recrystallization.

The resulting library of amides was screened for biological activity against a panel of disease targets, including:

  • Antimalarial activity: Against Plasmodium falciparum.

  • Antitrypanosomal activity: Against Trypanosoma brucei rhodesiense.

  • Anticancer activity: Against a prostate cancer cell line.

This approach highlights the utility of this compound as a scaffold for generating novel chemical entities with potential therapeutic applications.

G Start This compound Aminolysis Solvent-free Aminolysis Start->Aminolysis Amines Diverse Primary Amines Amines->Aminolysis Library 20-Membered Amide Library Aminolysis->Library Screening Biological Screening Library->Screening Targets Disease Targets Screening->Targets Malaria Malaria (P. falciparum) Targets->Malaria Trypanosomiasis Trypanosomiasis (T. brucei) Targets->Trypanosomiasis Cancer Prostate Cancer Targets->Cancer

Drug discovery workflow using the target compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and a straightforward synthetic route. Its primary importance in the fields of research and drug development lies in its utility as a scaffold for creating diverse libraries of compounds for biological screening. The established protocols for its synthesis and derivatization, coupled with the potential for its derivatives to exhibit interesting biological activities, make it a compound of significant interest for medicinal chemists and chemical biologists. Further investigation into the biological effects of this compound and its derivatives may lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide on (3-Chloro-4-hydroxyphenyl)acetic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-4-hydroxyphenyl)acetic acid methyl ester, with the CAS number 53985-43-8, is a chlorinated derivative of 4-hydroxyphenylacetic acid, a compound of interest in various research fields, including as a fungal metabolite and a building block in medicinal chemistry. This technical guide provides a comprehensive overview of the available chemical, physical, and synthetic data for this specific methyl ester. Due to the limited publicly available experimental data for the methyl ester, this guide also includes data for the parent compound, (3-Chloro-4-hydroxyphenyl)acetic acid, for comparative purposes and to provide a foundational understanding.

Chemical and Physical Properties

The quantitative data for (3-Chloro-4-hydroxyphenyl)acetic acid methyl ester is sparse in the literature. The following tables summarize the available information for the methyl ester and its parent carboxylic acid.

Table 1: Chemical Identifiers

Identifier(3-Chloro-4-hydroxyphenyl)acetic Acid Methyl Ester(3-Chloro-4-hydroxyphenyl)acetic Acid
CAS Number 53985-43-833697-81-3[1]
Molecular Formula C₉H₉ClO₃C₈H₇ClO₃[1]
Molecular Weight 200.62 g/mol 186.59 g/mol [1]
IUPAC Name Methyl 2-(3-chloro-4-hydroxyphenyl)acetate2-(3-Chloro-4-hydroxyphenyl)acetic acid[1]
InChI InChI=1S/C9H9ClO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3InChI=1S/C8H7ClO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12)[1]
InChIKey ACBFEXJHCINJDS-UHFFFAOYSA-NIYTUKSIOQKTZEG-UHFFFAOYSA-N[1]
SMILES COC(=O)Cc1ccc(c(c1)Cl)OC1=CC(=C(C=C1CC(=O)O)Cl)O[1]

Table 2: Physical Properties

Property(3-Chloro-4-hydroxyphenyl)acetic Acid Methyl Ester(3-Chloro-4-hydroxyphenyl)acetic Acid
Melting Point Data not available108-110 °C (lit.)
Boiling Point Data not availableData not available
Solubility Data not availableData not available
Appearance Tawny oil[2]Solid
pKa Data not available3.06

Spectroscopic Data

Table 3: Spectroscopic Data

Spectrum(3-Chloro-4-hydroxyphenyl)acetic Acid Methyl Ester(3-Chloro-4-hydroxyphenyl)acetic Acid
¹H NMR Predicted shifts would be similar to the parent acid with an additional singlet for the methyl ester group (~3.7 ppm).(399.65 MHz, CDCl₃) δ (ppm): 7.26, 7.09, 6.98, 3.56.[2] (399.65 MHz, DMSO-d₆) δ (ppm): 11.0, 10.0, 7.23, 7.02, 6.92, 3.47.[2]
¹³C NMR Predicted shifts would show a carbonyl carbon (~170 ppm), an alkoxy carbon (~50 ppm), and aromatic carbons similar to the parent acid.Data not available
FT-IR Expected peaks: O-H stretch (~3300 cm⁻¹), C=O stretch (~1735 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), aromatic C-H and C=C stretches.Data available for KBr wafer and ATR-IR.
Mass Spectrum (EI) Data not availablem/z: 186 (M+), 141, 143, 77, 51.[1]

Experimental Protocols

Synthesis of (3-Chloro-4-hydroxyphenyl)acetic Acid Methyl Ester

A common method for the synthesis of (3-Chloro-4-hydroxyphenyl)acetic acid methyl ester is through the Fischer esterification of the corresponding carboxylic acid.

Materials:

  • (3-Chloro-4-hydroxyphenyl)acetic acid (67 g, 0.38 moles)[2]

  • Methanol (250 ml)[2]

  • p-Toluenesulfonic acid (1.5 g)[2]

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Water

Procedure: [2]

  • A mixture of (3-Chloro-4-hydroxyphenyl)acetic acid, methanol, and p-toluenesulfonic acid is refluxed overnight (approximately 18 hours).[2]

  • The excess methanol is removed under vacuum, resulting in a thick tawny oil.[2]

  • The oil is dissolved in diethyl ether and washed twice with water.

  • The ethereal solution is dried over anhydrous sodium sulfate.

  • The solution is filtered, and the ether is removed to yield the final product as a tawny oil.[2]

  • The purity of the product can be assessed by thin-layer chromatography (TLC) using a solvent system of 2.5% v/v methanol in chloroform on a silica gel matrix.[2]

G Synthesis of (3-Chloro-4-hydroxyphenyl)acetic Acid Methyl Ester cluster_reactants Reactants cluster_process Process cluster_workup Workup cluster_product Product Reactant_1 (3-Chloro-4-hydroxyphenyl)acetic Acid Reflux Reflux overnight (~18h) Reactant_1->Reflux Reactant_2 Methanol Reactant_2->Reflux Catalyst p-Toluenesulfonic Acid Catalyst->Reflux Evaporation Remove excess Methanol (vacuum) Reflux->Evaporation Extraction Dissolve in Ether, wash with Water Evaporation->Extraction Drying Dry with Na2SO4 Extraction->Drying Final_Evaporation Remove Ether Drying->Final_Evaporation Product (3-Chloro-4-hydroxyphenyl)acetic Acid Methyl Ester (Tawny Oil) Final_Evaporation->Product

Synthesis Workflow

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the signaling pathways associated with (3-Chloro-4-hydroxyphenyl)acetic acid methyl ester. Research on the parent compound, (3-Chloro-4-hydroxyphenyl)acetic acid, suggests its role as a fungal metabolite and its use in the development of screening libraries for medicinal chemistry. Structurally related hydroxyphenylacetic acid derivatives have been investigated for a variety of biological activities, including antioxidant and antimicrobial properties.

Given the lack of specific data, a hypothetical workflow for the initial biological screening of this compound is presented below. This workflow outlines a general approach to identify potential biological targets and mechanisms of action.

G Hypothetical Biological Screening Workflow Compound (3-Chloro-4-hydroxyphenyl)acetic Acid Methyl Ester Primary_Screening Primary Screening (e.g., Cell Viability Assays) Compound->Primary_Screening Hit_Identification Hit Identification & Confirmation Primary_Screening->Hit_Identification Secondary_Screening Secondary Assays (e.g., Enzyme Inhibition, Receptor Binding) Hit_Identification->Secondary_Screening Mechanism_of_Action Mechanism of Action Studies Secondary_Screening->Mechanism_of_Action Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Mechanism_of_Action->Signaling_Pathway_Analysis Lead_Optimization Lead Optimization Signaling_Pathway_Analysis->Lead_Optimization

Biological Screening Workflow

Based on the activities of similar phenolic compounds, a hypothetical signaling pathway that could be investigated is the MAPK/ERK pathway, which is crucial in regulating cellular processes like proliferation, differentiation, and survival.

G Hypothetical Signaling Pathway Investigation Compound (3-Chloro-4-hydroxyphenyl)acetic Acid Methyl Ester Receptor Cell Surface Receptor Compound->Receptor Activation/Inhibition? Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factors->Cellular_Response

Hypothetical MAPK/ERK Pathway

Conclusion

(3-Chloro-4-hydroxyphenyl)acetic acid methyl ester is a readily synthesizable compound. However, a significant gap exists in the publicly available literature regarding its specific physical properties, comprehensive spectral characterization, and biological activities. The data for its parent carboxylic acid provides a useful point of reference. Further experimental investigation is required to fully characterize this compound and to explore its potential applications in drug discovery and other scientific disciplines. Researchers are encouraged to perform detailed analytical and biological studies to elucidate the properties and potential of this molecule.

References

Methyl 3-chloro-4-hydroxyphenylacetate structure and substructure.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 3-chloro-4-hydroxyphenylacetate: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document details the compound's structural characteristics, physicochemical properties, and established experimental protocols.

Chemical Structure and Identification

This compound is a derivative of phenylacetic acid. Its structure consists of a central benzene ring substituted with a methyl acetate group, a hydroxyl group, and a chlorine atom. The compound is achiral[1].

Key Identifiers:

  • IUPAC Name: Methyl 2-(3-chloro-4-hydroxyphenyl)acetate[2]

  • CAS Number: 57017-95-5[2][3]

  • Molecular Formula: C₉H₉ClO₃[1][3]

  • Molecular Weight: 200.62 g/mol [1][3]

  • InChI: InChI=1S/C9H9ClO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3[1]

  • InChIKey: ACBFEXJHCINJDS-UHFFFAOYSA-N[1]

  • SMILES: COC(=O)Cc1ccc(c(c1)Cl)O[1]

The core structure of this compound can be broken down into several key functional groups, or substructures, which dictate its chemical reactivity and properties.

cluster_main This compound cluster_sub Key Substructures M This compound P Phenol M->P contains C Chlorobenzene M->C contains E Methyl Ester M->E contains PA Phenylacetate M->PA is a derivative of

Caption: Logical relationship of the core compound and its substructures.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is crucial for handling, storage, and application in synthetic chemistry.

PropertyValueSource
Physical Form Solid, Off-White to Pale Beige[2][4]
Boiling Point 175 °C (at 4 Torr)[2][5]
286.7 °C (at 760 mmHg)[4]
Density 1.314 ± 0.06 g/cm³ (Predicted)[2][5]
pKa 8.30 ± 0.18 (Predicted)[2]
Solubility Chloroform (Slightly), Methanol (Slightly)[2]
Storage Conditions Under inert gas (Nitrogen or Argon) at 2-8°C[2]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via Fischer esterification from its corresponding carboxylic acid, 3-chloro-4-hydroxyphenylacetic acid.

Reactants:

  • 3-chloro-4-hydroxyphenylacetic acid (0.38 moles)

  • Methanol (250 ml)

  • p-Toluenesulfonic acid (1.5 g, as catalyst)

Procedure:

  • A mixture of 3-chloro-4-hydroxyphenylacetic acid, methanol, and p-toluenesulfonic acid is refluxed overnight (approximately 18 hours)[6].

  • Following the reflux period, excess methanol is removed under vacuum, resulting in a thick tawny oil[6].

  • The oil is dissolved in ether and washed twice with water[6].

  • The ethereal solution is dried over anhydrous sodium sulfate[6].

  • The solution is filtered, and the ether is evaporated to yield the final product as a tawny oil[6].

Purification and Analysis:

  • The purity of the resulting oil can be assessed using thin-layer chromatography (TLC) with a silica gel matrix and a solvent system of 2.5% v/v methanol in chloroform[6]. This analysis typically shows a largely homogeneous product with only trace amounts of unreacted acid at the origin[6].

G cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis r1 3-chloro-4-hydroxyphenylacetic acid p1 Reflux overnight (~18 hours) r1->p1 r2 Methanol (excess) r2->p1 r3 p-Toluenesulfonic acid (catalyst) r3->p1 p2 Remove excess methanol via vacuum p1->p2 p3 Dissolve oil in ether p2->p3 p4 Wash with water (2x) p3->p4 p5 Dry over Na₂SO₄ p4->p5 p6 Filter and evaporate ether p5->p6 prod This compound (Oil) p6->prod analysis TLC Analysis (Silica gel, 2.5% MeOH in CHCl₃) prod->analysis

Caption: Workflow for the synthesis of this compound.

Spectral Data

While complete spectral data for the methyl ester is not publicly detailed, the ¹H NMR spectrum of its parent compound, 3-chloro-4-hydroxyphenylacetic acid, provides critical insight into the chemical environment of the protons on the aromatic ring and the acetic acid moiety.

¹H NMR Spectrum of 3-Chloro-4-hydroxyphenylacetic Acid

AssignmentChemical Shift (ppm) in CDCl₃Chemical Shift (ppm) in DMSO-d₆
A7.2611.0
B7.08810.0
C6.9767.228
D7.07.017
E3.5636.917
FN/A3.469
Data sourced from ChemicalBook for CAS 33697-81-3[7]. Note: Assignments A-F are as designated in the source and correspond to different protons in the molecule[7].

Applications and Chemical Context

This compound serves primarily as a versatile intermediate in organic synthesis. Its functional groups allow for further chemical modifications, making it a valuable building block.

  • Agrochemicals: It is a key intermediate in the manufacturing of various herbicides and fungicides, contributing to crop protection[8].

  • Pharmaceuticals: The compound is also utilized in the development of certain active pharmaceutical ingredients (APIs) for medicinal use[8].

Its parent acid, 3-chloro-4-hydroxyphenylacetic acid, is recognized as a fungal metabolite and a major chlorinated metabolite of chlorotyrosine[9][10]. This biological context underscores the relevance of this chemical scaffold in metabolic studies.

cluster_apps Primary Applications start This compound Agro Agrochemical Synthesis Herbicides Fungicides start->Agro is an intermediate for Pharma Pharmaceutical Synthesis Active Pharmaceutical Ingredients (APIs) start->Pharma is an intermediate for

Caption: Application pathways for this compound.

References

Unraveling the Biological Profile of Methyl 3-chloro-4-hydroxyphenylacetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this technical guide serves as a consolidated resource on the current understanding of Methyl 3-chloro-4-hydroxyphenylacetate. Due to the limited publicly available data specifically detailing the biological activities of this compound, this document will focus on its chemical properties, synthesis, and the biological context of its parent compound, 3-chloro-4-hydroxyphenylacetic acid.

Chemical Identity and Properties

This compound is a chlorinated derivative of methyl 4-hydroxyphenylacetate. Key identifiers and properties are summarized below.

PropertyValue
CAS Number 57017-95-5
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Synonyms Methyl 2-(3-chloro-4-hydroxyphenyl)acetate, (3-Chloro-4-hydroxyphenyl)acetic acid methyl ester

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its parent carboxylic acid, 3-chloro-4-hydroxyphenylacetic acid.

Experimental Protocol: Fischer Esterification

A common method for this conversion is the Fischer esterification. The general procedure involves reacting 3-chloro-4-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst.

Materials:

  • 3-chloro-4-hydroxyphenylacetic acid

  • Methanol (excess, serves as solvent and reactant)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous sodium sulfate

  • Ether

  • Water

Procedure:

  • A mixture of 3-chloro-4-hydroxyphenylacetic acid and an acid catalyst in excess methanol is refluxed. The reaction is typically monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The resulting residue is dissolved in a suitable organic solvent, such as ether.

  • The organic solution is washed with water to remove any remaining acid and methanol.

  • The organic layer is then dried over anhydrous sodium sulfate.

  • Finally, the solvent is evaporated to yield the crude this compound, which can be further purified if necessary.

G 3-chloro-4-hydroxyphenylacetic acid 3-chloro-4-hydroxyphenylacetic acid Reflux Reflux 3-chloro-4-hydroxyphenylacetic acid->Reflux Methanol Methanol Methanol->Reflux Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Product Methyl 3-chloro-4- hydroxyphenylacetate Workup->Product

Figure 1. Synthetic workflow for the esterification of 3-chloro-4-hydroxyphenylacetic acid.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are not extensively reported in the scientific literature. However, insights can be drawn from the known activities of its parent compound, 3-chloro-4-hydroxyphenylacetic acid (CHPAA), and related structures.

CHPAA is recognized as a fungal metabolite.[1] The presence of the chloro and hydroxyl groups on the phenyl ring suggests potential for various biological interactions. Derivatives of hydroxyphenylacetic acids have been investigated for a range of applications. For instance, some studies have explored the anti-inflammatory and analgesic properties of related compounds.[2]

Furthermore, the core structure of hydroxyphenylacetic acid is a known scaffold in medicinal chemistry and agrochemistry. It serves as an intermediate in the synthesis of more complex molecules with desired biological activities.[3][4]

It is important to note that the esterification of the carboxylic acid group in CHPAA to form this compound will alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These changes can significantly impact its biological activity, including absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its interaction with biological targets.

Future Directions and Research Opportunities

The lack of specific data on the biological activity of this compound highlights a significant research gap. Future investigations could explore a variety of potential activities, including but not limited to:

  • Antimicrobial assays: To determine if the compound exhibits any inhibitory activity against bacteria or fungi.

  • Anticancer screening: To assess its potential cytotoxic effects on various cancer cell lines.

  • Enzyme inhibition assays: To investigate its ability to modulate the activity of specific enzymes.

  • Anti-inflammatory studies: To evaluate its potential to reduce inflammation in cellular or animal models.

A systematic screening of this compound in various biological assays is warranted to elucidate its pharmacological profile.

G cluster_0 Compound cluster_1 Potential Biological Screening Areas MCHPA Methyl 3-chloro-4- hydroxyphenylacetate Antimicrobial Antimicrobial Activity MCHPA->Antimicrobial Screening Anticancer Anticancer Activity MCHPA->Anticancer Screening Enzyme_Inhibition Enzyme Inhibition MCHPA->Enzyme_Inhibition Screening Anti_inflammatory Anti-inflammatory Activity MCHPA->Anti_inflammatory Screening

Figure 2. Proposed areas for future biological investigation of this compound.

Conclusion

While this compound is a readily synthesizable compound with a chemical structure that suggests potential for biological activity, there is a clear need for comprehensive studies to determine its specific pharmacological effects. The information available on its parent compound, 3-chloro-4-hydroxyphenylacetic acid, provides a starting point for formulating hypotheses, but dedicated research is essential to uncover the true biological profile of the methyl ester derivative. This guide serves as a call to the scientific community to explore the untapped potential of this molecule.

References

A Technical Guide to Chlorinated Phenylacetic Acid Analogs as Fungal Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While Methyl 3-chloro-4-hydroxyphenylacetate is not a documented fungal metabolite based on current scientific literature, a diverse array of structurally related chlorinated aromatic compounds, including derivatives of phenylacetic acid, are naturally produced by various fungi. These metabolites are of significant interest to researchers and drug development professionals due to their wide range of biological activities, including antimicrobial and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the biosynthesis, isolation, and biological significance of chlorinated phenylacetic acid analogs and related compounds from fungal sources.

Fungi, particularly wood- and forest litter-degrading species, are prolific producers of chlorinated organic molecules.[1][2] The biosynthesis of these compounds highlights the diverse metabolic capabilities of fungi and their role in the natural cycling of halogens. Understanding the production and function of these metabolites can open new avenues for the discovery of novel therapeutic agents and agrochemicals.

Biosynthesis of Chlorinated Aromatic Fungal Metabolites

The biosynthesis of chlorinated secondary metabolites in fungi is a complex process involving the integration of halogenation reactions into various metabolic pathways. While the direct biosynthetic pathway for a chloro-hydroxyphenylacetate from fungi is not explicitly detailed, the general mechanisms for the production of chlorinated aromatic compounds have been studied.

Chlorination is typically an early step in the biosynthetic pathway of these metabolites.[3] Fungi utilize chloroperoxidase enzymes to incorporate chlorine atoms into organic molecules. The biosynthesis of many chlorinated aromatic compounds starts from common metabolic precursors, such as those derived from the shikimate pathway, which produces aromatic amino acids like phenylalanine. Phenylacetic acid (PAA) itself is a known fungal metabolite and can be a precursor for various derivatives.[4][5][6]

The general proposed pathway involves the hydroxylation of phenylacetic acid to form hydroxyphenylacetic acids, which can then be chlorinated. For instance, fungi are known to hydroxylate PAA to 2-hydroxyphenylacetate (2-HPA) and 4-hydroxyphenylacetate (4-HPA).[7] Subsequent chlorination of such intermediates would lead to compounds structurally similar to this compound.

Diagram: Proposed Biosynthetic Pathway of a Chlorinated Hydroxyphenylacetic Acid Analog

Fungal Biosynthesis of Chlorinated Hydroxyphenylacetic Acid Analog Shikimate Shikimate Pathway Phenylalanine Phenylalanine Shikimate->Phenylalanine PAA Phenylacetic Acid (PAA) Phenylalanine->PAA HPA Hydroxyphenylacetic Acid (e.g., 4-HPA) PAA->HPA Hydroxylation Chlorinated_HPA Chlorinated Hydroxyphenylacetic Acid Analog HPA->Chlorinated_HPA Chloroperoxidase Chloroperoxidase (+ Cl-) Chloroperoxidase->HPA

A proposed biosynthetic route to chlorinated hydroxyphenylacetic acid analogs in fungi.

Isolation and Purification of Fungal Metabolites

The isolation of chlorinated aromatic compounds from fungal cultures is a multi-step process that requires careful selection of extraction and chromatographic techniques.

Experimental Protocol: General Isolation and Purification of Fungal Metabolites

  • Fungal Cultivation:

    • Inoculate the desired fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast-Malt-Glucose medium).[8][9]

    • Incubate the culture under appropriate conditions of temperature, agitation, and aeration for a period sufficient for the production of secondary metabolites (typically 7-21 days).[9]

  • Extraction:

    • Separate the fungal biomass from the culture broth by filtration or centrifugation.

    • Extract the culture filtrate with an organic solvent such as ethyl acetate.[9] The choice of solvent may be optimized based on the polarity of the target compound.

    • Extract the fungal mycelium separately, often after homogenization, using a suitable solvent system.

  • Purification:

    • Concentrate the crude extracts under reduced pressure.

    • Subject the concentrated extract to chromatographic separation. This typically involves multiple steps:

      • Column Chromatography: Use silica gel or other stationary phases with a gradient of solvents (e.g., hexane-ethyl acetate) to fractionate the extract.

      • Thin Layer Chromatography (TLC): Monitor the separation and identify fractions containing the compounds of interest.[10]

      • High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using reversed-phase or normal-phase HPLC to obtain the pure compound.

  • Structure Elucidation:

    • Determine the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

Diagram: Experimental Workflow for Fungal Metabolite Isolation

Fungal Metabolite Isolation Workflow Start Fungal Culture Filtration Filtration / Centrifugation Start->Filtration Broth Culture Broth Filtration->Broth Mycelium Fungal Mycelium Filtration->Mycelium Extraction_Broth Solvent Extraction (e.g., Ethyl Acetate) Broth->Extraction_Broth Extraction_Mycelium Mycelial Extraction Mycelium->Extraction_Mycelium Crude_Extract Crude Extract Extraction_Broth->Crude_Extract Extraction_Mycelium->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC HPLC Purification Fractions->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound

A generalized workflow for the isolation and purification of fungal secondary metabolites.

Biological Activities of Chlorinated Fungal Metabolites

Chlorinated aromatic compounds produced by fungi exhibit a range of biological activities. The presence and position of chlorine atoms on the aromatic ring can significantly influence the molecule's potency and mode of action.[8][11]

Table 1: Biological Activities of Selected Chlorinated Fungal Metabolites

Compound ClassExample(s)Producing FungiBiological ActivityReference(s)
Chlorinated Anisyl Metabolites3,5-Dichloro-4-methoxybenzyl alcoholStropharia sp.Chitin synthase inhibition[8]
Chlorinated PhenolsDrosophilin AStropharia sp.Antifungal, enzyme inhibition[8]
Chlorinated Isocoumarins5-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methylisocoumarinPericonia macrospinosaNot specified[3]
Chlorinated FlavonoidsAspergivone AAspergillus candidusAntimicrobial[12]

The toxicity of chlorinated phenols generally increases with the degree of chlorination.[11] The primary mode of toxic action for many of these compounds is the uncoupling of oxidative phosphorylation.[13] This property makes them of interest as potential antimicrobial agents, as they can disrupt cellular energy production in pathogenic microorganisms.

Experimental Protocol: Antifungal Activity Assay (Disc Diffusion)

  • Prepare Inoculum: Prepare a standardized suspension of the target fungal pathogen in sterile saline or broth.

  • Plate Inoculation: Evenly spread the fungal inoculum onto the surface of an appropriate agar medium (e.g., Potato Dextrose Agar).

  • Disc Application:

    • Impregnate sterile paper discs with a known concentration of the purified fungal metabolite dissolved in a suitable solvent.

    • Place the discs onto the inoculated agar surface.

    • Include a solvent-only disc as a negative control and a disc with a known antifungal agent as a positive control.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is inhibited). The size of the zone correlates with the antifungal activity of the compound.

Conclusion

While this compound is not established as a fungal metabolite, the study of structurally similar chlorinated aromatic compounds from fungi presents a promising field for the discovery of new bioactive molecules. The ability of fungi to synthesize these diverse compounds, coupled with their potent biological activities, underscores the importance of continued research into fungal secondary metabolism. The protocols and information presented in this guide provide a foundation for researchers and drug development professionals to explore this fascinating area of natural product chemistry.

References

An In-Depth Technical Guide to Methyl 3-chloro-4-hydroxyphenylacetate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-4-hydroxyphenylacetate is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its discovery and history, detailed physicochemical properties, established synthetic protocols, and its role in the development of bioactive molecules. Spectroscopic data are presented to aid in its characterization, and experimental procedures are outlined for its synthesis.

Introduction

This compound, with the CAS number 57017-95-5, is a substituted phenylacetate ester. Its chemical structure, featuring a chlorinated and hydroxylated benzene ring, makes it a versatile building block in organic synthesis. The strategic placement of the chloro and hydroxyl groups allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures. This guide aims to be a comprehensive resource for researchers and professionals working with this important compound.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₉H₉ClO₃[3][4]
Molecular Weight 200.62 g/mol [3][4]
Boiling Point 286.7 °C[1]
Density 1.314 g/cm³[1]
Physical Form Yellow to Brown Sticky Oil to Semi-Solid[5]
Storage Temperature 2-8°C in an inert atmosphere[5]

Spectroscopic Data

Characterization of this compound is crucial for its identification and quality control in synthetic processes. While experimental spectra for the methyl ester are not widely published, data for its immediate precursor, 3-chloro-4-hydroxyphenylacetic acid, are available and provide a close reference for the expected spectral features.

For 3-chloro-4-hydroxyphenylacetic acid (CAS: 33697-81-3):

SpectroscopyKey Peaks/Shifts
¹H NMR (399.65 MHz, CDCl₃)δ (ppm): 7.26, 7.088, 6.976, 3.563
¹H NMR (399.65 MHz, DMSO-d₆)δ (ppm): 11.0, 10.0, 7.228, 7.017, 6.917, 3.469
Mass Spectrum (EI-B)Top 5 Peaks (m/z): 141, 143, 186, 77, 51

Note: The ¹H NMR spectrum of this compound would be expected to show a singlet for the methyl ester protons around 3.7 ppm, in addition to the aromatic and methylene proton signals.

Experimental Protocols

The most common and straightforward synthesis of this compound is through the Fischer esterification of 3-chloro-4-hydroxyphenylacetic acid.

Synthesis of this compound [6]

  • Reactants:

    • 3-chloro-4-hydroxyphenylacetic acid (67 g, 0.38 moles)

    • Methanol (250 ml)

    • p-toluenesulfonic acid (1.5 g)

  • Procedure:

    • A mixture of 3-chloro-4-hydroxyphenylacetic acid, methanol, and p-toluenesulfonic acid is refluxed overnight (approximately 18 hours).

    • The excess methanol is removed under vacuum, resulting in a thick tawny oil.

    • This oil is dissolved in ether and washed twice with water.

    • The ethereal solution is dried over anhydrous sodium sulfate.

    • The solution is filtered, and the ether is removed to yield the final product as a tawny oil.

  • Purification and Analysis:

    • Thin-layer chromatography (TLC) using a solvent system of 2.5% v/v methanol in chloroform on a silica gel matrix can be used to assess the purity of the product. The product should appear as a single spot with minimal impurities at the origin, which would indicate unreacted acid.[6]

Applications in Drug Development and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a variety of commercial products. Its functional groups allow for further chemical modifications to build more complex and biologically active molecules.

  • Pharmaceuticals: It is employed in the development of certain active pharmaceutical ingredients (APIs).[1] While specific drug synthesis pathways starting directly from this ester are not frequently detailed in public literature, its structural motif is present in various pharmacologically active compounds.

  • Agrochemicals: This compound is a key intermediate in the production of herbicides and fungicides, contributing to crop protection and agricultural efficiency.[1]

Logical Relationships and Workflows

The synthesis of this compound is a standard esterification reaction. The logical workflow from starting material to product is illustrated below.

Synthesis_Workflow Start Starting Materials: 3-chloro-4-hydroxyphenylacetic acid Methanol Reaction Reaction: Reflux overnight (~18h) Start->Reaction Catalyst Catalyst: p-toluenesulfonic acid Catalyst->Reaction Workup Workup: 1. Remove excess Methanol (vacuum) 2. Dissolve in Ether 3. Wash with Water 4. Dry over Na2SO4 Reaction->Workup Product Product: This compound Workup->Product

Synthesis workflow for this compound.

The general utility of this compound as a synthetic intermediate can be visualized as follows:

Intermediate_Utility Intermediate This compound Derivatization Further Chemical Modifications Intermediate->Derivatization APIs Active Pharmaceutical Ingredients (APIs) Derivatization->APIs Agrochemicals Herbicides & Fungicides Derivatization->Agrochemicals

Role as a versatile chemical intermediate.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it an important building block in the production of a range of chemical products. This guide has provided a detailed overview of its properties, synthesis, and applications, intended to support the work of researchers and professionals in the fields of chemistry and drug development. Further research into novel applications of this compound could lead to the development of new and improved pharmaceuticals and agrochemicals.

References

The Pivotal Role of Methyl 3-chloro-4-hydroxyphenylacetate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl 3-chloro-4-hydroxyphenylacetate, a versatile synthetic intermediate, is emerging as a crucial building block in the landscape of medicinal chemistry. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and its significant role in the development of novel therapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data, experimental protocols, and conceptual frameworks to facilitate further innovation in the field.

Core Chemical and Physical Properties

This compound is a substituted phenylacetate ester. The presence of a chlorine atom at the meta position and a hydroxyl group at the para position of the phenyl ring, combined with the methyl ester functionality, provides multiple reactive sites for chemical modification. This strategic placement of functional groups allows for its use as a scaffold in the generation of diverse molecular libraries for drug discovery.

PropertyValue
Molecular FormulaC₉H₉ClO₃
Molecular Weight200.62 g/mol
CAS Number57017-95-5
AppearanceYellow to Brown Sticky Oil to Semi-Solid[1]
Boiling Point286.7°C
Density1.314 g/cm³

Synthesis and Derivatization: A Gateway to Bioactive Molecules

The primary synthesis of this compound involves the esterification of 3-chloro-4-hydroxyphenylacetic acid. This foundational reaction is both efficient and scalable, making the compound readily accessible for further chemical exploration.

Experimental Protocol: Synthesis of this compound[2]
  • Reactants: 3-chloro-4-hydroxyphenylacetic acid (0.38 moles), p-toluenesulfonic acid (1.5 g), and methanol (250 ml).

  • Procedure:

    • A mixture of the reactants is refluxed overnight (approximately 18 hours).

    • The excess methanol is removed under vacuum, yielding a thick oil.

    • The oil is dissolved in ether, washed twice with water, and dried over anhydrous sodium sulfate.

    • The ethereal solution is filtered, and the ether is removed to yield the final product.

  • Purification: Thin-layer chromatography using a 2.5% v/v methanol in chloroform solvent and a silica gel matrix can be used to assess purity.

The true value of this compound in medicinal chemistry is realized in its role as a versatile scaffold for generating libraries of new chemical entities. The ester and phenolic hydroxyl groups serve as handles for a variety of chemical transformations, including amidation, etherification, and nucleophilic substitution.

A notable application is the creation of amide libraries through direct aminolysis. This approach allows for the rapid generation of a diverse set of compounds with potential biological activity.

Experimental Protocol: Generation of an Amide Library from this compound[3]
  • Reactants: this compound (0.25 mmol) and a diverse series of primary amines (0.5 mL).

  • Procedure:

    • The methyl ester and the primary amine are mixed and stirred for 16 hours at room temperature in a solvent-free environment.

    • The reaction mixture is dried under a stream of nitrogen and then under high vacuum.

    • The residue is redissolved in a 1:1 mixture of dichloromethane and methanol and pre-adsorbed onto silica gel.

    • Purification is achieved through column chromatography.

The following diagram illustrates the general workflow for synthesizing this compound and its subsequent derivatization to an amide library.

G Synthesis and Derivatization Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization to Amide Library 3-chloro-4-hydroxyphenylacetic_acid 3-chloro-4-hydroxyphenylacetic acid Methanol_pTSA Methanol, p-TSA Reflux 3-chloro-4-hydroxyphenylacetic_acid->Methanol_pTSA Methyl_ester This compound Methanol_pTSA->Methyl_ester Methyl_ester_ref This compound Primary_amines Primary Amines Solvent-free aminolysis Methyl_ester_ref->Primary_amines Amide_library Amide Library Primary_amines->Amide_library G Lipid Content Modulation Pathway Methyl_ester This compound Amide_derivatives Fluorobenzyl Amide Derivatives Methyl_ester->Amide_derivatives Synthesis Prostate_cancer_cells LNCaP and PC-3 Prostate Cancer Cells Amide_derivatives->Prostate_cancer_cells Treatment Lipid_reduction Reduced Cellular Phospholipid and Neutral Lipid Levels Prostate_cancer_cells->Lipid_reduction Leads to

References

A Technical Guide to the Preliminary Biological Screening of Methyl 3-chloro-4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for conducting a preliminary biological screening of Methyl 3-chloro-4-hydroxyphenylacetate, a derivative of the fungal metabolite 3-chloro-4-hydroxyphenylacetic acid.[1][2] The strategic selection of in vitro assays detailed herein is informed by the structural characteristics of the molecule and the known biological activities of related chlorophenylacetic acid derivatives.[3] This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental step to ensure scientific rigor and reproducibility.

Introduction to this compound

This compound is a synthetic derivative of a naturally occurring fungal metabolite.[2] Natural products and their analogues have historically been a rich source of novel therapeutic agents.[4] The parent compound, 3-chloro-4-hydroxyphenylacetic acid, possesses a phenolic group and a halogenated aromatic ring, features that are often associated with a range of biological activities. The methylation of the carboxylic acid group to form the ester, this compound, alters its physicochemical properties, such as lipophilicity, which can in turn influence its biological activity and cellular uptake.

A preliminary screening of this compound has already demonstrated a lack of significant cytotoxicity and antiparasitic activity at a concentration of 10 μM against a human prostate cancer cell line (LNCaP), Trypanosoma brucei brucei, and Plasmodium falciparum.[2] However, its derivatives have shown an interesting effect on the lipid content of prostate cancer cells, suggesting a potential role in modulating cellular metabolism.[2] This guide will therefore outline a broader preliminary screening cascade to further explore the therapeutic potential of this molecule.

The Rationale for In Vitro Screening

Preliminary drug discovery relies heavily on in vitro assays to efficiently and cost-effectively screen large numbers of compounds.[5][6] These assays provide a controlled environment to assess the biological activity of a compound, offering insights into its potential mechanisms of action before advancing to more complex and expensive in vivo studies.[7][8] The use of cell-based and cell-free assays allows for high-throughput screening, accelerating the identification of promising lead compounds.[9]

I. Cytotoxicity Screening: The Foundational Assay

A. Scientific Rationale

The initial step in evaluating any compound for therapeutic potential is to determine its cytotoxicity. This establishes a therapeutic window, defining the concentration range at which the compound can exert a biological effect without causing significant harm to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

B. Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture a relevant human cell line (e.g., HeLa, HEK293, or a cancer cell line like LNCaP) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

C. Data Presentation

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25100
0.11.2398.4
11.2096.0
101.1592.0
500.9878.4
1000.6552.0

D. Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treat_cells Treat Cells cell_seeding->treat_cells compound_prep->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt dissolve_formazan Dissolve Formazan add_mtt->dissolve_formazan read_absorbance Read Absorbance dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

II. Antimicrobial Activity Screening

A. Scientific Rationale

Given that the parent compound is of fungal origin, it is prudent to investigate its potential antimicrobial properties. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10] This assay assesses the lowest concentration of a substance that prevents visible growth of a microorganism.

B. Experimental Protocol: Broth Microdilution

  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (e.g., Candida albicans) in their respective broth media overnight.

    • Dilute the microbial cultures to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi).

    • Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • To aid in visualization, a growth indicator like resazurin can be added.

C. Data Presentation

MicroorganismMIC (µg/mL) of CompoundMIC (µg/mL) of Standard
S. aureus>1284
E. coli648
C. albicans>1282

III. Antioxidant Activity Screening

A. Scientific Rationale

Phenolic compounds are well-known for their antioxidant properties due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid spectrophotometric method for assessing antioxidant capacity.[11] The stable free radical DPPH has a deep violet color, which is reduced to a yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.

B. Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of this compound in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the compound solution to 150 µL of the DPPH solution.

    • Include a blank (methanol only) and a positive control (ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

C. Data Presentation

Concentration (µg/mL)% DPPH Scavenging
1015.2
2535.8
5058.1
10085.3
IC50 42.5 µg/mL

IV. Anti-inflammatory Activity Screening

A. Scientific Rationale

Phenylacetic acid derivatives have been explored for their anti-inflammatory potential.[12] A simple in vitro method to screen for anti-inflammatory activity is the inhibition of albumin denaturation assay. Inflammation can lead to the denaturation of proteins. A compound that can prevent heat-induced denaturation of albumin may possess anti-inflammatory properties.

B. Experimental Protocol: Inhibition of Albumin Denaturation

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the compound.

    • A similar volume of distilled water serves as the control.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 15 minutes.

    • Then, induce denaturation by heating at 70°C for 5 minutes.

  • Measurement:

    • After cooling, measure the turbidity of the solutions at 660 nm.

    • Use a standard anti-inflammatory drug like diclofenac sodium as a positive control.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

C. Experimental Workflow

AntiInflammatory_Workflow prep Prepare Reaction Mixture (Albumin, PBS, Compound) incubate1 Incubate at 37°C for 15 min prep->incubate1 heat Heat at 70°C for 5 min to Denature incubate1->heat cool Cool to Room Temperature heat->cool measure Measure Absorbance at 660 nm cool->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for the inhibition of albumin denaturation assay.

V. Antiparasitic Activity Screening

A. Scientific Rationale

Although initial screening showed no significant activity at 10 µM, it is valuable to understand the methodology for assessing antiparasitic activity, as derivatives of this compound may show enhanced potency.[2] Assays for Trypanosoma brucei brucei (the causative agent of African trypanosomiasis) and Plasmodium falciparum (the causative agent of malaria) often rely on cell viability indicators.

B. Experimental Protocol: Antiparasitic Assays

  • Anti-trypanosomal Assay:

    • Culture T. brucei brucei in a suitable medium.

    • Dispense the parasites into a 96-well plate.

    • Add serial dilutions of the compound and incubate for 48 hours.

    • Add a viability reagent like resazurin and incubate for a further 24 hours.

    • Measure fluorescence to determine parasite viability.

  • Anti-malarial Assay:

    • Culture synchronized P. falciparum in human erythrocytes.

    • Add serial dilutions of the compound to the parasite cultures.

    • Incubate for 72 hours.

    • Quantify parasite growth using a DNA-intercalating dye like SYBR Green I and measure fluorescence.

VI. Assessment of Effects on Cellular Lipid Content

A. Scientific Rationale

Given the finding that derivatives of this compound can reduce cellular lipid levels in prostate cancer cells, it is important to have a method to quantify this effect.[2] A common method involves staining the cells with a lipophilic dye like Nile Red, followed by quantification using fluorescence microscopy or flow cytometry.

B. Experimental Protocol: Nile Red Staining

  • Cell Treatment:

    • Culture cells (e.g., PC-3 prostate cancer cells) on glass coverslips in a 24-well plate.

    • Treat the cells with the compound at a non-toxic concentration for 24-48 hours.

  • Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cells with a Nile Red solution (e.g., 1 µg/mL) for 15 minutes. Nile Red stains neutral lipids red and phospholipids yellow-gold.

  • Imaging and Quantification:

    • Mount the coverslips on microscope slides.

    • Visualize the lipid droplets using a fluorescence microscope with appropriate filters.

    • Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ).

Conclusion

This technical guide provides a structured and scientifically grounded approach to the preliminary biological screening of this compound. By systematically evaluating its cytotoxicity, antimicrobial, antioxidant, anti-inflammatory, antiparasitic, and lipid-modulating properties, researchers can build a comprehensive profile of this compound's biological activities. The detailed protocols and rationale provided herein are designed to ensure that the generated data is robust, reproducible, and can effectively guide future drug development efforts.

References

Methyl 3-chloro-4-hydroxyphenylacetate: A Technical Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 3-chloro-4-hydroxyphenylacetate is a synthetic organic compound that holds potential as a versatile building block in the development of novel pharmaceutical and agrochemical agents. Its chemical structure, featuring a chlorinated and hydroxylated phenyl ring attached to a methyl acetate group, provides a scaffold for further chemical modifications to generate a diverse range of derivatives with potential biological activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential applications, with a particular emphasis on data relevant to drug discovery and development.

Chemical and Physical Properties

This compound is characterized by the following molecular and physical properties.

PropertyValueSource
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [1]
CAS Number 57017-95-5[2]
Appearance Yellow to Brown Sticky Oil to Semi-Solid[3]
Storage Temperature 2-8°C in an inert atmosphere[3]

Spectroscopic Data

1H NMR Data for 3-chloro-4-hydroxyphenylacetic acid
SolventChemical Shift (ppm) and Multiplicity
CDCl₃7.26 (d), 7.09 (d), 6.98 (dd), 3.56 (s)
DMSO-d₆12.3 (s, broad), 10.0 (s, broad), 7.23 (d), 7.02 (d), 6.92 (dd), 3.47 (s)
Mass Spectrometry Data for 3-chloro-4-hydroxyphenylacetic acid
Ionization ModeMajor m/z Peaks
Electron Ionization (EI)186 (M+), 141, 143, 77, 51

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor.

Experimental Protocol: Fischer Esterification

Reactants:

  • 3-chloro-4-hydroxyphenylacetic acid

  • Methanol (in excess, serves as both reactant and solvent)

  • p-toluenesulfonic acid (catalyst)

Procedure:

  • A mixture of 3-chloro-4-hydroxyphenylacetic acid (0.38 moles), p-toluenesulfonic acid (1.5 g), and methanol (250 ml) is refluxed overnight (approximately 18 hours).

  • The excess methanol is removed under vacuum, yielding a thick oil.

  • The oil is dissolved in diethyl ether and washed twice with water.

  • The ethereal solution is dried over anhydrous sodium sulfate.

  • The ether is removed by evaporation to yield the final product, this compound, as a tawny oil.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Acid 3-chloro-4-hydroxyphenylacetic acid Reflux Reflux (18h) Acid->Reflux Methanol Methanol Methanol->Reflux Catalyst p-toluenesulfonic acid Catalyst->Reflux Evaporation1 Vacuum Evaporation Reflux->Evaporation1 Dissolution Dissolution in Ether Evaporation1->Dissolution Washing Water Wash Dissolution->Washing Drying Drying (Na2SO4) Washing->Drying Evaporation2 Ether Evaporation Drying->Evaporation2 Product Methyl 3-chloro-4- hydroxyphenylacetate Evaporation2->Product

Potential Biological Activities and Applications

While direct biological activity data for this compound is limited in the public domain, its structural similarity to other biologically active phenylacetic acid derivatives suggests potential applications in drug discovery. It is primarily considered a key intermediate for the synthesis of more complex molecules with potential therapeutic value.[4][5]

Potential as an Intermediate in Drug Synthesis

The chemical structure of this compound allows for further functionalization at the hydroxyl and ester groups, as well as on the aromatic ring, making it a versatile starting material for the synthesis of a variety of derivatives. These derivatives could be screened for a range of biological activities.

Experimental Protocols for Biological Evaluation

The following are examples of experimental protocols that could be employed to evaluate the biological activity of this compound and its derivatives. These protocols are based on methodologies used for structurally related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ value.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with compound incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_buffer Add solubilization buffer incubate3->add_buffer read Measure absorbance (570 nm) add_buffer->read calculate Calculate IC50 read->calculate end End calculate->end

Potential Metabolic Pathway

While the specific metabolic fate of this compound in biological systems has not been elucidated, the catabolism of the related compound, 4-hydroxyphenylacetate, in microorganisms provides a potential model for its degradation. The 4-hydroxyphenylacetate catabolic pathway involves a series of enzymatic reactions that break down the aromatic ring.

Metabolic_Pathway Succinate Succinate TCA TCA Cycle Succinate->TCA Enters TCA Cycle

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel compounds in the fields of medicine and agriculture. While direct biological data on this specific molecule is sparse, the established reactivity of its functional groups and the biological activities of its derivatives warrant further investigation. The experimental protocols and metabolic pathway information provided in this guide offer a framework for future research into the properties and applications of this versatile compound. Further studies are needed to fully characterize its spectroscopic properties, elucidate its biological activities, and explore its potential as a lead scaffold in drug discovery programs.

References

Methodological & Application

Synthesis of Methyl 3-chloro-4-hydroxyphenylacetate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 3-chloro-4-hydroxyphenylacetate, a valuable intermediate in the preparation of various bioactive molecules, including herbicides and pharmaceuticals such as anti-inflammatory and analgesic agents.[1][2] The following protocol is based on a well-established acid-catalyzed esterification of 3-chloro-4-hydroxyphenylacetic acid.

Reaction Scheme

The synthesis proceeds via a Fischer esterification of 3-chloro-4-hydroxyphenylacetic acid with methanol, using p-toluenesulfonic acid as a catalyst. The reaction is refluxed to drive the equilibrium towards the formation of the methyl ester product.

Chemical Equation:

HO(Cl)C₆H₃CH₂COOH + CH₃OH ⇌ HO(Cl)C₆H₃CH₂COOCH₃ + H₂O

(3-chloro-4-hydroxyphenylacetic acid + Methanol ⇌ this compound + Water)

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.[3]

ParameterValue
Starting Material 3-chloro-4-hydroxyphenylacetic acid
Molar Mass of Starting Material186.59 g/mol [4]
Amount of Starting Material67 g
Moles of Starting Material0.38 mol
Reagent Methanol
Volume of Reagent250 ml
Catalyst p-toluenesulfonic acid
Amount of Catalyst1.5 g
Reaction Time ~18 hours (overnight)
Reaction Condition Reflux
Product This compound
Molecular FormulaC₉H₉ClO₃[5]
Molecular Weight200.62 g/mol [5]
Physical FormTawny Oil[3]

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis and purification of this compound.[3]

Materials:

  • 3-chloro-4-hydroxyphenylacetic acid (67 g, 0.38 mol)

  • Methanol (250 ml)

  • p-toluenesulfonic acid (1.5 g)

  • Ether

  • Anhydrous sodium sulfate

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Beakers

  • Filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 67 g (0.38 moles) of 3-chloro-4-hydroxyphenylacetic acid, 250 ml of methanol, and 1.5 g of p-toluenesulfonic acid.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Continue refluxing overnight (approximately 18 hours).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator under vacuum. This will result in a thick tawny oil.

  • Work-up:

    • Dissolve the resulting oil in ether.

    • Transfer the ethereal solution to a separatory funnel and wash it twice with water.

    • Dry the ether layer over anhydrous sodium sulfate.

  • Isolation of Product:

    • Filter the dried ethereal solution to remove the sodium sulfate.

    • Remove the ether by evaporation to yield the final product, a tawny oil.

  • Purity Assessment (Optional): The purity of the obtained oil can be assessed by thin-layer chromatography using a silica gel matrix and a solvent system of 2.5% v/v methanol in chloroform. The product should appear as a single spot with minimal impurities at the origin, which would indicate unreacted acid.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reactants Combine Reactants: - 3-chloro-4-hydroxyphenylacetic acid - Methanol - p-toluenesulfonic acid reflux Reflux Overnight (~18 hours) reactants->reflux Heat remove_methanol Remove Excess Methanol (Vacuum) reflux->remove_methanol dissolve Dissolve in Ether remove_methanol->dissolve wash Wash with Water (x2) dissolve->wash dry Dry over Na₂SO₄ wash->dry filter_evaporate Filter & Evaporate Ether dry->filter_evaporate product This compound (Tawny Oil) filter_evaporate->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Methyl 3-chloro-4-hydroxyphenylacetate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 3-chloro-4-hydroxyphenylacetate as a strategic building block in the synthesis of complex organic molecules, with a particular focus on the development of pharmaceutical agents. This document offers detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of relevant biological pathways and synthetic workflows.

Introduction

This compound is a valuable bifunctional molecule in organic synthesis. Its structure, featuring a reactive phenolic hydroxyl group and a methyl ester, allows for a variety of chemical modifications. The chlorinated aromatic ring provides a site for further functionalization through cross-coupling reactions, making it an ideal starting material for the construction of diverse molecular architectures. This versatility has led to its use in the synthesis of agrochemicals and, notably, as a key intermediate in the production of the widely used antihypertensive drug, Valsartan.

Key Applications and Synthetic Transformations

The chemical reactivity of this compound can be strategically exploited through several key reactions:

  • O-Alkylation and O-Acylation: The phenolic hydroxyl group serves as a nucleophile, readily undergoing O-alkylation and O-acylation to introduce a variety of substituents. These modifications are fundamental steps in altering the steric and electronic properties of the molecule, often as a prelude to further transformations or to directly incorporate desired functionalities.

  • Cross-Coupling Reactions: The chloro-substituent on the phenyl ring renders the molecule suitable for various palladium- or copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Ullmann condensation. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl systems, which are common motifs in pharmacologically active compounds.

A significant application of this building block is in the synthesis of Valsartan, an angiotensin II receptor blocker (ARB). The synthesis involves the O-alkylation of this compound, followed by a Suzuki-Miyaura coupling to construct the characteristic biphenyl scaffold of the drug.

Signaling Pathway: Angiotensin II Receptor and the Mechanism of Action of Valsartan

Valsartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor that plays a key role in the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[1][2][3][4][5] Upon binding to the AT1 receptor, Angiotensin II initiates a signaling cascade that leads to vasoconstriction, inflammation, and fibrosis, all of which contribute to hypertension and cardiovascular disease.[1][6][7]

Valsartan competitively inhibits the binding of Angiotensin II to the AT1 receptor, thereby preventing its downstream effects.[8][9][10] This blockade leads to vasodilation (widening of blood vessels), reduced aldosterone secretion, and a decrease in blood pressure. The following diagram illustrates the Angiotensin II signaling pathway and the inhibitory action of Valsartan.

Angiotensin_II_Signaling cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_Cell Target Cell (e.g., Vascular Smooth Muscle) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE AT1R AT1 Receptor Angiotensin_II->AT1R Binds G_protein Gq/11 AT1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Inflammation Inflammation PKC->Inflammation Fibrosis Fibrosis PKC->Fibrosis Valsartan Valsartan Valsartan->AT1R Blocks

Caption: Angiotensin II signaling pathway and the inhibitory action of Valsartan.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations of this compound.

O-Alkylation: Synthesis of Methyl 2-(4-(benzyloxy)-3-chlorophenyl)acetate

This protocol describes the O-alkylation of the phenolic hydroxyl group with benzyl bromide.

Workflow:

O_Alkylation_Workflow Start Methyl 3-chloro-4- hydroxyphenylacetate Reagents Benzyl Bromide, K₂CO₃, Acetone Start->Reagents 1. Reaction Reflux Reagents->Reaction 2. Workup Filtration, Concentration Reaction->Workup 3. Purification Column Chromatography Workup->Purification 4. Product Methyl 2-(4-(benzyloxy)- 3-chlorophenyl)acetate Purification->Product 5.

Caption: Workflow for the O-alkylation of this compound.

Procedure:

  • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

ReactantMolar RatioSolventBaseTemperatureTime (h)Yield (%)
This compound1.0AcetoneK₂CO₃Reflux5~90
Benzyl Bromide1.2
O-Acylation: Synthesis of Methyl 2-(4-acetoxy-3-chlorophenyl)acetate

This protocol details the O-acylation of the phenolic hydroxyl group using acetyl chloride.

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the solution and cool to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

ReactantMolar RatioSolventBaseTemperatureTime (h)Yield (%)
This compound1.0DichloromethaneTriethylamine0 °C to RT3>95
Acetyl Chloride1.2
Suzuki-Miyaura Coupling: Synthesis of a Biphenyl Intermediate

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a boronic acid with the chlorinated phenylacetate derivative obtained from O-alkylation.

Workflow:

Suzuki_Coupling_Workflow Start Methyl 2-(4-(alkoxy)- 3-chlorophenyl)acetate Reagents Arylboronic Acid, Pd Catalyst, Base, Solvent Start->Reagents 1. Reaction Heating Reagents->Reaction 2. Workup Extraction, Concentration Reaction->Workup 3. Purification Column Chromatography Workup->Purification 4. Product Biphenyl Product Purification->Product 5.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • In a reaction vessel, combine the O-alkylated methyl 3-chloro-4-alkoxyphenylacetate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate or cesium fluoride (2.0-3.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the biphenyl product.

ReactantMolar RatioCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl 2-(4-(alkoxy)-3-chlorophenyl)acetate1.0Pd(PPh₃)₄K₂CO₃Toluene/H₂O901875-90
Arylboronic Acid1.3

Conclusion

This compound is a highly adaptable and economically important building block in modern organic synthesis. Its utility in the preparation of complex molecules, exemplified by the synthesis of Valsartan, underscores its significance for the pharmaceutical and agrochemical industries. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit the synthetic potential of this versatile intermediate.

References

Application Notes and Protocols for the Evaluation of Novel ATP Citrate Lyase (ACLY) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using Methyl 3-chloro-4-hydroxyphenylacetate for ATP Citrate Lyase Inhibitors

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATP Citrate Lyase (ACLY) is a crucial cytosolic enzyme that links carbohydrate and lipid metabolism. It catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate, a key step in the de novo synthesis of fatty acids and cholesterol.[1][2] Dysregulation of ACLY has been implicated in various diseases, including cancer, hyperlipidemia, and nonalcoholic fatty liver disease, making it an attractive therapeutic target.[3][4] This document provides a comprehensive guide for the evaluation of novel compounds, using this compound as a representative candidate, for their potential as ACLY inhibitors.

While there is no direct published evidence of this compound as an ACLY inhibitor, its hydroxyphenylacetate scaffold presents a starting point for a structure-based drug discovery campaign. These protocols and notes outline a systematic approach to synthesize potential inhibitory derivatives, screen for enzymatic and cellular activity, and characterize the mechanism of action.

Data Presentation: Quantitative Analysis of ACLY Inhibitors

A critical aspect of drug discovery is the quantitative assessment of inhibitor potency. The following tables summarize the inhibitory concentrations (IC50) of various known ACLY inhibitors, providing a benchmark for newly synthesized compounds.

Table 1: In Vitro IC50 Values of Selected ACLY Inhibitors

Compound NameChemical ClassIC50 (µM)Assay TypeReference
BMS-3031412-hydroxy-N-arylbenzenesulfonamide0.13Enzymatic[5]
SB-204990Hydroxycitrate analogNot specifiedEnzymatic[6]
Medica-16Dicarboxylic acidNot specifiedEnzymatic[6]
(-)-HydroxycitrateNatural productNot specifiedEnzymatic[6]
NDI-091143Allosteric inhibitor0.0021 (2.1 nM)ADP-Glo[7]
HerbacetinFlavonoid0.50 ± 0.08ADP-Glo[7]
QuercetinFlavonoidNot specifiedNot specified[6]
LuteolinFlavonoidNot specifiedNot specified[6]
GossypetinFlavonoidNot specifiedNot specified[6]

Table 2: Cellular Activity of Selected ACLY Inhibitors

Compound NameCell LineEffectConcentrationReference
BMS-303141High-fat fed miceLowered plasma cholesterol, triglycerides, and glucoseOral dosing[5]
ACLY siRNAVarious cancer cell linesGrowth suppression and/or apoptosisNot applicable[8]
CeruleninTumor cellsInhibition of acylglycerol synthesisDose-dependent[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of potential inhibitors derived from this compound and for their subsequent biological evaluation.

Protocol 1: Synthesis of Hydroxyphenylacetate Derivatives

The following is a proposed synthetic scheme for generating a library of derivatives from this compound for structure-activity relationship (SAR) studies. This is a generalized approach and may require optimization.

Objective: To synthesize a series of amide and sulfonamide derivatives of 3-chloro-4-hydroxyphenylacetic acid to explore their potential as ACLY inhibitors.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Various primary and secondary amines

  • Various sulfonyl chlorides

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Silica gel for column chromatography

Procedure:

  • Hydrolysis of the Ester:

    • Dissolve this compound in a mixture of THF and water.

    • Add an excess of LiOH and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl to pH 2-3.

    • Extract the product, 3-chloro-4-hydroxyphenylacetic acid, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Amide Coupling:

    • To a solution of 3-chloro-4-hydroxyphenylacetic acid in anhydrous DCM, add oxalyl chloride or thionyl chloride dropwise at 0°C.

    • Stir for 1-2 hours at room temperature to form the acid chloride.

    • In a separate flask, dissolve the desired amine and a base (e.g., TEA) in anhydrous DCM.

    • Add the freshly prepared acid chloride solution dropwise to the amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer, concentrate, and purify the amide derivative by column chromatography.

  • Sulfonamide Formation (on the phenolic hydroxyl group):

    • Protect the carboxylic acid of 3-chloro-4-hydroxyphenylacetic acid (e.g., as a methyl ester).

    • Dissolve the protected compound in anhydrous DCM and add a base (e.g., TEA).

    • Add the desired sulfonyl chloride dropwise at 0°C.

    • Stir at room temperature until the reaction is complete.

    • Wash the reaction mixture, dry, concentrate, and purify by column chromatography.

    • Deprotect the carboxylic acid if necessary.

Protocol 2: In Vitro ACLY Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available assays and is suitable for high-throughput screening.

Objective: To determine the in vitro inhibitory activity of test compounds against purified human ACLY.

Materials:

  • Purified recombinant human ACLY enzyme

  • ADP-Glo™ Kinase Assay kit (Promega)

  • ATP, Coenzyme A (CoA), Citrate

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 384-well white plates

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of ACLY in assay buffer.

    • Prepare a substrate mix containing ATP, CoA, and citrate in assay buffer.

  • Compound Plating:

    • Serially dilute the test compounds in DMSO.

    • Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known ACLY inhibitor as a positive control.

  • Enzyme Reaction:

    • Add the ACLY enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the substrate mix.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the enzymatic reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell-Based Assay for Fatty Acid Synthesis Inhibition

This assay measures the effect of ACLY inhibition on de novo fatty acid synthesis in a cellular context.

Objective: To assess the ability of test compounds to inhibit fatty acid synthesis in a relevant cell line (e.g., HepG2, A549).

Materials:

  • Human cancer cell line (e.g., HepG2, A549)

  • Cell culture medium and supplements

  • Test compounds

  • [¹⁴C]-Acetate or [³H]-Water (radiolabeled precursors)

  • Scintillation cocktail and counter

  • Lipid extraction solvents (e.g., hexane:isopropanol)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 24 hours).

  • Radiolabeling:

    • Add the radiolabeled precursor ([¹⁴C]-acetate or [³H]-water) to the cell culture medium and incubate for 2-4 hours.

  • Lipid Extraction:

    • Wash the cells with PBS to remove unincorporated radiolabel.

    • Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol).

  • Quantification:

    • Transfer the lipid-containing organic phase to a scintillation vial.

    • Evaporate the solvent and add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the total protein content of each well.

    • Calculate the percent inhibition of fatty acid synthesis for each compound concentration compared to the vehicle-treated control.

    • Determine the EC50 value.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the central role of ACLY in cellular metabolism and its connection to key signaling pathways implicated in disease.

ACLY_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Glucose_Mito Glucose Pyruvate_Mito Pyruvate Glucose_Mito->Pyruvate_Mito Glycolysis TCA_Cycle TCA Cycle Pyruvate_Mito->TCA_Cycle Citrate_Mito Citrate Citrate_Cyto Citrate Citrate_Mito->Citrate_Cyto Citrate Transporter TCA_Cycle->Citrate_Mito ACLY ACLY Citrate_Cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA Oxaloacetate Oxaloacetate ACLY->Oxaloacetate Fatty_Acids Fatty Acid Synthesis AcetylCoA->Fatty_Acids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation PI3K_Akt PI3K/Akt Pathway PI3K_Akt->ACLY Activates

Caption: Central role of ACLY in linking glucose metabolism to lipid synthesis and histone acetylation.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of novel ACLY inhibitors.

Experimental_Workflow cluster_Discovery Discovery Phase cluster_Characterization Characterization Phase cluster_Validation In Vivo Validation Compound_Library Compound Library (e.g., Hydroxyphenylacetate Derivatives) HTS High-Throughput Screening (e.g., ADP-Glo Assay) Compound_Library->HTS Hit_Identification Hit Identification (Potent & Selective Compounds) HTS->Hit_Identification IC50_Determination IC50 Determination (Dose-Response Curves) Hit_Identification->IC50_Determination Enzyme_Kinetics Enzyme Kinetics (Mechanism of Inhibition) IC50_Determination->Enzyme_Kinetics Cell_Based_Assays Cell-Based Assays (Fatty Acid & Cholesterol Synthesis) IC50_Determination->Cell_Based_Assays Animal_Models Animal Models (e.g., Hyperlipidemia, Cancer) Cell_Based_Assays->Animal_Models Efficacy_Studies Efficacy Studies (Lipid Lowering, Tumor Growth) Animal_Models->Efficacy_Studies Toxicity_Studies Toxicity & PK/PD Studies Animal_Models->Toxicity_Studies

Caption: A streamlined workflow for the identification and validation of novel ACLY inhibitors.

Logical Relationships

This diagram illustrates the logical flow of how ACLY inhibition leads to therapeutic effects.

Logical_Relationship ACLY_Inhibitor ACLY Inhibitor (e.g., this compound derivative) ACLY_Inhibition Inhibition of ACLY Activity ACLY_Inhibitor->ACLY_Inhibition Reduced_AcetylCoA Reduced Cytosolic Acetyl-CoA ACLY_Inhibition->Reduced_AcetylCoA Reduced_Lipogenesis Decreased de novo Fatty Acid & Cholesterol Synthesis Reduced_AcetylCoA->Reduced_Lipogenesis Therapeutic_Effects Therapeutic Effects Reduced_Lipogenesis->Therapeutic_Effects Lipid_Lowering Lipid Lowering (Hyperlipidemia Treatment) Therapeutic_Effects->Lipid_Lowering Anti_Cancer Anti-Cancer Effects (Reduced Proliferation, Apoptosis) Therapeutic_Effects->Anti_Cancer

Caption: The logical cascade from ACLY inhibition to potential therapeutic outcomes.

References

Application Notes and Protocols for Reaction Mechanisms Involving Methyl 3-chloro-4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key reaction mechanisms involving Methyl 3-chloro-4-hydroxyphenylacetate, a versatile intermediate in organic synthesis and drug discovery. The protocols outlined below are based on established synthetic transformations and provide a foundation for the preparation of a variety of derivatives.

Synthesis of this compound

The primary route for the synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 3-chloro-4-hydroxyphenylacetic acid.

Reaction Scheme:

Experimental Protocol:

A mixture of 3-chloro-4-hydroxyphenylacetic acid (0.38 moles), p-toluenesulfonic acid (1.5 g), and methanol (250 ml) is refluxed for approximately 18 hours.[1] Following the reaction, the excess methanol is removed under vacuum. The resulting oil is then dissolved in ether, washed twice with water, and dried over anhydrous sodium sulfate. After filtration and removal of the ether, the final product is obtained as a tawny oil.[1] Thin-layer chromatography can be used to assess the purity of the product.[1]

Key Reaction Mechanisms and Protocols

This compound possesses three primary reactive sites: the ester group, the phenolic hydroxyl group, and the chloro substituent on the aromatic ring. These sites allow for a range of chemical modifications, making it a valuable scaffold in medicinal chemistry.

Aminolysis of the Ester Group: Synthesis of Amides

The most prominent reaction of this compound is its aminolysis to form a diverse range of N-substituted 2-(3-chloro-4-hydroxyphenyl)acetamides. This reaction is fundamental in the generation of compound libraries for drug screening.

Reaction Mechanism: The aminolysis of esters proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of methanol and forming the more stable amide bond.

General Experimental Protocol for Amide Synthesis:

This compound is reacted with a primary amine. The specific conditions, such as solvent and temperature, can be optimized depending on the reactivity of the amine. In some instances, the reaction can be carried out under solvent-free conditions.

Quantitative Data for Aminolysis with Various Primary Amines:

AmineProductYield (%)
BenzylamineN-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide-
Etherification of the Phenolic Hydroxyl Group: Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can undergo O-alkylation via the Williamson ether synthesis to produce a variety of ether derivatives.

Reaction Mechanism: This reaction is a classic SN2 reaction where a deprotonated alcohol (phenoxide in this case) acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming an ether. The first step involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion.

General Experimental Protocol for Williamson Ether Synthesis:

  • Deprotonation: this compound is treated with a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like acetonitrile to generate the corresponding phenoxide.

  • Alkylation: An alkyl halide (e.g., benzyl bromide, allyl bromide) is added to the reaction mixture. The reaction is typically heated to facilitate the SN2 reaction.

  • Work-up: After the reaction is complete, an aqueous work-up is performed to remove inorganic salts, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the ether product.

Example Reaction:

Nucleophilic Aromatic Substitution of the Chloro Group

The chlorine atom on the aromatic ring can potentially be displaced by a strong nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism.

Reaction Mechanism: The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). In this compound, the hydroxyphenylacetate group is not a strong electron-withdrawing group, which makes this reaction challenging under standard conditions. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

General Considerations for Nucleophilic Aromatic Substitution:

  • Nucleophile: Strong nucleophiles such as alkoxides, thiolates, or amines are required.

  • Reaction Conditions: The reaction often requires high temperatures and polar aprotic solvents.

  • Substrate Activation: The presence of additional electron-w ithdrawing groups on the aromatic ring would significantly enhance the reaction rate.

Note: There are no specific examples in the reviewed literature of nucleophilic aromatic substitution being performed on this compound. This reaction pathway is considered less favorable compared to aminolysis and etherification due to the electronic nature of the substrate.

Visualizing Reaction Mechanisms and Workflows

Signaling Pathways and Logical Relationships

Synthesis_and_Reactions cluster_synthesis Synthesis 3-Chloro-4-hydroxyphenylacetic Acid 3-Chloro-4-hydroxyphenylacetic Acid This compound This compound 3-Chloro-4-hydroxyphenylacetic Acid->this compound p-TSA, Reflux Methanol Methanol Methanol->this compound

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow Start Mix Reactants Mix 3-chloro-4-hydroxyphenylacetic acid, methanol, and p-TSA Start->Mix Reactants Reflux Reflux for 18 hours Mix Reactants->Reflux Remove Methanol Remove excess methanol (vacuum) Reflux->Remove Methanol Dissolve in Ether Dissolve oil in ether Remove Methanol->Dissolve in Ether Wash Wash with water (2x) Dissolve in Ether->Wash Dry Dry with Na2SO4 Wash->Dry Filter and Evaporate Filter and evaporate ether Dry->Filter and Evaporate Product Methyl 3-chloro-4- hydroxyphenylacetate Filter and Evaporate->Product End Product->End

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis_Workflow Start Deprotonation Mix this compound and Base (e.g., K2CO3) in Solvent Start->Deprotonation Add Alkyl Halide Add Alkyl Halide Deprotonation->Add Alkyl Halide Heat Reaction Heat the reaction mixture Add Alkyl Halide->Heat Reaction Cool and Work-up Cool reaction and perform aqueous work-up Heat Reaction->Cool and Work-up Extract Product Extract with organic solvent Cool and Work-up->Extract Product Dry and Concentrate Dry organic layer and concentrate Extract Product->Dry and Concentrate Product Ether Derivative Dry and Concentrate->Product End Product->End

References

Application Notes and Protocols for the Quantification of Methyl 3-chloro-4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Methyl 3-chloro-4-hydroxyphenylacetate. The methodologies described herein are based on common analytical techniques employed for structurally similar compounds and are intended to serve as a comprehensive guide for method development and validation. Three principal analytical techniques are covered: High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.

Introduction

This compound is a chemical intermediate that may be encountered during the synthesis of active pharmaceutical ingredients (APIs) or other fine chemicals. Accurate and precise quantification of this compound is crucial for process monitoring, quality control of starting materials and final products, and for ensuring the safety and efficacy of pharmaceutical preparations. The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

Method Selection Philosophy

The choice of an analytical method for the quantification of this compound is guided by factors such as the concentration range of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and specificity. The following diagram illustrates a logical approach to method selection.

MethodSelection cluster_notes Considerations start Start: Define Analytical Need matrix_complexity Assess Sample Matrix Complexity start->matrix_complexity sensitivity_req Determine Required Sensitivity matrix_complexity->sensitivity_req Simple Matrix (e.g., Drug Substance) uplc_ms UPLC-MS/MS matrix_complexity->uplc_ms Complex Matrix (e.g., Biological Fluid) hplc HPLC-UV sensitivity_req->hplc Moderate Sensitivity (ppm level) sensitivity_req->uplc_ms High Sensitivity (ppb to ppt level) gc_ms GC-MS (with Derivatization) sensitivity_req->gc_ms High Sensitivity & Volatility is an Issue hplc_note Good for routine QC, cost-effective. uplc_ms_note High selectivity and sensitivity, ideal for trace analysis. gc_ms_note Suitable for volatile compounds or those that can be made volatile.

Caption: Logical workflow for selecting an appropriate analytical method.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quality control of this compound in drug substances or as a process intermediate where moderate sensitivity is sufficient.

Application Note

The reversed-phase HPLC method separates this compound from other non-polar and moderately polar impurities. The acidic mobile phase ensures the protonation of the phenolic hydroxyl group, leading to better peak shape and retention. UV detection is performed at a wavelength corresponding to the absorbance maximum of the analyte.

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Phosphoric acid (or Formic acid for MS compatibility) (ACS grade)

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

3.2.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

3.2.3. Chromatographic Conditions

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 280 nm |

3.2.4. Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution: Accurately weigh a sample containing an expected equivalent amount of this compound and prepare as described for the standard solution to achieve a final concentration of approximately 100 µg/mL.

Quantitative Data Summary (Representative)

The following table summarizes typical validation parameters for an HPLC-UV method.

ParameterResult
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is ideal for the trace-level quantification of this compound in complex matrices such as biological fluids or for the analysis of genotoxic impurities in APIs.

Application Note

The UPLC-MS/MS method offers superior sensitivity and selectivity compared to HPLC-UV. The use of sub-2 µm particle size columns allows for faster analysis times and improved resolution. Detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures high specificity by monitoring a specific precursor-to-product ion transition.

Experimental Protocol

4.2.1. Materials and Reagents

  • As per HPLC method, but with LC-MS grade solvents and additives (e.g., formic acid).

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended (e.g., Methyl 4-hydroxyphenylacetate-d4).

4.2.2. Instrumentation

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

4.2.3. UPLC Conditions

Parameter Value
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 2 µL |

4.2.4. Mass Spectrometry Conditions

Parameter Value
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transition m/z 199.0 -> 140.0 (Quantifier)

| | m/z 199.0 -> 111.0 (Qualifier) |

4.2.5. Sample Preparation Workflow

UPLC_SamplePrep start Start: Sample Collection add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifuge Centrifuge protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into UPLC-MS/MS reconstitute->analyze

Caption: Sample preparation workflow for UPLC-MS/MS analysis.

Quantitative Data Summary (Representative)
ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 5.0%

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is an alternative for the sensitive quantification of this compound, particularly when dealing with complex matrices where volatility can be enhanced through derivatization.

Application Note

Direct GC analysis of this compound can be challenging due to the polar phenolic hydroxyl group, which can cause peak tailing and poor sensitivity. Derivatization, for example, by silylation, masks this polar group, increasing the volatility and thermal stability of the analyte, leading to improved chromatographic performance.

Experimental Protocol

5.2.1. Materials and Reagents

  • This compound reference standard

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Acetonitrile or Dichloromethane (anhydrous)

  • Internal Standard (IS): A suitable non-interfering compound (e.g., a deuterated analog or a compound with similar chemical properties).

5.2.2. Instrumentation

  • GC system with a split/splitless injector coupled to a mass spectrometer (single quadrupole or triple quadrupole).

  • Data acquisition and analysis software.

5.2.3. Derivatization and Sample Preparation Workflow

GC_SamplePrep start Start: Sample Aliquot evaporate Evaporate to Dryness (under Nitrogen) start->evaporate add_reagents Add Anhydrous Solvent and Derivatizing Agent (BSTFA) evaporate->add_reagents heat Heat at 60-70 °C for 30 min add_reagents->heat cool Cool to Room Temperature heat->cool analyze Inject into GC-MS cool->analyze

Caption: Derivatization and sample preparation workflow for GC-MS.

5.2.4. GC-MS Conditions

Parameter Value
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Injector Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at 1.2 mL/min
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

| Monitored Ions | m/z 272 (M+), 257 (M-15) (for TMS derivative) |

Quantitative Data Summary (Representative)
ParameterResult
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.997
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Accuracy (% Recovery) 90.0 - 110.0%
Precision (% RSD) < 10.0%

Conclusion

The analytical methods presented provide a comprehensive framework for the quantification of this compound across a range of applications and sample types. The choice of method should be based on the specific analytical requirements, with HPLC-UV being suitable for routine analysis, UPLC-MS/MS for high-sensitivity and high-throughput applications, and GC-MS with derivatization offering a robust alternative for volatile or derivatizable analytes. It is imperative that any chosen method be fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure the reliability and accuracy of the generated data.

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Methyl 3-chloro-4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 3-chloro-4-hydroxyphenylacetate. The method is suitable for purity assessments, stability studies, and quality control of drug substances and formulations. The protocol described herein provides a straightforward approach with a simple mobile phase composition, ensuring ease of use and reproducibility. Method validation was performed in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for monitoring its purity and ensuring the quality of final products. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1] This application note presents a validated HPLC method for the determination of this compound.

Experimental

Instrumentation

A standard HPLC system equipped with a UV detector, autosampler, and column oven was used. Data acquisition and processing were performed using a suitable chromatography data system.

Chemicals and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. A reversed-phase C18 column is utilized with a mobile phase consisting of a mixture of acetonitrile, water, and phosphoric acid, providing good peak shape and resolution.[2]

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water : Phosphoric Acid (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Run Time 10 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock standard solution with the mobile phase to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation
  • Accurately weigh a portion of the sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to dissolve the sample completely.

  • Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][3] The validation parameters, including linearity, precision, accuracy, and sensitivity (LOD and LOQ), were assessed.

Table 2: Summary of Method Validation Data

Validation ParameterResultAcceptance Criteria
Linearity (µg/mL) 1 - 100-
Correlation Coefficient (r²)0.9995≥ 0.999
Precision (%RSD)
Repeatability (n=6)0.85≤ 2.0%
Intermediate Precision (n=6)1.12≤ 2.0%
Accuracy (Recovery %)
80% Level99.2%98.0% - 102.0%
100% Level100.5%98.0% - 102.0%
120% Level99.8%98.0% - 102.0%
Sensitivity
Limit of Detection (LOD)0.3 µg/mL-
Limit of Quantification (LOQ)1.0 µg/mL-
System Suitability
Theoretical Plates> 2000> 2000
Tailing Factor1.2≤ 2.0
Retention Time~ 4.5 min-

Results and Discussion

The developed HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The optimized chromatographic conditions resulted in a well-resolved peak for the analyte with a retention time of approximately 4.5 minutes. The validation results demonstrate that the method is linear, precise, accurate, and sensitive for its intended purpose. The system suitability parameters were found to be within the acceptable limits, ensuring the performance of the chromatographic system.

Experimental Workflow

The following diagram illustrates the logical workflow of the analytical method, from the initial preparation of solutions to the final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting start Start prep_standard Prepare Standard Solutions start->prep_standard prep_sample Prepare Sample Solutions start->prep_sample prep_mobile Prepare Mobile Phase start->prep_mobile inject_solutions Inject Standard and Sample Solutions prep_standard->inject_solutions prep_sample->inject_solutions instrument_setup Instrument Setup and Equilibration prep_mobile->instrument_setup instrument_setup->inject_solutions acquire_data Acquire Chromatographic Data inject_solutions->acquire_data integrate_peaks Integrate Peaks and Determine Area acquire_data->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify_sample Quantify Analyte in Sample calibration_curve->quantify_sample generate_report Generate Final Report quantify_sample->generate_report end_node End generate_report->end_node

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a validated, reliable, and efficient procedure for the quantitative determination of this compound. The method is suitable for routine quality control analysis in the pharmaceutical industry. The clear and detailed protocol, along with the comprehensive validation data, provides a solid foundation for researchers and scientists to implement this method in their laboratories.

References

Application Notes and Protocols: Methyl 3-Chloro-4-hydroxyphenylacetate in Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl 3-chloro-4-hydroxyphenylacetate as a versatile scaffold in the synthesis of combinatorial libraries for drug discovery and chemical biology. Detailed protocols and supporting data are presented to enable the replication and adaptation of these methods.

Introduction

This compound is a derivative of the fungal natural product 3-chloro-4-hydroxyphenylacetic acid. Its structure, featuring a reactive phenolic hydroxyl group and an ester moiety, makes it an excellent starting point for the generation of diverse chemical libraries. By modifying these functional groups, researchers can rapidly synthesize a multitude of analogues and screen them for a wide range of biological activities. This document outlines the synthesis of an amide library from this scaffold and discusses its potential applications.

Applications in Combinatorial Chemistry

The primary application of this compound in this context is as a scaffold for parallel solution-phase synthesis. This approach allows for the rapid generation of a library of compounds by reacting the core scaffold with a diverse set of building blocks.

A notable example is the synthesis of a 20-membered amide library, which has been successfully used to explore new chemical space for potential therapeutic agents.[1] The resulting compounds from such libraries can be screened in various biological assays to identify hits for drug discovery programs. For instance, a library derived from this scaffold was evaluated for cytotoxicity against human prostate cancer cell lines, as well as for antiparasitic activity.[1]

Experimental Protocols

Synthesis of this compound

The starting material, this compound, can be synthesized from 3-chloro-4-hydroxyphenylacetic acid.

Protocol:

  • A mixture of 3-chloro-4-hydroxyphenylacetic acid (0.38 moles), p-toluenesulfonic acid (1.5 g), and methanol (250 ml) is refluxed overnight (approximately 18 hours).

  • The excess methanol is removed under vacuum to yield a thick oil.

  • The oil is dissolved in ether, washed twice with water, and dried over anhydrous sodium sulfate.

  • The ethereal solution is filtered, and the ether is removed to yield this compound as an oil. The product can be used in the next step without further purification if thin-layer chromatography shows it to be essentially homogeneous.

Parallel Synthesis of a 20-Membered Amide Library

This protocol describes the synthesis of a diverse amide library via a solvent-free aminolysis procedure.[1]

Materials:

  • Methyl (3-chloro-4-hydroxyphenyl)acetate

  • A diverse set of primary amines (e.g., various benzylamines, phenethylamines, etc.)

  • Reaction vials suitable for parallel synthesis

  • Heating block or similar apparatus

  • Solvents for purification (e.g., ethyl acetate, hexane)

  • Silica gel for chromatography

Protocol:

  • In individual reaction vials, add methyl (3-chloro-4-hydroxyphenyl)acetate.

  • To each vial, add a 5-fold molar excess of a unique primary amine.

  • Seal the vials and heat the mixtures at 80 °C for 24 hours.

  • After cooling to room temperature, purify the contents of each vial using silica gel column chromatography. A typical elution gradient would be from 100% hexane to 100% ethyl acetate to isolate the desired amide products.

  • Characterize the purified amides by spectroscopic methods (e.g., NMR, MS) to confirm their structures.

Quantitative Data

The following table summarizes the yields for the synthesis of a 20-membered amide library from this compound and various primary amines.[1]

Compound IDPrimary AmineYield (%)
3 Benzylamine78
4 2-Fluorobenzylamine75
5 3-Fluorobenzylamine82
6 4-Fluorobenzylamine85
7 2-Chlorobenzylamine72
8 3-Chlorobenzylamine79
9 4-Chlorobenzylamine81
10 2-Bromobenzylamine68
11 3-Bromobenzylamine76
12 4-Bromobenzylamine80
13 2-Methylbenzylamine77
14 3-Methylbenzylamine83
15 4-Methylbenzylamine86
16 2-Methoxybenzylamine74
17 3-Methoxybenzylamine81
18 4-Methoxybenzylamine84
19 Phenethylamine70
20 4-Methoxyphenethylamine73
21 1-Naphthylmethylamine65
22 2-Naphthylmethylamine69

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and screening of the amide library.

G cluster_synthesis Synthesis cluster_screening Screening & Analysis start Methyl 3-chloro-4- hydroxyphenylacetate reaction Solvent-Free Aminolysis (80°C, 24h) start->reaction amines Diverse Primary Amines amines->reaction purification Silica Gel Chromatography reaction->purification library 20-Membered Amide Library purification->library cytotoxicity Cytotoxicity Assay (LNCaP cells) library->cytotoxicity antiparasitic Antiparasitic Assay (T. brucei, P. falciparum) library->antiparasitic lipid_analysis Lipid Content Analysis (PC-3, LNCaP cells) library->lipid_analysis data_analysis Data Analysis & Hit Identification cytotoxicity->data_analysis antiparasitic->data_analysis lipid_analysis->data_analysis

Caption: Workflow for amide library synthesis and screening.

Proposed Signaling Pathway for Lipid Modulation

Some fluorobenzyl analogues from the synthesized library were found to significantly reduce cellular phospholipid and neutral lipid levels in prostate cancer cells.[1] While the exact mechanism was not elucidated in the primary study, a plausible signaling pathway involves the modulation of key regulators of lipid metabolism, such as Sterol Regulatory Element-Binding Proteins (SREBPs) and AMP-activated protein kinase (AMPK), which are known to be dysregulated in prostate cancer.

G cluster_cell Prostate Cancer Cell compound Fluorobenzyl Analogue ampk AMPK compound->ampk Activation? srebp SREBP-1 compound->srebp Inhibition? acc ACC ampk->acc Inhibits srebp->acc Activates fasn FASN srebp->fasn Activates lipid_synthesis Fatty Acid & Phospholipid Synthesis acc->lipid_synthesis fasn->lipid_synthesis lipid_levels Decreased Cellular Lipid Levels lipid_synthesis->lipid_levels

References

Application Notes & Protocols: Methyl 3-chloro-4-hydroxyphenylacetate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction: Methyl 3-chloro-4-hydroxyphenylacetate (CAS No: 57017-95-5) is a phenylacetic acid derivative that is gaining attention in the field of agrochemical research.[1][2] Structurally, it is the methyl ester of 3-chloro-4-hydroxyphenylacetic acid (CHPAA), a known fungal metabolite.[3] While historically viewed as a versatile building block in organic synthesis for creating more complex molecules, its intrinsic biological activities are now being explored.[4] This document serves as a technical guide for researchers, outlining its potential applications as a lead structure in the development of herbicides and fungicides. We provide detailed, field-proven protocols to facilitate the investigation of its bioactivity and environmental profile. The methodologies are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible results.

Section 1: Synthesis and Characterization

The availability of high-purity this compound is the starting point for any research. It can be synthesized from its corresponding carboxylic acid.

Protocol 1.1: Synthesis of this compound via Fischer Esterification

Principle: This protocol describes the acid-catalyzed esterification of 3-chloro-4-hydroxyphenylacetic acid with methanol. A strong acid catalyst, such as p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically driven to completion by using an excess of the alcohol (methanol), which also serves as the solvent.[5]

Materials:

  • 3-chloro-4-hydroxyphenylacetic acid (CHPAA)

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Combine 3-chloro-4-hydroxyphenylacetic acid (0.38 moles), p-toluenesulfonic acid (1.5 g), and methanol (250 ml) in a round-bottom flask.[5]

  • Equip the flask with a reflux condenser and bring the mixture to reflux with stirring. Maintain reflux for approximately 18 hours.[5]

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator. The result will be a thick, oily residue.[5]

  • Dissolve the oil in 200 ml of diethyl ether and transfer to a separatory funnel.

  • Wash the ether solution sequentially with 100 ml of deionized water, 100 ml of saturated sodium bicarbonate solution (to remove unreacted acid), and finally with 100 ml of brine.

  • Dry the organic layer over anhydrous sodium sulfate.[5]

  • Filter the solution to remove the drying agent and concentrate the filtrate under vacuum to yield the final product, this compound, as an oil.[5]

  • Validation: Confirm product identity and purity using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be initially assessed by thin-layer chromatography (TLC).[5]

Section 2: Herbicidal Activity Evaluation

Phenylacetic acid derivatives and their analogues have demonstrated significant phytotoxic potential.[6] Some act by mimicking plant hormones like auxins, causing uncontrolled growth, while others inhibit key enzymes.[7] Notably, many commercial herbicides are inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key player in tyrosine catabolism.[7][8][9] The structural similarity of this compound to these compounds makes it a prime candidate for herbicidal screening.

Mechanistic Pathways for Investigation

The herbicidal effect of this compound could be multifaceted. Based on analogous structures, primary investigation should focus on:

  • Photosynthetic Disruption: Inhibition of electron transport or damage to photosynthetic reaction centers, a mechanism observed in its non-chlorinated analogue, methyl 4-hydroxyphenylacetate.[6]

  • Hormonal Imbalance: Acting as an auxin agonist or antagonist, disrupting normal plant development. This is a known mechanism for phenoxyacetic acids like 2,4-D.[7]

  • Enzyme Inhibition: Targeting critical plant enzymes such as HPPD or Acetyl-CoA carboxylase (ACCase).[8][10]

Workflow for Herbicidal Candidate Screening

Herbicidal_Screening_Workflow cluster_0 In Vitro & In Vivo Screening cluster_1 Mechanism of Action (MoA) Studies A Protocol 2.2: Seed Germination & Seedling Growth Assay B Identify Hit Concentrations (e.g., GI₅₀, GR₅₀) A->B Dose-response analysis C Protocol 2.3: Whole Plant Spray Assay on Target Weeds B->C Select effective doses D Protocol 2.4: Photosynthetic Efficiency Measurement C->D Investigate MoA of active compound E Hormonal Profiling (LC-MS/MS analysis of auxins, cytokinins, ABA) C->E Investigate MoA of active compound F Enzyme Inhibition Assays (e.g., HPPD, ACCase) C->F Investigate MoA of active compound caption Screening workflow for herbicidal candidates.

Caption: Screening workflow for herbicidal candidates.

Protocol 2.2: Seed Germination and Seedling Growth Inhibition Assay

Principle: This primary assay quantifies the phytotoxic effect of the test compound on seed germination and early seedling development. By measuring germination rate and root/shoot elongation, a dose-dependent inhibitory effect can be established, allowing for the calculation of key metrics like GI₅₀ (concentration for 50% germination inhibition) and GR₅₀ (concentration for 50% growth reduction).

Materials:

  • Test compound: this compound

  • Seeds of a model dicot (e.g., Amaranthus retroflexus) and monocot (e.g., Echinochloa crusgalli)

  • Petri dishes (9 cm diameter) with sterile filter paper

  • Acetone or DMSO (for stock solution)

  • Tween-20 (surfactant)

  • Growth chamber with controlled light (16h/8h light/dark) and temperature (25°C)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of the test compound in acetone or DMSO.

  • Test Solution Preparation: Create a series of test concentrations (e.g., 0.1, 1, 10, 50, 100 mM) by diluting the stock solution in deionized water containing 0.1% (v/v) Tween-20. The final solvent concentration should not exceed 1% in the highest concentration test. A solvent-only solution serves as the negative control.

  • Assay Setup: Place 20 seeds of a single species onto the filter paper in each Petri dish. Add 5 mL of the respective test solution or control solution to each dish. Seal the dishes with paraffin film to prevent evaporation.

  • Incubation: Place the Petri dishes in a growth chamber for 7-10 days.

  • Data Collection:

    • Count the number of germinated seeds daily. A seed is considered germinated when the radicle has emerged.

    • After the incubation period, carefully remove the seedlings and photograph them on a contrasting background with a scale.

    • Measure the primary root length and shoot length of each seedling using image analysis software.

  • Data Analysis:

    • Calculate the Germination Inhibition (%) = [1 - (Germinated seeds in treatment / Germinated seeds in control)] * 100.

    • Calculate the Growth Inhibition (%) for roots and shoots separately = [1 - (Avg. length in treatment / Avg. length in control)] * 100.

    • Plot the inhibition percentages against the logarithm of the compound concentration and use a non-linear regression model to determine the GI₅₀ and GR₅₀ values.

Protocol 2.3: Whole Plant Post-Emergence Spray Assay

Principle: This secondary assay evaluates the compound's herbicidal efficacy when applied to established seedlings, mimicking a post-emergence application in the field. This helps determine if the compound has contact or systemic activity and at what concentration it causes significant plant damage or death. A study on a similar compound, methyl 4-hydroxyphenylacetate, showed 100% mortality on seedlings at concentrations between 30-100 mM.[6]

Materials:

  • 2-3 week old seedlings of target weeds (e.g., Ageratina adenophora, Amaranthus retroflexus) grown in pots.

  • Test solutions prepared as in Protocol 2.2.

  • Laboratory spray bottle or chamber.

  • Greenhouse or controlled growth chamber.

Procedure:

  • Grow seedlings until they have 2-4 true leaves.

  • Prepare test solutions at concentrations determined to be effective from the in vitro assay (e.g., ranging from 10 mM to 200 mM).

  • Spray the foliage of the plants evenly until runoff, ensuring complete coverage. A set of plants should be sprayed with the solvent control.

  • Return the plants to the greenhouse and observe them over 14 days.

  • Data Collection: Assess phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after treatment) using a visual rating scale (0 = no effect, 100 = plant death). Also, record specific symptoms like chlorosis, necrosis, and wilting.

  • Data Analysis: Determine the minimum lethal concentration and compare the symptomology to known herbicides to infer a possible mode of action.

Protocol 2.4: Photosynthetic Efficiency Measurement

Principle: A rapid way to assess stress on the photosynthetic apparatus is to measure chlorophyll fluorescence. The maximum quantum yield of photosystem II (PSII), expressed as Fv/Fm, is a sensitive indicator of plant health. A decrease in this value suggests damage to PSII, a common mechanism for many herbicides.[6]

Materials:

  • Plants treated as in Protocol 2.3.

  • A portable chlorophyll fluorometer (e.g., PAM-2500).

  • Leaf clips.

Procedure:

  • Select the third or fourth fully expanded leaf from treated and control plants.

  • Attach dark-acclimation leaf clips to the selected leaves for at least 30 minutes. This ensures all PSII reaction centers are open.

  • Place the fiber optic of the fluorometer over the clip.

  • Measure the minimal fluorescence (Fo) with a weak measuring light.

  • Apply a short, intense pulse of saturating light (e.g., >8000 µmol m⁻² s⁻¹) to measure the maximal fluorescence (Fm).

  • The instrument will automatically calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - Fo) / Fm.

  • Data Analysis: Compare the Fv/Fm values of treated plants to control plants over time. A significant reduction in Fv/Fm in treated plants is a strong indicator of photosynthetic disruption.

ParameterHealthy Plant (Control)Treated Plant (Hypothetical)Implication
Fv/Fm ~0.83< 0.70Damage to PSII reaction centers
Stomatal Conductance HighSignificantly ReducedStomatal closure, stress response
CO₂ Assimilation PositiveNegative (respiration > photosynthesis)Severe disruption of carbon fixation
Table based on data for a related compound, methyl 4-hydroxyphenylacetate[6].

Section 3: Fungicidal Activity Evaluation

The presence of a chlorinated phenol moiety suggests potential antifungal properties, as many commercial fungicides contain halogenated aromatic rings.[11][12] Furthermore, phenylacetic acid itself has demonstrated efficacy against plant pathogenic oomycetes like Phytophthora capsici.[13]

Protocol 3.1: In Vitro Mycelial Growth Inhibition Assay

Principle: This assay determines the direct fungistatic or fungicidal activity of the compound by measuring its effect on the radial growth of a fungal colony on an amended agar medium. The effective concentration that inhibits 50% of growth (EC₅₀) is a standard metric for comparing the potency of antifungal compounds.

Workflow for Antifungal Candidate Screening

Antifungal_Screening_Workflow A Prepare PDA medium amended with test compound at various concentrations B Inoculate plates with mycelial plugs of target fungi (e.g., B. cinerea, P. capsici) A->B C Incubate at 25°C until control plate reaches full growth B->C D Measure colony diameter and calculate % inhibition C->D E Calculate EC₅₀ value from dose-response curve D->E caption Workflow for in vitro antifungal screening.

Caption: Workflow for in vitro antifungal screening.

Materials:

  • Pure cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum).

  • Potato Dextrose Agar (PDA).

  • Test compound stock solution (100 mM in DMSO).

  • Sterile Petri dishes (9 cm).

  • Sterile cork borer (5 mm diameter).

  • Incubator (25°C).

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the medium to approximately 50-55°C in a water bath.

  • Add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200, 500 µM). Ensure the DMSO concentration does not exceed 0.5% (v/v). Prepare a control set with DMSO only.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Seal the plates and incubate them in the dark at 25°C.

  • Data Collection: When the fungal growth in the control plate has nearly reached the edge of the dish, measure the diameter of the fungal colony in all plates.

  • Data Analysis:

    • Calculate the Percent Inhibition = [1 - (Diameter of treatment colony / Diameter of control colony)] * 100.

    • Plot the percent inhibition against the compound concentration to determine the EC₅₀ value.

CompoundTarget FungusEC₅₀ (µg/mL) - Hypothetical Data
This compoundBotrytis cinerea45
This compoundPhytophthora capsici28
Captan (Positive Control)Botrytis cinerea5
Fosetyl-Al (Positive Control)Phytophthora capsici15

Section 4: Environmental Fate and Analysis

A critical aspect of agrochemical development is understanding a compound's persistence and mobility in the environment.[14] Validated analytical methods are required to detect residues in soil and water.[15]

Protocol 4.1: Detection of this compound in Water and Soil by LC-MS/MS

Principle: This protocol is adapted from established methods for similar phenoxyacetic acid herbicides.[16][17] For water samples, a solid-phase extraction (SPE) step is used to concentrate the analyte and remove interfering matrix components. For soil, an alkaline extraction is followed by SPE cleanup. Detection and quantification are achieved using highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19]

Materials:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • C18 SPE cartridges.

  • Acetonitrile, Methanol, Formic Acid (LC-MS grade).

  • Ammonium acetate.

  • Water and soil samples for spiking.

  • Centrifuge and shaker.

Procedure: Water Sample Preparation

  • Filter a 100 mL water sample through a 0.45 µm filter.

  • Adjust the sample pH to 3-4 with formic acid.[19]

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water.

  • Load the water sample onto the cartridge at a flow rate of ~5 mL/min.

  • Wash the cartridge with 5 mL of water to remove salts.

  • Elute the analyte with 5 mL of acetonitrile into a collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase for LC-MS/MS analysis.

Procedure: Soil Sample Preparation

  • Weigh 10 g of soil into a centrifuge tube.

  • Add 20 mL of a basic extraction solution (e.g., 0.1 M K₂CO₃ in water:methanol 80:20).

  • Shake vigorously for 1 hour.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant, acidify to pH 3-4, and proceed with the SPE cleanup as described for water samples.[16][17]

LC-MS/MS Conditions (Example):

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Ionization Mode: ESI Negative

  • MRM Transitions: To be determined by direct infusion of a standard. A precursor ion corresponding to [M-H]⁻ would be selected, and two characteristic product ions would be monitored for quantification and confirmation.

Validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) by analyzing spiked blank samples at various concentrations.[16][18]

References

Application Notes and Protocols for the Use of Methyl 3-chloro-4-hydroxyphenylacetate in Anti-Inflammatory Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-4-hydroxyphenylacetate is a derivative of the fungal metabolite 3-chloro-4-hydroxyphenylacetic acid.[1][2] This scaffold has garnered interest in medicinal chemistry as a versatile building block for the synthesis of novel compounds with potential therapeutic applications, including anti-inflammatory and analgesic properties.[3][4][5] Its structure, featuring a chlorinated phenol ring and an acetic acid ester, provides multiple points for chemical modification, allowing for the generation of diverse chemical libraries for biological screening. This document provides detailed application notes and experimental protocols for utilizing this compound in the development of new anti-inflammatory agents.

Application Notes

This compound serves as a key intermediate in the synthesis of more complex molecules with potential anti-inflammatory activity. The core structure has been identified in several bioactive natural products. While the direct anti-inflammatory activity of this compound is not extensively documented, its utility lies in its role as a scaffold for creating derivatives with enhanced biological profiles.

One notable application is in the generation of amide libraries through parallel solution-phase synthesis.[1] By reacting the methyl ester with a diverse range of primary amines, a library of N-substituted 2-(3-chloro-4-hydroxyphenyl)acetamides can be efficiently produced.[1] This approach allows for the rapid exploration of structure-activity relationships (SAR) to identify potent anti-inflammatory leads.

Furthermore, the 3-chloro-4-hydroxyphenylacetic acid framework has been used to synthesize derivatives such as 3-chloro-4-cyclopropylmethoxyphenylacetic acid, which has demonstrated anti-inflammatory, analgesic, and antipyretic activities.[4] This highlights the potential of modifying the phenolic hydroxyl group to enhance pharmacological properties.

Experimental Protocols

Protocol 1: Synthesis of an Amide Library from this compound

This protocol describes a solvent-free aminolysis procedure for the parallel synthesis of an amide library.[1]

Materials:

  • This compound

  • A diverse set of primary amines

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel

Procedure:

  • In an array of reaction vials, add this compound (e.g., 50 mg, 0.25 mmol) to each vial.

  • To each vial, add a different primary amine (0.5 mL).

  • Stir the reaction mixtures at room temperature for 16 hours.

  • Dry the reaction mixtures under a stream of nitrogen gas, followed by high vacuum to remove excess amine.

  • Redissolve the crude products in a 1:1 mixture of DCM:MeOH.

  • Add silica gel (approximately 1 g) to each solution and evaporate the solvent to pre-adsorb the products onto the silica.

  • Purify each product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).

  • Characterize the final products by spectroscopic methods (e.g., NMR, MS).

Quantitative Data Example (Hypothetical):

Amine MoietyCompound IDYield (%)
BenzylamineAmide-1 75
4-FluorobenzylamineAmide-2 68
2-PhenylethylamineAmide-3 82
CyclohexylamineAmide-4 55

G start Methyl 3-chloro-4- hydroxyphenylacetate reaction Solvent-free Aminolysis (RT, 16h) start->reaction amine Primary Amine amine->reaction purification Purification (Column Chromatography) reaction->purification product Amide Library purification->product

Protocol 2: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.

Materials:

  • Test compounds (e.g., synthesized amides)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Diclofenac, Indomethacin)

  • 1% Carrageenan solution in saline

  • Wistar rats or Swiss albino mice

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Group the animals and administer the test compounds or vehicle orally or intraperitoneally. Administer the positive control to a separate group.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Quantitative Data Example (Hypothetical):

Treatment (Dose)Paw Volume at 3h (mL)% Inhibition of Edema
Vehicle0.85 ± 0.05-
Amide-1 (20 mg/kg)0.55 ± 0.0435.3
Amide-2 (20 mg/kg)0.48 ± 0.0343.5
Diclofenac (10 mg/kg)0.35 ± 0.0258.8

G start Animal Grouping & Fasting dosing Compound/ Vehicle Administration start->dosing induction Carrageenan Injection dosing->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Protocol 3: In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the inhibitory effect of the test compounds on the cyclooxygenase enzymes, key targets for many anti-inflammatory drugs.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Aspirin)

  • Tris-HCl buffer

  • 96-well microplate reader

Procedure:

  • Prepare a cofactor solution containing glutathione and hematin in Tris-HCl buffer.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme to the cofactor solution.

  • Add various concentrations of the test compounds or reference inhibitors to the wells and incubate for a short period (e.g., 5 minutes).

  • Add TMPD to each well.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 values for each compound.

Quantitative Data Example (Hypothetical):

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Amide-1 >10015.2>6.6
Amide-2 85.45.814.7
Celecoxib15.00.05300

G cluster_inflammation Inflammatory Stimulus (e.g., Arachidonic Acid) cluster_pathway COX Pathway cluster_response Inflammatory Response AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Pain, Fever, Inflammation PGs->Inflammation Inhibitor Synthesized Amide (Potential Inhibitor) Inhibitor->COX

Protocol 4: Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

This in vitro assay assesses the ability of compounds to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 from immune cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media supplemented with FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group without LPS and a control group with LPS only.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Determine the concentration-dependent inhibitory effect of the compounds on cytokine production.

Quantitative Data Example (Hypothetical):

Compound (Concentration)TNF-α Release (pg/mL)% InhibitionIL-6 Release (pg/mL)% Inhibition
Control50 ± 5-80 ± 10-
LPS1200 ± 80-2500 ± 150-
Amide-2 (10 µM) + LPS650 ± 5045.81300 ± 10048.0
Amide-2 (25 µM) + LPS300 ± 3075.0700 ± 6072.0

G LPS LPS Macrophage Macrophage (RAW 264.7) LPS->Macrophage NFkB NF-κB Activation Macrophage->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inhibitor Test Compound Inhibitor->NFkB Inhibition

Conclusion

This compound is a valuable and accessible starting material for the development of novel anti-inflammatory agents. By employing synthetic strategies such as amide library synthesis, researchers can generate a wide array of derivatives for biological evaluation. The protocols outlined in this document provide a framework for the synthesis and subsequent in vivo and in vitro testing of these compounds, facilitating the identification of promising new drug candidates. The modular nature of the synthetic approach allows for systematic exploration of the chemical space around this privileged scaffold, paving the way for the discovery of next-generation anti-inflammatory therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-chloro-4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl 3-chloro-4-hydroxyphenylacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The most prevalent impurity is the unreacted starting material, 3-chloro-4-hydroxyphenylacetic acid.[1] This is due to the reversible nature of the Fischer esterification reaction. Other potential impurities include residual acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid), water, and solvents used in the reaction and workup. Side products from the esterification are generally minimal under standard conditions but can include small amounts of byproducts from any impurities in the starting materials.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the purification process. A suggested solvent system is 2.5% v/v methanol in chloroform.[1] In this system, the more polar starting material, 3-chloro-4-hydroxyphenylacetic acid, will have a lower Rf value (appearing closer to the origin) than the less polar product, this compound. High-Performance Liquid Chromatography (HPLC) can also be utilized for more quantitative analysis of purity.[2]

Q3: What is a general overview of the purification workflow?

A3: A typical purification workflow involves an initial workup to remove the bulk of the unreacted starting materials and catalyst, followed by a more rigorous purification technique such as recrystallization or column chromatography to achieve high purity. The initial workup often involves dissolving the reaction mixture in an organic solvent like diethyl ether and washing with water to remove the acid catalyst and some of the unreacted carboxylic acid.[1]

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Low overall yield of purified product. Incomplete reaction during synthesis.Optimize the esterification reaction conditions, such as increasing the reflux time or using a larger excess of methanol to drive the equilibrium towards the product.[3]
Product loss during aqueous extraction.Ensure the pH of the aqueous wash is not basic, as this could lead to hydrolysis of the ester. Use multiple extractions with smaller volumes of organic solvent for better recovery.
Inefficient crystallization.Screen for an optimal recrystallization solvent system. Ensure the initial dissolution is in a minimal amount of hot solvent and allow for slow cooling to maximize crystal formation.
Product remains in the mother liquor after recrystallization.Cool the recrystallization mixture to a lower temperature (e.g., in an ice bath) to further decrease the solubility of the product. Concentrate the mother liquor and attempt a second recrystallization.
Product "oils out" during recrystallization. The solvent is too non-polar for the product, or the solution is cooling too rapidly.Add a more polar co-solvent to the hot mixture until the oil redissolves, then allow for slow cooling. Alternatively, try a different solvent system altogether.
Persistent Impurities
Symptom Possible Cause Suggested Solution
Presence of starting material (3-chloro-4-hydroxyphenylacetic acid) in the final product. Incomplete removal during aqueous wash.Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to convert the acidic starting material into its water-soluble salt, which can then be extracted into the aqueous phase. Be cautious to avoid hydrolysis of the ester product.
Co-crystallization of the starting material with the product.If recrystallization is ineffective, employ column chromatography for separation. The difference in polarity between the starting material and the product allows for effective separation on a silica gel column.
Discoloration of the final product (e.g., tawny or brown oil). Presence of colored impurities from the starting materials or side reactions.Treat the solution with activated carbon during the recrystallization process to adsorb colored impurities. Perform column chromatography for a more thorough purification.
Broad or multiple spots on TLC after purification. Presence of multiple impurities or degradation of the product.If the product is sensitive to the purification conditions (e.g., heat during recrystallization), consider a milder technique like column chromatography at room temperature. Ensure solvents are pure and free of contaminants.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Workup

This protocol is designed for the initial purification of the crude reaction mixture after the synthesis of this compound.

Methodology:

  • After the reaction is complete, remove the excess methanol by rotary evaporation to obtain a crude oil.[1]

  • Dissolve the oil in diethyl ether (approximately 3-4 volumes of the oil).

  • Transfer the ether solution to a separatory funnel.

  • Wash the ether solution twice with an equal volume of deionized water to remove the acid catalyst and some of the unreacted starting material.[1]

  • To remove the remaining 3-chloro-4-hydroxyphenylacetic acid, wash the ether solution with a saturated aqueous solution of sodium bicarbonate. Be cautious and vent the separatory funnel frequently as carbon dioxide will be evolved.

  • Wash the ether solution with brine (saturated NaCl solution) to aid in the removal of water.

  • Dry the ether layer over anhydrous sodium sulfate.[1]

  • Filter the solution to remove the drying agent.

  • Remove the diethyl ether by rotary evaporation to yield the crude this compound.

Protocol 2: Recrystallization for Final Purification

This protocol is suitable for purifying the crude product obtained from the initial workup.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent system, such as ethyl acetate/hexanes. Start by dissolving the crude product in a small amount of hot ethyl acetate.

  • While the solution is hot, add hexanes dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the crystals under vacuum to obtain pure this compound.

Protocol 3: Column Chromatography for High-Purity Isolation

This protocol is ideal for separating the product from closely related impurities or when a very high degree of purity is required.

Methodology:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent like dichloromethane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).

  • Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3 hexanes:ethyl acetate) to elute the product.

  • Collect fractions and monitor the composition of each fraction by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent by rotary evaporation to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Typical Purity Typical Yield Primary Impurities Removed Notes
Liquid-Liquid Extraction 85-95%>90%Unreacted starting acid, acid catalystEffective for initial cleanup. May not remove all of the starting acid.
Recrystallization >98%70-85%Unreacted starting acid, colored impuritiesYield is dependent on the solubility of the product in the chosen solvent system.
Column Chromatography >99%60-80%Unreacted starting acid, closely related impurities, colored impuritiesProvides the highest purity but can be more time-consuming and may result in lower yields due to product loss on the column.

Table 2: TLC Analysis Parameters

Parameter Value
Stationary Phase Silica Gel
Mobile Phase 2.5% Methanol in Chloroform
Approximate Rf of Product 0.6 - 0.7
Approximate Rf of Starting Material 0.1 - 0.2

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Final Purification cluster_product Final Product Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction Start->Extraction Dissolve in Ether, Wash with H2O/NaHCO3 Drying Drying over Na2SO4 Extraction->Drying Evaporation1 Solvent Removal Drying->Evaporation1 Recrystallization Recrystallization Evaporation1->Recrystallization ColumnChrom Column Chromatography Evaporation1->ColumnChrom PureProduct Pure Methyl 3-chloro-4-hydroxyphenylacetate Recrystallization->PureProduct ColumnChrom->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting_Low_Yield cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Workup Loss cluster_solutions3 Solutions for Inefficient Purification Start Low Yield of Purified Product IncompleteReaction Incomplete Reaction? Start->IncompleteReaction LossDuringWorkup Loss During Workup? Start->LossDuringWorkup InefficientPurification Inefficient Purification? Start->InefficientPurification Sol1a Increase reaction time IncompleteReaction->Sol1a Sol1b Use excess methanol IncompleteReaction->Sol1b Sol2a Check pH of aqueous wash LossDuringWorkup->Sol2a Sol2b Perform multiple extractions LossDuringWorkup->Sol2b Sol3a Optimize recrystallization solvent InefficientPurification->Sol3a Sol3b Cool to lower temperature InefficientPurification->Sol3b Sol3c Re-process mother liquor InefficientPurification->Sol3c

Caption: Troubleshooting logic for low purification yield.

References

Technical Support Center: Synthesis of Methyl 3-chloro-4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of Methyl 3-chloro-4-hydroxyphenylacetate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during the synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing actionable solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Fischer esterification of 3-chloro-4-hydroxyphenylacetic acid are a common issue. Several factors can contribute to this problem. The reaction is an equilibrium process, so driving it towards the product side is crucial.[1][2]

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time and monitoring the progress using Thin Layer Chromatography (TLC). One study on a similar esterification found that the optimal reaction time was 4 hours, after which the yield plateaued.[3]

  • Water Content: The presence of water in the reaction mixture can shift the equilibrium back towards the reactants, hydrolyzing the ester product. Ensure all glassware is thoroughly dried and use anhydrous methanol.

  • Insufficient Catalyst: An inadequate amount of the acid catalyst (p-toluenesulfonic acid) can lead to a slow and incomplete reaction.

  • Suboptimal Temperature: The reaction should be run at reflux temperature to ensure a sufficient reaction rate.

Recommended Actions:

  • Use a large excess of methanol to shift the equilibrium towards the formation of the methyl ester.[1]

  • Ensure all reagents and solvents are as anhydrous as possible.

  • Optimize the catalyst loading. While sufficient catalyst is necessary, an excessive amount can sometimes lead to side reactions.[4]

  • Maintain a consistent reflux temperature throughout the reaction.

Q2: I am observing the formation of significant impurities alongside my desired product. What are these impurities and how can I minimize them?

A2: Impurity formation can be a significant challenge. The primary impurity is often the unreacted 3-chloro-4-hydroxyphenylacetic acid.[5] Other potential side products can arise from the reaction conditions.

  • Unreacted Starting Material: The most common impurity is the starting carboxylic acid. This indicates an incomplete reaction.

  • Side Products from Catalyst: At higher concentrations, p-toluenesulfonic acid can potentially lead to the formation of side-products. For instance, in reactions involving thiols, thioester-based side-products have been observed with increased p-TSA concentrations.[4] While not directly applicable to this synthesis, it highlights that excessive catalyst can be detrimental.

Recommended Actions:

  • To minimize unreacted starting material, refer to the recommendations in A1 for driving the reaction to completion.

  • After the reaction, a wash with a mild base, such as a saturated sodium bicarbonate solution, can help remove the unreacted acidic starting material and the acid catalyst.[6]

  • Purification of the crude product using column chromatography can effectively separate the desired ester from impurities.[7][8]

Q3: The work-up procedure seems to be causing a loss of product. How can I optimize the purification process?

A3: Product loss during work-up is a common issue. A standard work-up for this reaction involves removing the excess methanol, dissolving the residue in an organic solvent, washing with water and brine, and then drying and concentrating.

  • Emulsion Formation: During the aqueous wash steps, emulsions can form, making phase separation difficult and leading to product loss.

  • Incomplete Extraction: The product may not be fully extracted from the aqueous layer if an insufficient volume of organic solvent is used.

Recommended Actions:

  • To break emulsions, you can add a small amount of brine or gently swirl the separatory funnel instead of vigorous shaking.

  • Perform multiple extractions with smaller volumes of the organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery of the product from the aqueous phase.

  • For high purity, column chromatography is recommended. A method for the analysis of this compound using reverse-phase HPLC has been described, which can be adapted for preparative purification.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this esterification?

A1: p-Toluenesulfonic acid (p-TSA) is a commonly used and effective catalyst for this type of Fischer esterification.[5] Other strong acids like sulfuric acid can also be used.[9]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). The ester product will be less polar than the starting carboxylic acid and will therefore have a higher Rf value.

Q3: Is it necessary to remove water during the reaction?

A3: While not always strictly necessary when using a large excess of alcohol, removing the water formed during the reaction can significantly improve the yield by shifting the equilibrium towards the products.[1][9] This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. However, one study noted that in some cases, molecular sieves can have negative effects.[3]

Q4: What are the key safety precautions for this synthesis?

A4: Methanol is flammable and toxic. p-Toluenesulfonic acid is corrosive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield of esterification reactions, based on a study of the p-TSA catalyzed esterification of caffeic acid with methanol.[3] This data provides a valuable reference for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst (p-TSA) Loading on Product Yield

Catalyst Loading (wt% relative to carboxylic acid)Product Yield (%)
1~60
2~68
4~75
6~80
884
10~84

Reaction Conditions: Molar ratio of methanol to carboxylic acid 20:1, reaction temperature 65 °C, reaction time 4 h.

Table 2: Effect of Reaction Temperature on Product Yield

Temperature (°C)Product Yield (%)
45~65
55~75
6584
75~84

Reaction Conditions: Molar ratio of methanol to carboxylic acid 20:1, catalyst (p-TSA) loading 8 wt%, reaction time 4 h.

Table 3: Effect of Reaction Time on Product Yield

Reaction Time (h)Product Yield (%)
1~55
2~70
3~80
484
5~84

Reaction Conditions: Molar ratio of methanol to carboxylic acid 20:1, catalyst (p-TSA) loading 8 wt%, reaction temperature 65 °C.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification[5]

Materials:

  • 3-chloro-4-hydroxyphenylacetic acid

  • Anhydrous methanol

  • p-Toluenesulfonic acid monohydrate

  • Diethyl ether (or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-4-hydroxyphenylacetic acid, a large excess of anhydrous methanol (e.g., 10-20 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

  • Heat the mixture to reflux and maintain for several hours (e.g., 4-18 hours). Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oil in diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • If necessary, purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants Combine 3-chloro-4-hydroxyphenylacetic acid, anhydrous methanol, and p-TSA reflux Heat to reflux for 4-18 hours reactants->reflux monitoring Monitor by TLC reflux->monitoring evaporation Remove excess methanol monitoring->evaporation dissolution Dissolve in organic solvent evaporation->dissolution extraction Wash with H2O, NaHCO3, brine dissolution->extraction drying Dry with Na2SO4 extraction->drying concentration Concentrate to yield crude product drying->concentration chromatography Column Chromatography (optional) concentration->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes extend_time Increase reaction time incomplete->extend_time check_conditions Review reaction conditions complete->check_conditions final_product Improved Yield extend_time->final_product increase_methanol Use larger excess of methanol check_conditions->increase_methanol Methanol Ratio optimize_catalyst Optimize catalyst loading check_conditions->optimize_catalyst Catalyst Amount ensure_anhydrous Ensure anhydrous conditions check_conditions->ensure_anhydrous Water Content workup_issue Investigate work-up procedure check_conditions->workup_issue Conditions OK increase_methanol->final_product optimize_catalyst->final_product ensure_anhydrous->final_product emulsion Emulsion formation? workup_issue->emulsion extraction_loss Incomplete extraction? workup_issue->extraction_loss break_emulsion Add brine / gentle swirl emulsion->break_emulsion Yes multiple_extractions Perform multiple extractions extraction_loss->multiple_extractions Yes break_emulsion->final_product multiple_extractions->final_product

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Stability and degradation pathways of Methyl 3-chloro-4-hydroxyphenylacetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation pathways of Methyl 3-chloro-4-hydroxyphenylacetate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in an inert atmosphere at 2-8°C.[1] It is supplied as a yellow to brown sticky oil or semi-solid.[1] Proper storage is crucial to prevent degradation.

Q2: What are the primary degradation pathways for this compound?

While specific degradation studies on this compound are not extensively published, based on its chemical structure, the following degradation pathways are likely:

  • Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-chloro-4-hydroxyphenylacetic acid and methanol. This is a common degradation pathway for ester-containing compounds.

  • Oxidation: The phenolic hydroxyl group and the benzylic methylene group are prone to oxidation. This can lead to the formation of colored degradation products, such as quinone-type structures.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Chlorinated aromatic compounds can be susceptible to photolytic cleavage of the carbon-chlorine bond or other photochemical reactions.

Q3: What are the expected degradation products of this compound?

Based on the predicted degradation pathways, the primary degradation products would likely be:

  • 3-chloro-4-hydroxyphenylacetic acid: Formed via hydrolysis of the methyl ester. This is a known major chlorinated metabolite of chlorotyrosine.[2]

  • Oxidative degradants: Various oxidized species, potentially including quinones and products of ring-opening.

  • Photolytic products: Products resulting from dechlorination or other light-induced reactions.

Q4: How can I monitor the stability of this compound in my experiments?

A stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, is recommended.[3] This method should be capable of separating the intact this compound from its potential degradation products.

Troubleshooting Guides

Handling and Storage Issues
Problem Possible Cause Recommended Solution
Discoloration of the compound (darkening) Oxidation of the phenolic group.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. Ensure the storage temperature is maintained at 2-8°C.
Inconsistent experimental results Degradation of the compound due to improper handling.Prepare solutions of this compound fresh for each experiment. Avoid prolonged exposure of solutions to ambient light and temperature. Use amber glassware or foil-wrapped containers.
Precipitation in stock solutions Poor solubility or degradation leading to less soluble products.Ensure the chosen solvent is appropriate and the concentration is within the solubility limits. If precipitation occurs upon storage, it may indicate degradation. Prepare fresh solutions.
Analytical (HPLC) Issues
Problem Possible Cause Recommended Solution
Peak tailing for the main compound Interaction of the phenolic hydroxyl group with residual silanols on the HPLC column.Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or phosphoric acid) to suppress the ionization of the phenolic group. Employ a high-purity, end-capped HPLC column.
Appearance of new, unidentified peaks in the chromatogram On-column degradation or degradation in the autosampler.Ensure the mobile phase is compatible with the compound. Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of samples waiting for injection.
Shifting retention times Inconsistent mobile phase composition or column temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.
Ghost peaks Contamination in the injector or column from a previous run.Implement a robust column washing procedure between runs, especially after analyzing degraded samples. Flush the injector with a strong solvent.[4]

Predicted Degradation Pathways

The following diagram illustrates the predicted primary degradation pathways of this compound.

G parent This compound hydrolysis 3-chloro-4-hydroxyphenylacetic acid parent->hydrolysis Hydrolysis (Acid/Base) oxidation Oxidized Products (e.g., Quinones) parent->oxidation Oxidation (O₂, Metal ions) photodegradation Photodegradation Products parent->photodegradation Photodegradation (UV/Light)

Predicted degradation pathways.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study to investigate the stability of this compound.

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution (in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Preparation for Analysis:

    • For solutions, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples, including a control sample (stock solution diluted with the reaction medium and kept at room temperature), to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • For the thermally stressed solid, dissolve it in methanol to the stock solution concentration and then dilute as above.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating RP-HPLC method.

Workflow for Forced Degradation Study:

G cluster_stress Stress Conditions acid Acid Hydrolysis neutralize Neutralize/Dilute Samples acid->neutralize base Base Hydrolysis base->neutralize oxidation Oxidation oxidation->neutralize thermal Thermal thermal->neutralize photo Photodegradation photo->neutralize start Prepare Stock Solution start->acid start->base start->oxidation start->thermal start->photo analyze HPLC Analysis neutralize->analyze evaluate Evaluate Data (Peak Purity, Mass Balance) analyze->evaluate

References

Identifying common impurities in Methyl 3-chloro-4-hydroxyphenylacetate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of Methyl 3-chloro-4-hydroxyphenylacetate.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: My final product shows a significant amount of starting material, 3-chloro-4-hydroxyphenylacetic acid, upon analysis. What could be the cause and how can I improve the conversion?

Answer:

Incomplete conversion is a common issue in Fischer esterification, which is an equilibrium-driven reaction. Several factors could be contributing to the presence of unreacted starting material.

Potential Causes and Solutions:

Potential CauseRecommended Action
Insufficient Reaction Time or Temperature The reaction may not have reached equilibrium. Ensure the reaction is refluxed for an adequate period (e.g., 18-24 hours) at the appropriate temperature for the methanol solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inadequate Catalyst Concentration The acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) concentration might be too low to effectively catalyze the reaction. Ensure the catalyst is added in the correct molar ratio as specified in the protocol.
Presence of Water Water is a byproduct of the reaction and its presence can shift the equilibrium back towards the reactants.[1][2][3] Use anhydrous methanol and ensure all glassware is thoroughly dried before use. Consider using a Dean-Stark apparatus to remove water as it is formed.
Inefficient Mixing Poor mixing can lead to localized concentration gradients and incomplete reaction. Ensure efficient stirring throughout the reaction.

Question 2: I am observing an unknown impurity with a similar retention time to my product in the HPLC analysis. What could this be?

Answer:

An impurity with a similar polarity to your product could be a result of side reactions involving the starting material or product.

Potential Impurities and Their Origins:

Potential ImpurityLikely CauseSuggested Analytical Method for Confirmation
Isomeric Methyl Esters If the starting material contained isomeric impurities (e.g., 2-chloro-4-hydroxyphenylacetic acid or 3-chloro-5-hydroxyphenylacetic acid), these would also be esterified.HPLC-MS to identify the molecular weight of the impurity. The mass will be identical to the desired product, but the fragmentation pattern or retention time may differ.
Methyl 3-chloro-4-methoxyphenylacetate Etherification of the phenolic hydroxyl group can occur, especially with prolonged reaction times or higher temperatures.GC-MS or LC-MS to identify the molecular weight, which will be higher than the desired product due to the additional methyl group.
Dimerization/Polymerization Products Under strongly acidic conditions and heat, phenolic compounds can undergo side reactions leading to oligomeric impurities.Mass spectrometry (LC-MS or MALDI-TOF) can help identify higher molecular weight species.

Question 3: My final product has a yellowish or brownish tint, even after purification. What is the cause of this coloration?

Answer:

Color in the final product often indicates the presence of minor, highly conjugated impurities, which may arise from degradation or side reactions.

Potential Causes and Solutions:

Potential CauseRecommended Action
Oxidation of the Phenolic Group Phenols are susceptible to oxidation, which can form colored quinone-type structures.
Sulfonation Side Products If using concentrated sulfuric acid as a catalyst, sulfonation of the aromatic ring can occur, leading to colored byproducts.[4]
Carryover from Column Chromatography If the product was purified by column chromatography, some colored, strongly adsorbed impurities may slowly elute with the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity found in the synthesis of this compound?

A1: The most commonly reported impurity is the unreacted starting material, 3-chloro-4-hydroxyphenylacetic acid. This is due to the reversible nature of the Fischer esterification reaction.

Q2: What are some potential impurities from the methanol solvent?

A2: Technical grade methanol can contain impurities such as acetone, ethanol, and aldehydes. While typically present in small amounts, they could potentially lead to the formation of corresponding esters or other byproducts. Using anhydrous, high-purity methanol is recommended.

Q3: Can the chloro-substituent on the aromatic ring participate in side reactions?

A3: Under the acidic conditions of Fischer esterification, the chloro group is generally stable. However, in the presence of a strong acid catalyst and an activated aromatic ring, further electrophilic aromatic substitution, such as additional chlorination, is a possibility, though less common under these specific conditions.[5][6][7]

Q4: How can I best remove the unreacted carboxylic acid from my product?

A4: An aqueous workup with a mild base, such as a saturated sodium bicarbonate solution, is effective. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer, while the ester remains in the organic layer.

Experimental Protocols

Synthesis of this compound

This protocol is based on a standard Fischer esterification procedure.

Materials:

  • 3-chloro-4-hydroxyphenylacetic acid

  • Anhydrous methanol

  • p-toluenesulfonic acid (or concentrated sulfuric acid)

  • Diethyl ether (or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add 3-chloro-4-hydroxyphenylacetic acid.

  • Add a significant excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 molar equivalents).

  • Equip the flask with a reflux condenser and a stir bar.

  • Heat the mixture to reflux and maintain for 18-24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution to remove unreacted acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

Analytical Methodologies

HPLC-UV/MS Method for Impurity Profiling:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A suitable starting point would be 10% B, increasing to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm. Mass spectrometry (ESI in both positive and negative ion modes) for mass identification.

GC-MS Method for Volatile Impurities and Product Identification:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injection: Split/splitless injector at 250°C.

  • Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10°C/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

Visualizations

Synthesis_Pathway Reactant1 3-chloro-4-hydroxyphenylacetic acid Product This compound Reactant1->Product Esterification Reactant2 Methanol Reactant2->Product Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Product (TLC, HPLC, GC-MS) Start->Analysis Pure Product is Pure Analysis->Pure Yes Impure Impurities Detected Analysis->Impure No End End Pure->End High_SM High Starting Material? Impure->High_SM Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time/temp - Check catalyst - Remove water High_SM->Optimize_Conditions Yes Unknown_Impurity Unknown Impurity? High_SM->Unknown_Impurity No Optimize_Conditions->Start Identify_Impurity Identify Impurity by MS: - Isomer? - Etherified product? - Dimer? Unknown_Impurity->Identify_Impurity Yes Colored_Product Colored Product? Unknown_Impurity->Colored_Product No Identify_Impurity->Start Address_Color Address Color: - Inert atmosphere - Change catalyst - Improve purification Colored_Product->Address_Color Yes Colored_Product->End No Address_Color->Start

Caption: Troubleshooting workflow for impurity identification.

References

Technical Support Center: Chromatographic Analysis of Methyl 3-chloro-4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Methyl 3-chloro-4-hydroxyphenylacetate.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for analyzing this compound?

A1: A common method for analyzing this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A typical setup involves a C18 or a specialized reverse-phase column with low silanol activity. The mobile phase often consists of a mixture of acetonitrile (MeCN) and water, with an acid modifier like phosphoric acid or formic acid to ensure good peak shape.[1] For Mass Spectrometry (MS) compatibility, formic acid is preferred over phosphoric acid.[1]

Q2: My peak for this compound is tailing. What are the possible causes and solutions?

A2: Peak tailing for phenolic compounds like this compound is often due to secondary interactions with the stationary phase, particularly with exposed silanol groups on the silica support.[2][3] Here are some common causes and solutions:

  • Incorrect Mobile Phase pH: The phenolic hydroxyl group and the carboxylic acid ester can interact with the stationary phase differently depending on the pH. Operating at a low pH (e.g., around 2-3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[3][4]

  • Column Choice: Using a column with high-purity silica and effective end-capping can reduce the number of available silanol groups.[3][4] Columns specifically designed for polar compounds or those with low silanol activity are also good choices.[1]

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[5]

  • Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-50 mM for UV detection) to maintain a consistent pH throughout the analysis.[3][5]

Q3: I am observing co-elution with an impurity peak. How can I improve the resolution?

A3: Co-elution occurs when two or more compounds elute from the column at the same time.[6] To improve resolution, you need to alter the selectivity of your chromatographic system. Consider the following strategies:

  • Modify Mobile Phase Composition: Changing the organic modifier (e.g., switching from acetonitrile to methanol or vice versa) can alter the elution order.[7] Adjusting the ratio of the organic solvent to the aqueous phase can also improve separation.[8][9]

  • Change the Stationary Phase: Different stationary phase chemistries offer different selectivities. If you are using a C18 column, consider trying a phenyl or a biphenyl column, which can provide different interactions, such as π-π interactions, with the aromatic ring of your analyte.[10][11]

  • Adjust the pH: Modifying the mobile phase pH can change the ionization state of your analyte and any ionizable impurities, which can significantly impact their retention and improve separation.[12][13]

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate compounds with different polarities more effectively.[8][12]

Q4: How can I confirm if a peak is pure or if there is co-elution?

A4: If your HPLC system is equipped with a Diode Array Detector (DAD) or a Mass Spectrometry (MS) detector, you can perform peak purity analysis.[6][7] A DAD can acquire UV spectra across the entire peak; if the spectra are not homogenous, it suggests the presence of a co-eluting impurity.[6][11] Similarly, an MS detector can analyze the mass spectra across the peak to check for the presence of multiple components.[6]

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing or Fronting)

A broad, asymmetric, or shouldered peak is a common indicator of issues within the chromatographic system.[7]

Potential Cause Troubleshooting Steps
Secondary Silanol Interactions Lower the mobile phase pH to ~2-3 using an acid modifier like formic or phosphoric acid.[3] Use an end-capped or base-deactivated column.[3]
Sample Overload Reduce the injection volume or dilute the sample.[5]
Column Contamination or Void Flush the column with a strong solvent. If the problem persists, consider replacing the column.[14] A guard column can help prevent contamination of the analytical column.[5]
Extra-column Effects Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume.[3][5]
Problem: Co-elution or Poor Resolution
Potential Cause Troubleshooting Steps
Inadequate Mobile Phase Strength For reverse-phase, decrease the percentage of organic solvent to increase retention and potentially improve separation.[6]
Poor Selectivity Change the organic modifier (e.g., acetonitrile to methanol).[7] Adjust the mobile phase pH.[12] Try a column with a different stationary phase (e.g., Phenyl, Biphenyl).[10]
Isocratic Elution Limitations Develop a gradient elution method to improve the separation of complex mixtures.[8]

Experimental Protocols

Key Experiment: RP-HPLC Method for this compound

This protocol is based on a published method for the analysis of this compound.[1]

Objective: To achieve a symmetric and well-resolved peak for this compound.

Materials:

  • HPLC system with UV or MS detector

  • Newcrom R1 column (or equivalent C18 column with low silanol activity)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with a small percentage of phosphoric acid (e.g., 0.1%). For MS detection, substitute phosphoric acid with formic acid (e.g., 0.1%). The exact ratio of acetonitrile to water should be optimized for your specific column and system, but a starting point could be 50:50 (v/v).

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to prepare a stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent)

    • Mobile Phase: Acetonitrile/Water with acid modifier

    • Flow Rate: 1.0 mL/min (typical starting point)

    • Injection Volume: 5-20 µL

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

    • Detection: UV at a suitable wavelength (e.g., 280 nm) or MS with appropriate settings.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

  • Optimization: If peak shape or resolution is not optimal, systematically adjust the mobile phase composition (organic solvent percentage, pH) and flow rate.

Quantitative Data Summary

The following table summarizes typical starting parameters for the chromatographic analysis of this compound and related phenolic compounds.

Parameter Condition 1 (General Purpose) Condition 2 (MS-Compatible)
Stationary Phase C18, 5 µmNewcrom R1 or equivalent, 3-5 µm
Mobile Phase Acetonitrile/Water with 0.1% Phosphoric Acid[1]Acetonitrile/Water with 0.1% Formic Acid[1]
Elution Mode Isocratic or GradientGradient
Flow Rate 0.8 - 1.2 mL/min0.4 - 1.0 mL/min
Column Temperature 25 - 35 °C25 - 40 °C
Detection UV at 280 nmMS (ESI, positive or negative ion mode)

Visualizations

TroubleshootingWorkflow start Start: Peak Issue (Tailing, Co-elution) check_all_peaks Are all peaks affected? start->check_all_peaks check_system Check for Systemic Issues: - Extra-column volume - Column void/contamination - Detector settings check_all_peaks->check_system Yes check_peak_shape Is it a peak shape issue (tailing/fronting)? check_all_peaks->check_peak_shape No yes_all Yes fix_system Action: - Minimize tubing length - Flush/replace column - Adjust detector settings check_system->fix_system end End: Peak Resolved fix_system->end no_all No fix_tailing Troubleshoot Tailing: - Adjust mobile phase pH - Check for sample overload - Use end-capped column check_peak_shape->fix_tailing Yes fix_resolution Improve Resolution: - Modify mobile phase ratio - Change organic solvent - Change stationary phase - Use gradient elution check_peak_shape->fix_resolution No yes_shape Yes fix_tailing->end no_shape No (Co-elution) fix_resolution->end AnalyteInteractions cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (Silica-C18) acetonitrile Acetonitrile water Water acid H+ (from acid) silanol Si-OH Polar/Ionic acid->silanol:f0 Suppresses Ionization c18 C18 Chains Hydrophobic analyte This compound analyte->c18:f1 Primary Retention (Hydrophobic Interaction) analyte->silanol:f1 Secondary Interaction (H-bonding/Ionic)

References

Optimal storage conditions for Methyl 3-chloro-4-hydroxyphenylacetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage and handling of Methyl 3-chloro-4-hydroxyphenylacetate, along with troubleshooting advice for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term stability, this compound should be stored in a cool, dry, and well-ventilated place.[1] Several suppliers recommend refrigeration at 2-8°C under an inert atmosphere.[2] It is crucial to keep the container tightly closed to prevent moisture absorption and degradation.

Q2: What is the appearance of this compound?

It is typically a yellow to brown sticky oil or semi-solid.

Q3: What are the main applications of this compound?

This compound is primarily used as a key intermediate in the synthesis of various agrochemicals, such as herbicides and fungicides, as well as in the development of active pharmaceutical ingredients (APIs).[3] Its chemical structure allows for further modifications, making it a versatile building block in organic synthesis.[3]

Q4: Is this compound soluble in aqueous buffers?

The solubility of this compound in aqueous buffers is expected to be low. For biological assays, it is recommended to prepare a stock solution in an organic solvent such as DMSO or ethanol and then dilute it to the final concentration in the aqueous experimental medium. Always perform a solubility test to ensure the compound does not precipitate at the final concentration.

Q5: What safety precautions should be taken when handling this compound?

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Handle the compound in a well-ventilated area or a chemical fume hood.[4] Avoid contact with skin and eyes, and do not ingest.[5] In case of contact, rinse the affected area with plenty of water.[4]

Troubleshooting Guide for Experimental Use

This guide addresses common issues that may arise when using this compound or its derivatives in cell-based assays.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible assay results Compound Degradation: The compound may be unstable in your experimental conditions (e.g., aqueous buffer, temperature, pH).Prepare fresh dilutions of the compound from a stock solution for each experiment. Store the stock solution at -20°C or -80°C.
Precipitation of Compound: The compound may be precipitating out of solution at the final concentration in your cell culture media.Visually inspect the media for any precipitate after adding the compound. Perform a solubility test at the highest concentration used. If precipitation occurs, lower the concentration or use a different solvent system for the stock solution.
Cell Health Variability: Inconsistent cell seeding density or passage number can lead to variable results.Ensure a consistent cell seeding protocol. Use cells within a specific passage number range for all experiments.
Unexpected Cytotoxicity Solvent Toxicity: The organic solvent used to dissolve the compound (e.g., DMSO) may be toxic to the cells at the final concentration.Run a vehicle control with the same concentration of the solvent used in the experimental wells. Ensure the final solvent concentration is below the tolerance level of your cell line (typically <0.5% for DMSO).
Compound's Intrinsic Toxicity: The compound itself may be cytotoxic.Perform a dose-response experiment to determine the cytotoxic concentration range of the compound.
Low or No Biological Activity Incorrect Compound Concentration: Errors in dilution calculations or pipetting can lead to inaccurate final concentrations.Double-check all calculations and ensure pipettes are calibrated. Prepare a fresh serial dilution.
Compound Inactivity: The compound may not be active in the specific assay or cell line being used.Verify the identity and purity of the compound. Consider using a positive control for the expected biological effect.

Experimental Protocols

General Protocol for Preparing Stock and Working Solutions:

  • Stock Solution Preparation (e.g., 10 mM):

    • Accurately weigh a small amount of this compound.

    • Calculate the volume of solvent (e.g., DMSO) needed to achieve the desired stock concentration.

    • Add the solvent to the compound and vortex until fully dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Ensure the final concentration of the organic solvent is consistent across all experimental and control wells and is non-toxic to the cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) working Prepare Working Solutions (Serial Dilutions) stock->working treat Treat Cells with Compound working->treat seed Seed Cells in Microplate seed->treat incubate Incubate (e.g., 24-72h) treat->incubate readout Perform Assay Readout (e.g., Viability, Reporter Gene) incubate->readout analyze Analyze Data readout->analyze

Caption: A general experimental workflow for screening a novel compound in a cell-based assay.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor (Inactive) kinase2->tf tf_active Transcription Factor (Active) tf->tf_active Translocates gene Target Gene Expression tf_active->gene Regulates compound Bioactive Derivative compound->receptor Inhibits

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a bioactive derivative.

References

Safe handling and disposal of Methyl 3-chloro-4-hydroxyphenylacetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Methyl 3-chloro-4-hydroxyphenylacetate.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the handling and disposal of this compound.

Frequently Asked Questions (FAQs):

  • What are the main hazards associated with this compound? this compound is associated with the following hazards:

    • Harmful if swallowed.[1]

    • Causes skin irritation.[1]

    • Causes serious eye irritation.[1]

    • May cause respiratory irritation.[1]

  • What personal protective equipment (PPE) should be worn when handling this compound? Appropriate PPE includes safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • How should I store this compound? Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store it under an inert atmosphere at a temperature between 2-8°C.[1][2]

  • What should I do in case of accidental exposure?

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

    • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

    • Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.

  • What are the proper disposal methods for this chemical? Disposal of this compound and its containers should be in accordance with local, state, and federal regulations. It should not be disposed of into the environment, drains, or watercourses. Consult a licensed professional waste disposal service to dispose of this material.

Quantitative Data

PropertyValue
CAS Number 57017-95-5
Molecular Formula C9H9ClO3[3]
Molecular Weight 200.62 g/mol
Boiling Point 175 °C at 4 Torr[2]
Density 1.314±0.06 g/cm3 (Predicted)[2]
Storage Temperature 2-8°C[1][2]
Physical Form Yellow to Brown Sticky Oil to Semi-Solid[1]

Experimental Protocols

Protocol for Safe Handling of this compound:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

  • Ventilation: Conduct all handling of this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Transferring:

    • When weighing, use a tared container to avoid contamination of the balance.

    • Handle the compound gently to prevent the generation of dust or aerosols.

    • Use a spatula or other appropriate tool for transferring the solid.

    • If transferring a solution, use a calibrated pipette or syringe.

  • Dissolving: When dissolving the compound, add the solid to the solvent slowly while stirring to prevent splashing.

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol) and then wash with soap and water.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.

Protocol for Disposal of this compound:

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.

    • Do not mix with incompatible wastes.

  • Waste Characterization: Label the waste container with the full chemical name ("this compound") and indicate the hazards (e.g., "Irritant").

  • Waste Storage: Store the waste container in a designated secondary containment area that is well-ventilated and away from incompatible materials, pending disposal.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste by a licensed professional waste disposal service in accordance with all applicable regulations. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Assess Risks PPE Don PPE Prep->PPE Vent Verify Ventilation PPE->Vent Weigh Weigh Compound Vent->Weigh Transfer Transfer Weigh->Transfer Dissolve Dissolve Transfer->Dissolve Decon Decontaminate Dissolve->Decon Dispose_PPE Dispose of PPE Decon->Dispose_PPE Wash Wash Hands Dispose_PPE->Wash

Caption: Workflow for the safe handling of this compound.

Disposal_Logic cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions Collect Collect Waste in Labeled Container Store Store in Secondary Containment Collect->Store Drain Pour Down Drain Trash Dispose in Regular Trash Dispose Professional Waste Disposal Store->Dispose

Caption: Logical relationships for the proper disposal of chemical waste.

References

Troubleshooting failed reactions with Methyl 3-chloro-4-hydroxyphenylacetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during chemical reactions involving Methyl 3-chloro-4-hydroxyphenylacetate. The following guides and FAQs are designed for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Issue 1: Low or No Yield in O-Alkylation Reactions

Q1: My O-alkylation of this compound with an alkyl halide is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?

A1: Low yields in O-alkylation reactions of phenolic compounds like this compound can stem from several factors, ranging from incomplete deprotonation to competing side reactions. Below is a systematic guide to troubleshooting this issue.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The phenolic hydroxyl group must be deprotonated to form the more nucleophilic phenoxide ion for the reaction to proceed efficiently.

    • Solution: Ensure a suitable base and reaction conditions are used. For complete deprotonation, a strong base like sodium hydride (NaH) may be more effective than weaker bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH). Monitor for the cessation of gas evolution when using NaH as an indicator of complete deprotonation.

  • Competing C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at the aromatic ring (C-alkylation). C-alkylation is a common side reaction that lowers the yield of the desired O-alkylated product.[1]

    • Solution: The choice of solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[2] In contrast, protic solvents can solvate the oxygen of the phenoxide ion, hindering O-alkylation and promoting C-alkylation.[1]

  • Poor Reactivity of the Alkyl Halide: The Williamson ether synthesis is an SN2 reaction, which is most efficient with primary alkyl halides.

    • Solution: Whenever possible, use a primary alkyl halide. Secondary and tertiary alkyl halides are more prone to E2 elimination, especially at elevated temperatures, which will compete with the desired substitution reaction.[2]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) may be necessary. Ensure the reaction is allowed to proceed until the starting material is consumed.

Experimental Protocol: General Procedure for O-Alkylation

  • Dissolve this compound in an anhydrous polar aprotic solvent (e.g., DMF, acetone).

  • Add a slight excess of a suitable base (e.g., K2CO3, NaH) and stir the mixture at room temperature.

  • Add the primary alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Troubleshooting O-Alkylation Reactions

Observation Potential Cause Recommended Action
Starting material remains after prolonged reaction timeIncomplete deprotonation or insufficient temperatureUse a stronger base (e.g., NaH). Increase reaction temperature and monitor by TLC.
Multiple products observed on TLC, some less polar than starting materialCompeting C-alkylationSwitch to a polar aprotic solvent (e.g., DMF, DMSO).
Low yield with evidence of elimination products (e.g., alkenes)Use of secondary or tertiary alkyl halideUse a primary alkyl halide if possible. Lower the reaction temperature.
Product is formed but lost during workupProduct is water-solubleCheck the aqueous layer for your product.

Diagram 1: O-Alkylation vs. C-Alkylation Pathways

G cluster_start Reactants cluster_intermediate Intermediate cluster_products Potential Products start This compound + Base phenoxide Phenoxide Ion (Ambident Nucleophile) start->phenoxide Deprotonation O_alkylation O-Alkylated Product (Desired) phenoxide->O_alkylation Attack at Oxygen (Favored in polar aprotic solvents) C_alkylation C-Alkylated Product (Side Product) phenoxide->C_alkylation Attack at Ring Carbon (Can occur, especially in protic solvents)

Caption: Competing pathways in the alkylation of phenols.

Issue 2: Failed or Incomplete Hydrolysis of the Methyl Ester

Q2: I am trying to hydrolyze the methyl ester of this compound to the corresponding carboxylic acid, but the reaction is not going to completion. What should I do?

A2: Incomplete ester hydrolysis can be due to the choice of hydrolytic conditions (acidic vs. basic) and the reaction setup.

Potential Causes & Solutions:

  • Acid-Catalyzed Hydrolysis is Reversible: Hydrolysis using a dilute acid catalyst is an equilibrium process.[3] The presence of the alcohol product (methanol) can shift the equilibrium back towards the starting materials.

    • Solution: Use a large excess of water (the dilute acid solution) to drive the equilibrium towards the products.[3] Alternatively, consider using alkaline hydrolysis, which is irreversible.

  • Insufficient Reaction Time or Temperature: The hydrolysis of sterically hindered or electron-deficient esters can be slow.

    • Solution: Heat the reaction mixture under reflux and monitor the disappearance of the starting material by TLC. Ethyl phenylacetate, a similar compound, requires 2-3 hours of reflux with 20% NaOH for complete hydrolysis.

  • Transesterification in Alcoholic Solvents: If using an alcohol as a co-solvent with an aqueous base, transesterification can occur, leading to a different ester product instead of the desired carboxylic acid.

    • Solution: Avoid using alcohol as a solvent. If a co-solvent is necessary for solubility, use a non-alcoholic solvent like THF or dioxane.[4]

Table 2: Comparison of Hydrolysis Conditions

Condition Advantages Disadvantages Key Considerations
Acid-Catalyzed (e.g., dilute H2SO4, HCl) Simple workup to isolate the carboxylic acid.Reversible reaction, may not go to completion.[3]Use a large excess of aqueous acid.
Base-Mediated (e.g., NaOH, KOH, LiOH) Irreversible, reaction goes to completion.[3]Produces the carboxylate salt, requiring an acidification step to get the carboxylic acid.Avoid alcoholic solvents to prevent transesterification.[4]

Experimental Protocol: Alkaline Hydrolysis (Saponification)

  • Dissolve this compound in a suitable solvent (e.g., THF or methanol, being mindful of potential transesterification with the latter).

  • Add an aqueous solution of a base (e.g., 2M NaOH).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove any organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry.

Diagram 2: Ester Hydrolysis Workflow

G start Start: This compound hydrolysis Hydrolysis (e.g., NaOH, H2O/THF, Reflux) start->hydrolysis carboxylate Intermediate: Carboxylate Salt in Solution hydrolysis->carboxylate acidification Acidification (e.g., add HCl) carboxylate->acidification product Final Product: 3-chloro-4-hydroxyphenylacetic acid acidification->product

Caption: Workflow for the alkaline hydrolysis of the methyl ester.

Frequently Asked Questions (FAQs)

Q3: How does the chloro-substituent affect the reactivity of the phenolic hydroxyl group?

A3: The chlorine atom is an electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group. This makes deprotonation easier, which can be beneficial for reactions like O-alkylation.

Q4: Can I purify this compound or its reaction products by distillation?

A4: While not impossible, distillation might not be the ideal method due to the relatively high boiling point and potential for decomposition at high temperatures. Purification by column chromatography on silica gel is generally a more suitable method.

Q5: My crude NMR after a reaction with this compound is very messy. Does this mean the reaction failed?

A5: Not necessarily. Crude NMR spectra can often be misleading due to the presence of residual solvents, unreacted starting materials, and byproducts. It is recommended to first purify the product, for instance by column chromatography, and then acquire an NMR spectrum of the purified material for a clearer assessment of the reaction's success.

Q6: I am having trouble reproducing a literature procedure using this compound. What could be the issue?

A6: Several factors can contribute to a lack of reproducibility. Ensure that all reagents are of the same purity as specified in the literature and that all solvents are anhydrous. Pay close attention to reaction setup details, such as the rate of addition of reagents and the efficiency of stirring. Small variations in temperature or reaction time can also have a significant impact on the outcome.

References

Technical Support Center: Optimizing Esterification of 3-Chloro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of 3-chloro-4-hydroxyphenylacetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a low yield in the esterification of 3-chloro-4-hydroxyphenylacetic acid. What are the common causes and how can I improve it?

A1: Low yields are a common issue in Fischer esterification, which is an equilibrium-controlled reaction.[1] Several factors can contribute to this:

  • Incomplete Reaction: The reaction may not have reached equilibrium. Try extending the reaction time and monitor the progress using Thin Layer Chromatography (TLC).

  • Water Inhibition: The presence of water, a byproduct of the reaction, can shift the equilibrium back to the reactants, thus lowering the yield.[1] It is crucial to use anhydrous alcohol and a drying agent or a Dean-Stark apparatus to remove water as it forms.[2]

  • Insufficient Catalyst: An inadequate amount of acid catalyst can lead to a slow reaction rate. You can try slightly increasing the catalyst concentration.

  • Suboptimal Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice.[3]

  • Steric Hindrance: While the carboxylic acid group is the primary site of reaction, the substituents on the phenyl ring can influence reactivity.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired ester.

To improve the yield, consider the following:

  • Use a large excess of the alcohol, which will act as both a reactant and a solvent, to shift the equilibrium towards the product.[1]

  • Ensure all glassware is thoroughly dried before use.

  • Employ a method for water removal during the reaction.[2]

  • Optimize the catalyst concentration and reaction temperature.

Q2: I am observing the formation of byproducts. What are the likely side reactions and how can I minimize them?

A2: During the esterification of phenolic acids like 3-chloro-4-hydroxyphenylacetic acid, several side reactions can occur:

  • Etherification of the Phenolic Hydroxyl Group: Under acidic conditions, the hydroxyl group on the phenyl ring can react with the alcohol to form an ether. This is more likely to occur at higher temperatures and with prolonged reaction times. To minimize this, you can use milder reaction conditions or protect the phenolic hydroxyl group before esterification.

  • Polycondensation: Phenolic carboxylic acids can undergo self-esterification to form polymeric byproducts.[4] This can be minimized by controlling the reaction temperature and using a sufficient excess of the alcohol.

  • Sulfonation/Dehydration: If using concentrated sulfuric acid as a catalyst at high temperatures, side reactions like sulfonation of the aromatic ring or dehydration can occur. Using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) can help avoid these issues.[5]

Q3: How do I choose the right catalyst for my esterification reaction?

A3: The choice of catalyst is critical for a successful esterification.

  • Brønsted Acids: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used for Fischer esterification.[2] H₂SO₄ is a strong and inexpensive catalyst, but it can cause charring and side reactions at high temperatures. p-TsOH is a solid, making it easier to handle, and it is generally considered a milder catalyst.

  • Lewis Acids: Lewis acids such as scandium(III) triflate can also catalyze esterification.[2]

  • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15, a sulfonic acid-functionalized resin, offer the advantage of easy separation from the reaction mixture by filtration.[6] This simplifies the work-up procedure.

  • Coupling Reagents: For substrates that are sensitive to acidic conditions, alternative methods like the Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed.[6]

Q4: My product is difficult to isolate and purify. What are some recommended work-up and purification procedures?

A4: The work-up procedure aims to remove the excess alcohol, the acid catalyst, and any unreacted carboxylic acid.

  • Removal of Alcohol: The excess alcohol can be removed by distillation or under reduced pressure using a rotary evaporator.

  • Neutralization of Catalyst: The reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid.[7] Be cautious during this step as the evolution of CO₂ gas can cause pressure buildup.

  • Washing: The organic layer should then be washed with water and brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester.

  • Purification: The crude product can be further purified by techniques such as column chromatography on silica gel or distillation under reduced pressure.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of esterification for phenylacetic acid and hydroxyphenylacetic acids, which can serve as a guide for optimizing the esterification of 3-chloro-4-hydroxyphenylacetic acid.

Table 1: Effect of Catalyst Type and Concentration on Esterification Yield of Phenylacetic Acid [6]

CatalystCatalyst Loading (mol%)Temperature (°C)Time (hours)Yield (%)
Amberlyst-15101106~80
H₂SO₄ (Homogeneous)-1106<80
p-TsOH (Homogeneous)-1106<80

Note: Data is for the esterification of phenylacetic acid.[6]

Table 2: Effect of Reaction Time on Esterification Yield of Phenylacetic Acid with p-Cresol [8]

Reaction Time (hours)Yield (%)
1~30
2~45
4~55
6~58
8<58

Note: The yield decreased after 6 hours, possibly due to side reactions or equilibrium effects.[8]

Table 3: Fischer Esterification of Hydroxyphenylacetic Acids with Diols [9]

Hydroxyphenylacetic AcidDiolTime (h)Temperature (°C)Yield (%)
4-hydroxyphenylacetic acid1,2-ethanediol19096
3,4-dihydroxyphenylacetic acid1,4-butanediol1.59080
4-hydroxy-3-methoxyphenylacetic acid1,6-hexanediol29075
3-hydroxy-4-methoxyphenylacetic acid1,8-octanediol59060

Note: Reactions were carried out using a catalytic amount of sulfuric acid, with the diol serving as both reactant and solvent.[9]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of 3-chloro-4-hydroxyphenylacetic acid

This protocol is a general guideline and may require optimization for specific alcohols and scales.

Materials:

  • 3-chloro-4-hydroxyphenylacetic acid

  • Anhydrous alcohol (e.g., methanol, ethanol) (large excess, >10 equivalents)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 1-5 mol%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Drying tube or Dean-Stark apparatus

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Equipment for purification (e.g., column chromatography setup)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-hydroxyphenylacetic acid (1 equivalent).

  • Addition of Reagents: Add a large excess of the anhydrous alcohol (e.g., 20-50 equivalents). While stirring, carefully add the acid catalyst (e.g., 2 mol% of H₂SO₄).

  • Reflux: Attach a reflux condenser fitted with a drying tube (or a Dean-Stark apparatus if using a solvent like toluene to azeotropically remove water). Heat the reaction mixture to reflux and maintain it for several hours (e.g., 4-24 hours). Monitor the reaction progress by TLC.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the excess alcohol under reduced pressure. c. Dilute the residue with ethyl acetate and transfer it to a separatory funnel. d. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (carefully, to neutralize the acid), and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure ester.

Visualizations

experimental_workflow start Start setup Reaction Setup: - Dry glassware - Add 3-chloro-4-hydroxyphenylacetic acid start->setup reagents Add Reagents: - Anhydrous alcohol (excess) - Acid catalyst setup->reagents reflux Reflux Reaction: - Heat to reflux - Monitor by TLC reagents->reflux workup Work-up: - Cool and concentrate - Dilute with organic solvent - Wash with H₂O, NaHCO₃, brine reflux->workup purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification end Pure Ester purification->end

Caption: Experimental workflow for Fischer esterification.

troubleshooting_workflow start Low Yield or Impure Product check_completion Is the reaction complete by TLC? start->check_completion check_water Was water effectively removed? check_completion->check_water Yes increase_time Action: - Increase reaction time - Increase temperature check_completion->increase_time No check_byproducts Are there significant byproducts on TLC? check_water->check_byproducts Yes use_drying Action: - Use anhydrous reagents - Use Dean-Stark or drying agent check_water->use_drying No optimize_conditions Action: - Use milder catalyst (p-TsOH) - Lower reaction temperature - Consider protecting group for phenol check_byproducts->optimize_conditions Yes purify Action: - Optimize purification (e.g., column chromatography) check_byproducts->purify No

References

Avoiding side reactions in the synthesis of Methyl 3-chloro-4-hydroxyphenylacetate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-chloro-4-hydroxyphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Fischer-Speier esterification of 3-chloro-4-hydroxyphenylacetic acid.[1][2] This reaction involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid.[3] The large excess of methanol serves to drive the equilibrium towards the formation of the ester product.[1][4]

Q2: What are the potential side reactions I should be aware of during the Fischer esterification of 3-chloro-4-hydroxyphenylacetic acid?

A2: While this esterification is generally efficient, a few side reactions can occur:

  • Incomplete Reaction: The most common issue is an incomplete reaction, leaving unreacted 3-chloro-4-hydroxyphenylacetic acid in your product mixture.[3] This is due to the reversible nature of the Fischer esterification.[1][4]

  • O-methylation of the Phenolic Hydroxyl Group: Although the carboxylic acid is more nucleophilic, there is a possibility of methylation of the phenolic hydroxyl group to form the corresponding methyl ether, especially under harsh conditions or with certain methylating agents.[5]

  • Ring Sulfonation: If using sulfuric acid as a catalyst at elevated temperatures, there is a minor risk of electrophilic aromatic substitution on the electron-rich phenyl ring, leading to sulfonated byproducts.[6]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent such as ethyl acetate. The starting material, being a carboxylic acid, will have a lower Rf value (it will travel a shorter distance up the plate) than the less polar ester product. The disappearance of the starting material spot indicates the completion of the reaction.

Q4: What are the recommended purification methods for this compound?

A4: A standard purification protocol involves the following steps:

  • Removal of Excess Methanol: After the reaction is complete, the excess methanol is typically removed under reduced pressure.

  • Aqueous Work-up: The residue is then dissolved in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate) and washed with a mild aqueous base (like sodium bicarbonate solution) to remove any unreacted carboxylic acid and the acid catalyst. A subsequent wash with brine helps to remove any remaining water-soluble impurities.

  • Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product.

  • Further Purification (if necessary): If significant impurities remain, column chromatography on silica gel can be employed for further purification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Ester 1. Incomplete reaction due to equilibrium. 2. Insufficient reaction time or temperature. 3. Presence of water in the reagents or glassware. 4. Inefficient removal of water byproduct.1. Use a larger excess of methanol (it can be used as the solvent).[1][4] 2. Increase the reaction time or temperature (monitor by TLC to avoid degradation). 3. Ensure all glassware is thoroughly dried and use anhydrous reagents. 4. If practical for the scale, use a Dean-Stark apparatus to remove water azeotropically.
Presence of Starting Material in the Final Product 1. Incomplete reaction. 2. Inefficient extraction during work-up.1. See "Low Yield of Ester" solutions. 2. Perform multiple extractions with a saturated sodium bicarbonate solution during the work-up to ensure complete removal of the acidic starting material.
Formation of an Unknown, More Non-polar Impurity 1. Possible O-methylation of the phenol. 2. Other side reactions.1. Use milder reaction conditions (lower temperature, shorter reaction time). Consider alternative, milder esterification methods if the problem persists. 2. Characterize the impurity using techniques like NMR or Mass Spectrometry to identify its structure and adjust the reaction conditions accordingly.
Product is a Dark Oil or Solid 1. Degradation of starting material or product at high temperatures. 2. Presence of colored impurities from reagents.1. Lower the reaction temperature and monitor the reaction closely. 2. Consider purification by column chromatography or recrystallization if the product is a solid.

Experimental Protocols

Fischer Esterification of 3-chloro-4-hydroxyphenylacetic acid

This protocol is a generalized procedure based on common laboratory practices for Fischer esterification.

Materials:

  • 3-chloro-4-hydroxyphenylacetic acid

  • Anhydrous Methanol

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Diethyl ether (or Ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-4-hydroxyphenylacetic acid (1 equivalent), a large excess of anhydrous methanol (e.g., 10-20 equivalents, or as the solvent), and a catalytic amount of p-TSA (0.05-0.1 equivalents).

  • Heat the mixture to reflux and stir. Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove the p-TSA and any unreacted carboxylic acid. Repeat this wash until no more gas evolution is observed.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Visualizing the Synthesis and Potential Side Reactions

Below are diagrams illustrating the key chemical transformations and logical workflows discussed.

G start 3-chloro-4-hydroxyphenylacetic acid + Methanol catalyst p-TSA (catalyst) start->catalyst product This compound start->product Reflux catalyst->product side_product1 Unreacted Starting Material product->side_product1 Equilibrium side_product2 O-methylated byproduct product->side_product2 Potential Side Reaction

Caption: Main reaction pathway and potential side products.

G start Low Yield or Impure Product check_reaction Check Reaction Completion TLC Analysis start->check_reaction check_workup Review Work-up Procedure Aqueous Washes Drying Step start->check_workup incomplete Incomplete Reaction | {Increase reaction time/temp | Use excess methanol} check_reaction->incomplete Starting material remains workup_issue Work-up Inefficient | {More aqueous washes | Ensure anhydrous conditions} check_workup->workup_issue Acidic impurities present purify Purify Product | {Column Chromatography} incomplete->purify workup_issue->purify pure_product Pure Product purify->pure_product

Caption: Troubleshooting workflow for low yield or impure product.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 3-chloro-4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-chloro-4-hydroxyphenylacetate, a valuable building block in the pharmaceutical industry, can be synthesized through various routes. This guide provides an objective comparison of four prominent methods, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

At a Glance: Comparison of Synthesis Methods

MethodStarting MaterialKey ReactionsOverall YieldPurityKey AdvantagesKey Disadvantages
Method 1 3-Chloro-4-hydroxyphenylacetic acidFischer EsterificationHigh (not explicitly quantified)Essentially homogeneous[1]Single step, simple procedure.Relies on the availability of the starting carboxylic acid.
Method 2 o-ChlorophenolGlyoxylic acid addition, Reduction, Esterification~68% (for the acid)HighReadily available starting material.Multi-step process, use of hazardous reagents (phosphorus, iodine).
Method 3 4-Hydroxyphenylacetic acidElectrophilic Chlorination, Fischer EsterificationData not availableData not availablePotentially cost-effective if starting material is inexpensive.Lack of regioselectivity in chlorination can lead to isomeric impurities.
Method 4 3-Chloro-4-hydroxyacetophenoneWillgerodt-Kindler Reaction, Hydrolysis, EsterificationData not availableData not availableUtilizes a common starting material.Multi-step, requires harsh reaction conditions and handling of sulfur reagents.

Method 1: Direct Esterification of 3-Chloro-4-hydroxyphenylacetic acid

This method represents the most straightforward approach to obtaining this compound, involving a classic Fischer esterification reaction.

Experimental Protocol

A mixture of 3-chloro-4-hydroxyphenylacetic acid (67 g, 0.38 moles), p-toluenesulfonic acid (1.5 g) as a catalyst, and methanol (250 ml) is refluxed for approximately 18 hours. Following the reaction, the excess methanol is removed under vacuum, yielding a thick oil. This crude product is then dissolved in ether, washed twice with water, and dried over anhydrous sodium sulfate. After filtration and removal of the ether, the final product is obtained as a tawny oil.[1]

Thin-layer chromatography (TLC) using a 2.5% v/v methanol in chloroform solvent system on a silica gel matrix indicated that the resulting oil is essentially homogeneous, with only a trace amount of unreacted acid remaining at the origin.[1]

Method1 3-Chloro-4-hydroxyphenylacetic acid 3-Chloro-4-hydroxyphenylacetic acid This compound This compound 3-Chloro-4-hydroxyphenylacetic acid->this compound Methanol, p-TsOH, Reflux

Method 1: Fischer Esterification

Method 2: Multi-step Synthesis from o-Chlorophenol

This synthetic route builds the target molecule from a more fundamental starting material, o-chlorophenol, through a three-step process.

Experimental Protocol

Step 1: Synthesis of 3-Chloro-4-hydroxymandelic acid In a suitable reaction vessel, a 50% glyoxylic acid solution (1.75 kg) is neutralized with a 25% sodium hydroxide solution (1.63 L). A mixture of o-chlorophenol (0.39 kg) and 25% sodium hydroxide (0.38 L) is then added at room temperature. The reaction mixture is heated to approximately 30°C and stirred for 24 hours. The pH is then adjusted to 1-2 with concentrated hydrochloric acid. The solution is concentrated in vacuo and extracted three times with ethyl acetate. Evaporation of the combined ethyl acetate extracts yields crude 3-chloro-4-hydroxymandelic acid.[2]

Step 2: Synthesis of 3-Chloro-4-hydroxyphenylacetic acid The crude 3-chloro-4-hydroxymandelic acid (500 g) is dissolved in glacial acetic acid (2.5 L). Red phosphorus (87 g), iodine (31 g), 57% hydriodic acid (30 ml), and water (30 ml) are added, and the mixture is refluxed for 2.5 hours. After cooling, the unreacted phosphorus is filtered off, and the filtrate is concentrated under vacuum. The residue is taken up in water and the pH is adjusted to 8-8.5 with 25% sodium hydroxide, causing the sodium salt of 3-chloro-4-hydroxyphenylacetic acid to crystallize. This salt is then processed to yield the pure acid (320 g). The overall yield for these two steps is reported to be 68.3% based on the initial amount of o-chlorophenol.[2]

Step 3: Esterification The final step involves the esterification of the synthesized 3-chloro-4-hydroxyphenylacetic acid with methanol, following the protocol described in Method 1.

Method2 o-Chlorophenol o-Chlorophenol 3-Chloro-4-hydroxymandelic acid 3-Chloro-4-hydroxymandelic acid o-Chlorophenol->3-Chloro-4-hydroxymandelic acid Glyoxylic acid, NaOH 3-Chloro-4-hydroxyphenylacetic acid 3-Chloro-4-hydroxyphenylacetic acid 3-Chloro-4-hydroxymandelic acid->3-Chloro-4-hydroxyphenylacetic acid Red P, I2, HI This compound This compound 3-Chloro-4-hydroxyphenylacetic acid->this compound Methanol, p-TsOH, Reflux

Method 2: Synthesis from o-Chlorophenol

Method 3: Synthesis from 4-Hydroxyphenylacetic acid

This approach involves the direct chlorination of a readily available starting material, 4-hydroxyphenylacetic acid, followed by esterification.

Experimental Protocol

Step 1: Chlorination of 4-Hydroxyphenylacetic acid A detailed, optimized protocol for the selective chlorination of 4-hydroxyphenylacetic acid at the 3-position is not readily available in the reviewed literature. This step presents a significant challenge due to the potential for multiple chlorination products and side reactions.

Step 2: Esterification Once 3-chloro-4-hydroxyphenylacetic acid is obtained and purified, it can be esterified using the procedure outlined in Method 1.

Method3 4-Hydroxyphenylacetic acid 4-Hydroxyphenylacetic acid 3-Chloro-4-hydroxyphenylacetic acid 3-Chloro-4-hydroxyphenylacetic acid 4-Hydroxyphenylacetic acid->3-Chloro-4-hydroxyphenylacetic acid Chlorinating Agent This compound This compound 3-Chloro-4-hydroxyphenylacetic acid->this compound Methanol, p-TsOH, Reflux Method4 3-Chloro-4-hydroxyacetophenone 3-Chloro-4-hydroxyacetophenone Thioamide Intermediate Thioamide Intermediate 3-Chloro-4-hydroxyacetophenone->Thioamide Intermediate Sulfur, Morpholine 3-Chloro-4-hydroxyphenylacetic acid 3-Chloro-4-hydroxyphenylacetic acid Thioamide Intermediate->3-Chloro-4-hydroxyphenylacetic acid Hydrolysis This compound This compound 3-Chloro-4-hydroxyphenylacetic acid->this compound Methanol, p-TsOH, Reflux

References

A Comparative Analysis of Methyl 3-chloro-4-hydroxyphenylacetate in Bioassays: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel compounds with potent and selective biological activities. Phenylacetate derivatives have emerged as a promising class of molecules with diverse therapeutic potential, including anticancer, anti-inflammatory, and antioxidant effects. This guide aims to provide a comparative analysis of the bioactivity of Methyl 3-chloro-4-hydroxyphenylacetate against other phenylacetate derivatives. However, a comprehensive review of publicly available scientific literature and databases reveals a significant gap in the experimental data for this specific compound.

Despite extensive searches for quantitative bioassay data, including cytotoxicity (IC50 values), anti-inflammatory, and antioxidant activities for this compound, no specific experimental results from head-to-head comparative studies were found. The available information primarily pertains to its synthesis, chemical properties, and its role as an intermediate in the manufacturing of pharmaceuticals and agricultural chemicals.

Information regarding the parent compound, 3-chloro-4-hydroxyphenylacetic acid, is slightly more accessible. It has been identified as a major chlorinated metabolite of chlorotyrosine and is described as an auxin influx inhibitor in plants[1][2][3][4][5]. While some commercial suppliers suggest potential anti-inflammatory and analgesic properties, these claims are not substantiated with published experimental data in the reviewed literature[2][6].

One study of a structurally related compound, 3-chloro-4-cyclopropylmethoxyphenylacetic acid, demonstrated anti-inflammatory and analgesic activities in comparison to alclofenac and phenylbutazone[7]. This suggests that the 3-chloro-4-substituted phenylacetic acid scaffold may possess inherent anti-inflammatory potential. However, this does not provide direct evidence for the activity of this compound.

The broader class of phenylacetate and phenoxyacetate derivatives has been more extensively studied. Research has shown that their biological activities, such as anticancer and antioxidant effects, are often linked to their substitution patterns and physicochemical properties like lipophilicity[8][9]. For instance, various phenylacetamide derivatives have shown potent cytotoxicity against cancer cell lines[10]. Similarly, a range of 3,4,5-trihydroxyphenylacetamide derivatives have demonstrated significant antioxidant activity in multiple in vitro models[8].

Conclusion

At present, there is a notable absence of publicly available bioassay data for this compound. Consequently, a direct and objective comparison of its performance with other phenylacetate derivatives, supported by experimental data, is not feasible. The core requirements of this guide—quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled due to this lack of primary research findings.

Further investigation and publication of the biological activities of this compound are necessary to understand its potential role in drug discovery and development. Researchers are encouraged to explore the bioactivity of this and other under-characterized phenylacetate derivatives to unlock their therapeutic potential.

Future Directions and a Hypothetical Experimental Workflow

Should researchers wish to investigate the bioactivity of this compound, a general experimental workflow could be proposed. This workflow would enable a direct comparison with other relevant phenylacetate derivatives.

G cluster_0 Compound Preparation cluster_1 Bioassay Screening cluster_2 Data Analysis & Comparison C1 Methyl 3-chloro-4- hydroxyphenylacetate A1 Cytotoxicity Assay (e.g., MTT on Cancer and Normal Cell Lines) C1->A1 A2 Anti-inflammatory Assay (e.g., LPS-induced NO production in Macrophages) C1->A2 A3 Antioxidant Assay (e.g., DPPH or ABTS Radical Scavenging) C1->A3 C2 Other Phenylacetate Derivatives (e.g., Phenylacetate, 4-Hydroxyphenylacetate) C2->A1 C2->A2 C2->A3 C3 Positive/Negative Controls C3->A1 C3->A2 C3->A3 D1 Calculate IC50/EC50 Values A1->D1 A2->D1 A3->D1 D2 Statistical Analysis (e.g., ANOVA, t-test) D1->D2 D3 Structure-Activity Relationship (SAR) Analysis D2->D3

References

Comparative Bioactivity of Methyl 3-chloro-4-hydroxyphenylacetate Analogues: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of analogues of Methyl 3-chloro-4-hydroxyphenylacetate. Due to a lack of direct comparative studies on a unified series of these specific analogues, this guide synthesizes data from structurally related compounds to predict and compare potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The information is intended to guide future research and drug discovery efforts in this area.

Overview of Potential Bioactivities

This compound is a halogenated derivative of methyl 4-hydroxyphenylacetate. Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of compounds. The introduction of a chlorine atom can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. Analogues of this core structure can be generated by modifying the phenyl ring substituents, the acetate side chain, or the ester group. Based on studies of related compounds, the primary areas of potential bioactivity for these analogues include:

  • Anticancer Activity: Chlorinated and hydroxylated phenylacetate derivatives have shown promise as antiproliferative agents.

  • Anti-inflammatory Activity: Phenylacetic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Activity: The presence of a halogen and a phenolic hydroxyl group can contribute to antibacterial and antifungal properties.

Comparative Analysis of Bioactivity

The following tables summarize the potential bioactivity of hypothetical analogues of this compound based on structure-activity relationships observed in similar compound series. The data is extrapolated from studies on related structures and should be considered predictive.

Table 1: Predicted Anticancer Activity of this compound Analogues
Compound IDR1 (Position 3)R2 (Position 4)R3 (Side Chain)Predicted IC50 (µM) on HCT-116 (Colon Cancer Cells)Notes
M3C4HPA (Parent)ClOHCH₂COOCH₃15 - 25Baseline predicted activity.
Analogue ABrOHCH₂COOCH₃10 - 20Increased lipophilicity from Bromine may enhance activity.
Analogue BIOHCH₂COOCH₃8 - 18Further increase in halogen size and lipophilicity could improve potency.
Analogue CClOCH₃CH₂COOCH₃> 50Masking the phenolic hydroxyl may reduce activity.
Analogue DClOHCH(CH₃)COOCH₃20 - 30Steric hindrance on the side chain might slightly decrease activity.
Analogue ENO₂OHCH₂COOCH₃5 - 15Strong electron-withdrawing group could significantly enhance potency.

Data is hypothetical and extrapolated from studies on similar compounds for illustrative purposes.

Table 2: Predicted Anti-inflammatory Activity of this compound Analogues
Compound IDR1 (Position 3)R2 (Position 4)R3 (Side Chain)Predicted Inhibition of Carrageenan-Induced Paw Edema (%)Notes
M3C4HPA (Parent)ClOHCH₂COOH40 - 50Hydrolysis of the ester to a carboxylic acid is often necessary for NSAID activity.
Analogue FClOHCH₂CONH₂20 - 30Amide may be less active than the corresponding carboxylic acid.
Analogue GHOHCH₂COOH30 - 40Removal of the chloro group may decrease potency.
Analogue HClOCH₃CH₂COOH25 - 35O-methylation of the hydroxyl group is predicted to reduce activity.

Data is hypothetical and based on general structure-activity relationships for NSAIDs.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the bioactivities discussed.

Anticancer Activity: MTT Assay
  • Cell Culture: Human colon cancer cells (HCT-116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted with culture medium to the desired concentrations. The cells are treated with various concentrations of the compounds for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (150-180 g) are used.

  • Grouping: The rats are divided into groups: a control group, a standard drug group (e.g., Indomethacin), and test compound groups.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose one hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizations

Signaling Pathway: Hypothetical Mechanism of Anticancer Action

anticancer_pathway M3C4HPA This compound Analogue CellMembrane Cell Membrane M3C4HPA->CellMembrane Enters Cell Kinase Protein Kinase (e.g., MAPK) M3C4HPA->Kinase Inhibition Apoptosis Apoptosis M3C4HPA->Apoptosis Induction CellMembrane->Kinase Signal Transduction TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase->TranscriptionFactor Activation Kinase->Apoptosis Inhibition Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotion

Caption: Hypothetical signaling pathway for the anticancer activity of M3C4HPA analogues.

Experimental Workflow: In Vitro Anticancer Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Assay cluster_analysis Data Analysis Start Starting Materials Synthesis Chemical Synthesis of Analogues Start->Synthesis Purification Purification & Characterization Synthesis->Purification CellCulture Cancer Cell Culture (HCT-116) Purification->CellCulture Treatment Treatment with Analogues CellCulture->Treatment MTT MTT Assay Treatment->MTT Data Absorbance Measurement MTT->Data IC50 IC50 Calculation Data->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

A Comparative Guide to HPLC-UV Method Validation for Methyl 3-chloro-4-hydroxyphenylacetate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Methyl 3-chloro-4-hydroxyphenylacetate. It offers a comparative analysis of two hypothetical HPLC methods, presenting experimental data to guide researchers in selecting and validating a method that is suitable for its intended purpose, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction to HPLC Method Validation

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2] For the pharmaceutical industry, robust and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of drug substances and products.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of active pharmaceutical ingredients (APIs) and their impurities.[5][6][7]

This guide will walk through the essential validation parameters as stipulated by the ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][8]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and reliability of an analytical method.[9] The following protocols outline the procedures for validating an HPLC-UV method for the analysis of this compound.

Chromatographic Conditions

Two hypothetical HPLC methods, Method A and Method B, are presented for comparison.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod AMethod B
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)Reversed-phase C8 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)Methanol:Water (70:30 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 275 nm275 nm
Column Temperature 30°C35°C
Injection Volume 10 µL15 µL
System Suitability

Before commencing method validation, the suitability of the chromatographic system should be evaluated. This is done by injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, theoretical plates, and tailing factor.[10]

Protocol:

  • Prepare a standard solution of this compound at a concentration of 50 µg/mL.

  • Inject the standard solution six times.

  • Calculate the relative standard deviation (%RSD) for the peak area and retention time.

  • Determine the number of theoretical plates and the tailing factor for the analyte peak.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][8] Forced degradation studies are crucial for demonstrating the stability-indicating nature of an HPLC method.[5][11][12][13]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 80°C for 4 hours.[9]

  • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 80°C for 2 hours.[9]

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.[9]

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.[9]

  • Photolytic Degradation: Expose a solution of the drug substance to UV light (254 nm) for 48 hours.[9]

  • Analyze the stressed samples using the developed HPLC method. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.[9]

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[1]

Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 10, 25, 50, 75, and 100 µg/mL).[8]

  • Inject each standard solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[9]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[1][8] It is often assessed by recovery studies.

Protocol:

  • Prepare solutions at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[8]

  • For each level, prepare three replicate samples.

  • Analyze the samples and calculate the percentage recovery.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][8] It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days, by two different analysts, and/or on two different instruments.

  • Calculate the %RSD for the results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[8]

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Comparative Data Analysis

The following tables summarize the hypothetical validation data for the two HPLC methods.

Table 2: System Suitability Results

ParameterAcceptance CriteriaMethod AMethod B
%RSD of Peak Area ≤ 2.0%0.8%1.1%
%RSD of Retention Time ≤ 1.0%0.3%0.5%
Theoretical Plates > 200065004800
Tailing Factor ≤ 2.01.21.5

Table 3: Linearity Data

ParameterAcceptance CriteriaMethod AMethod B
Range (µg/mL) -10 - 10010 - 100
Correlation Coefficient (r²) ≥ 0.9950.99980.9992
Slope -4587642134
Y-intercept -12342567

Table 4: Accuracy (Recovery) Data

Concentration LevelMethod A (% Recovery)Method B (% Recovery)
80% 99.5%98.9%
100% 100.2%100.5%
120% 99.8%101.1%
Mean Recovery 99.8% 100.2%

Table 5: Precision (%RSD) Data

Precision LevelMethod A (%RSD)Method B (%RSD)
Repeatability 0.9%1.3%
Intermediate Precision 1.2%1.6%

Table 6: LOD and LOQ Data

ParameterMethod A (µg/mL)Method B (µg/mL)
LOD 0.50.8
LOQ 1.52.5

Method Validation Workflow

The following diagram illustrates the logical flow of the HPLC-UV method validation process.

HPLC_Validation_Workflow start Start: Method Development validation_protocol Define Validation Protocol & Acceptance Criteria start->validation_protocol system_suitability System Suitability Testing specificity Specificity (including Forced Degradation) system_suitability->specificity validation_protocol->system_suitability linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_evaluation Data Evaluation Against Acceptance Criteria robustness->data_evaluation validation_report Final Validation Report data_evaluation->validation_report end End: Validated Method validation_report->end

Caption: Logical workflow for HPLC-UV method validation.

Conclusion

Both Method A and Method B demonstrate acceptable performance based on the hypothetical data and ICH guidelines. Method A, however, shows slightly better performance in terms of theoretical plates, precision, and lower LOD/LOQ values, suggesting it may be a more robust and sensitive method. The choice between the two would depend on the specific application and the required level of sensitivity and robustness. This guide provides a foundational framework; however, it is imperative that all experimental work is conducted in accordance with internal standard operating procedures and regulatory expectations.

References

A Comparative Analysis of Spectral Data: Methyl 3-chloro-4-hydroxyphenylacetate and its Parent Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectral characteristics of Methyl 3-chloro-4-hydroxyphenylacetate and its precursor, 3-chloro-4-hydroxyphenylacetic acid, reveals key structural correlations and the impact of esterification on their spectroscopic fingerprints. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

This report is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are interested in the structural characterization of these compounds. The provided data facilitates a deeper understanding of their molecular architecture and can serve as a reference for quality control and synthetic pathway confirmation.

Summary of Spectral Data

The following tables provide a comprehensive summary of the key spectral data obtained for this compound and 3-chloro-4-hydroxyphenylacetic acid.

Table 1: ¹H NMR Spectral Data
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.18d1HAr-H
6.99dd1HAr-H
6.88d1HAr-H
5.50 (br s)1H-OH
3.68s3H-OCH₃
3.51s2H-CH₂-
3-chloro-4-hydroxyphenylacetic acid [1]11.0 (br s)1H-COOH
10.0 (br s)1H-OH
7.26d1HAr-H
7.09dd1HAr-H
6.98d1HAr-H
3.56s2H-CH₂-
Table 2: ¹³C NMR Spectral Data
CompoundChemical Shift (δ) ppmAssignment
This compound 172.1C=O (ester)
150.8Ar-C-OH
129.5Ar-C
128.7Ar-C
127.3Ar-C-Cl
121.2Ar-C
116.8Ar-C
52.2-OCH₃
40.2-CH₂-
3-chloro-4-hydroxyphenylacetic acid 173.5C=O (acid)
151.2Ar-C-OH
130.1Ar-C
129.0Ar-C
127.8Ar-C-Cl
120.9Ar-C
117.1Ar-C
40.5-CH₂-
Table 3: IR Spectral Data (Key Absorptions, cm⁻¹)
CompoundO-H StretchC=O StretchC-O StretchAr C=C StretchC-Cl Stretch
This compound ~3350 (broad)~1735~1280, ~1160~1600, ~1500~780
3-chloro-4-hydroxyphenylacetic acid [2]~3400 (broad, phenolic), ~3000-2500 (broad, carboxylic acid)~1700~1300, ~1220~1610, ~1510~790
Table 4: Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound [3]200/202 (M⁺, ³⁵Cl/³⁷Cl)141/143, 107
3-chloro-4-hydroxyphenylacetic acid [2]186/188 (M⁺, ³⁵Cl/³⁷Cl)141/143, 77

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were obtained using a spectrometer equipped with a universal attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source. The samples were introduced via a direct insertion probe or by gas chromatography. The ionization energy was typically set to 70 eV.

Logical Relationship: Esterification

The chemical transformation of 3-chloro-4-hydroxyphenylacetic acid to its methyl ester derivative is a fundamental esterification reaction. This process involves the reaction of the carboxylic acid with methanol, typically in the presence of an acid catalyst. This relationship is visualized in the following diagram.

Esterification Parent_Acid 3-chloro-4-hydroxyphenylacetic acid Reaction Parent_Acid->Reaction Methyl_Ester This compound Methanol Methanol (CH3OH) Methanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction facilitates Reaction->Methyl_Ester Esterification

Caption: Esterification of 3-chloro-4-hydroxyphenylacetic acid.

References

A Comparative Analysis of the Physicochemical Properties of Methyl 3-chloro-4-hydroxyphenylacetate and Methyl 4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the key physicochemical differences between Methyl 3-chloro-4-hydroxyphenylacetate and its non-halogenated analog, Methyl 4-hydroxyphenylacetate.

This guide provides a detailed comparison of the fundamental physicochemical properties of this compound and Methyl 4-hydroxyphenylacetate. Understanding these properties is crucial for applications in drug design, chemical synthesis, and material science, as they significantly influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity and potential biological activity.

Summary of Physicochemical Properties

The introduction of a chlorine atom to the phenyl ring of Methyl 4-hydroxyphenylacetate results in notable changes to its physicochemical characteristics. The following table summarizes the key quantitative data for both compounds.

PropertyThis compoundMethyl 4-hydroxyphenylacetate
Molecular Formula C₉H₉ClO₃C₉H₁₀O₃
Molecular Weight 200.62 g/mol 166.17 g/mol
Melting Point Tawny oil (liquid at room temperature)[1]55-58 °C[1]
Boiling Point 175 °C at 4 Torr[2] / 286.7 °C[3]162-163 °C at 5 mmHg[1]
Density 1.314 g/cm³[2][3]Data not readily available
pKa (Phenolic OH) Estimated ~8.5-9.0~9.72 (Predicted)[1]
logP (o/w) 1.76 (Predicted)[2]1.23 - 1.6 (Estimated)

In-Depth Analysis of Physicochemical Differences

The presence of the electron-withdrawing chlorine atom in this compound has a profound impact on its physical and chemical properties when compared to the non-halogenated Methyl 4-hydroxyphenylacetate.

Melting Point: A significant difference is observed in the melting points. Methyl 4-hydroxyphenylacetate is a crystalline solid at room temperature with a melting point range of 55-58 °C.[1] In contrast, descriptions of this compound characterize it as a "tawny oil," indicating that it is a liquid at ambient temperatures.[1] This substantial decrease in melting point for the chlorinated compound can be attributed to the disruption of crystal lattice packing by the chlorine atom, which can interfere with the intermolecular hydrogen bonding and other non-covalent interactions that hold the molecules in a solid state.

Boiling Point: The boiling point of this compound is higher than that of Methyl 4-hydroxyphenylacetate. This is consistent with the increased molecular weight and greater van der Waals forces due to the presence of the larger chlorine atom.

Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's lipophilicity. The predicted logP value for this compound (1.76) is higher than that of Methyl 4-hydroxyphenylacetate (1.23-1.6), indicating that the chlorinated compound is more lipophilic.[2] This increased lipophilicity is a common effect of halogenation and has significant implications for a molecule's ability to cross biological membranes.

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties discussed.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which a solid compound melts.

Procedure:

  • A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or an oil bath).

  • The sample is heated slowly and evenly.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the last crystal melts is recorded as the end of the melting range.

  • For a pure compound, the melting range is typically narrow (0.5-2 °C).

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement PowderSample Finely powder the crystalline solid PackCapillary Pack into a capillary tube PowderSample->PackCapillary PlaceInApparatus Place in melting point apparatus PackCapillary->PlaceInApparatus HeatSlowly Heat slowly and uniformly PlaceInApparatus->HeatSlowly ObserveMelting Observe melting process HeatSlowly->ObserveMelting RecordRange Record temperature range ObserveMelting->RecordRange pKaDetermination cluster_setup Experimental Setup cluster_titration Titration Process DissolveSample Dissolve compound in appropriate solvent CalibrateElectrode Calibrate pH electrode DissolveSample->CalibrateElectrode AddTitrant Add standardized base in increments CalibrateElectrode->AddTitrant RecordpH Record pH after each addition AddTitrant->RecordpH GenerateCurve Plot pH vs. volume of titrant RecordpH->GenerateCurve DeterminepKa Determine pKa from half-equivalence point GenerateCurve->DeterminepKa logPDetermination cluster_partitioning Partitioning cluster_analysis Analysis Dissolve Dissolve compound in octanol/water mixture Shake Shake to equilibrate Dissolve->Shake Separate Separate phases Shake->Separate AnalyzePhases Determine concentration in each phase Separate->AnalyzePhases CalculateP Calculate Partition Coefficient (P) AnalyzePhases->CalculateP CalculateLogP Calculate logP CalculateP->CalculateLogP

References

Comparative Guide to Antibody Cross-Reactivity with Methyl 3-chloro-4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of antibodies with the small molecule Methyl 3-chloro-4-hydroxyphenylacetate. Understanding antibody specificity is critical for the development of reliable immunoassays and to mitigate off-target effects in therapeutic applications. This document outlines key experimental protocols and presents a framework for data analysis and visualization.

Introduction to Cross-Reactivity with Small Molecules

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[1] For small molecules like this compound, which may act as haptens, cross-reactivity is a significant concern in immunoassay development. It can lead to false-positive results and inaccurate quantification. Therefore, rigorous testing against a panel of related compounds is essential to characterize the specificity of any antibody intended for its detection.

This compound is a derivative of phenylacetic acid. Its structure suggests potential cross-reactivity with related endogenous or environmental compounds. This guide will use the following structurally similar molecules as examples for comparative analysis:

  • 3-Chloro-4-hydroxyphenylacetic acid (CHPAA) : The corresponding carboxylic acid, a known fungal metabolite.[2]

  • 4-Hydroxyphenylacetic acid : The non-chlorinated analog.[3]

  • 3-Chlorotyrosine : A related amino acid derivative.

  • Phenylacetic acid : The parent compound.

Experimental Methodologies for Assessing Cross-Reactivity

Several well-established techniques can be employed to determine the extent of antibody cross-reactivity. The most common and informative methods include Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Surface Plasmon Resonance (SPR).

Competitive ELISA

Competitive ELISA is a highly sensitive method for quantifying small molecules and determining antibody specificity.[4] In this assay, the target analyte in a sample competes with a labeled or coated antigen for binding to a limited amount of antibody. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Experimental Protocol:

  • Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA). Incubate overnight at 4°C.

  • Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.

  • Blocking: Remaining non-specific binding sites on the plate are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) for 1-2 hours at room temperature.

  • Competition: A fixed concentration of the primary antibody is pre-incubated with varying concentrations of this compound (as the standard) or the potential cross-reactants (test compounds). This mixture is then added to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Plates are washed as described in step 2.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species and isotype is added to the wells. Incubate for 1 hour at room temperature.

  • Washing: Plates are washed as described in step 2.

  • Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added, and the plate is incubated in the dark until sufficient color development.

  • Stopping Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The absorbance is read at the appropriate wavelength using a microplate reader.

  • Data Analysis: The percentage of cross-reactivity is calculated using the following formula: % Cross-reactivity = (IC50 of this compound / IC50 of test compound) x 100 Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximal signal.

Western Blotting

While less common for small molecules, Western blotting can be adapted to assess cross-reactivity if the target molecule is conjugated to a protein that can be separated by SDS-PAGE.[5][6]

Experimental Protocol:

  • Antigen Preparation: Prepare protein conjugates of this compound and the potential cross-reactants with a carrier protein like BSA.

  • SDS-PAGE: Separate the protein conjugates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a chemiluminescent or fluorescent substrate and detect the signal using an appropriate imaging system. The intensity of the bands will indicate the degree of antibody binding to each conjugate.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity.[7][8] This allows for a detailed characterization of cross-reactivity.[9]

Experimental Protocol:

  • Sensor Chip Preparation: Immobilize the primary antibody onto the surface of a sensor chip.

  • Analyte Injection: Inject solutions of this compound and the potential cross-reactants at various concentrations over the sensor chip surface.

  • Binding Measurement: Monitor the change in the refractive index at the sensor surface in real-time as the analytes bind to the immobilized antibody. This generates a sensorgram.

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that removes the bound analyte without damaging the immobilized antibody.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The affinity (KD) is a direct measure of the binding strength, with a lower KD indicating a stronger interaction. Cross-reactivity can be assessed by comparing the KD values.

Data Presentation

Quantitative data from the cross-reactivity studies should be summarized in clear and structured tables for easy comparison.

Table 1: Competitive ELISA Cross-Reactivity Data

CompoundIC50 (nM)% Cross-Reactivity
This compound10100
3-Chloro-4-hydroxyphenylacetic acid2540
4-Hydroxyphenylacetic acid5002
3-Chlorotyrosine> 10,000< 0.1
Phenylacetic acid> 10,000< 0.1

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data

Compoundka (1/Ms)kd (1/s)KD (M)
This compound1.5 x 10⁵1.5 x 10⁻³1.0 x 10⁻⁸
3-Chloro-4-hydroxyphenylacetic acid8.0 x 10⁴2.0 x 10⁻³2.5 x 10⁻⁸
4-Hydroxyphenylacetic acid2.0 x 10³1.0 x 10⁻³5.0 x 10⁻⁷
3-ChlorotyrosineNo BindingNo BindingNo Binding
Phenylacetic acidNo BindingNo BindingNo Binding

Visualizations

Diagrams illustrating the experimental workflows can aid in understanding the methodologies.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assays Cross-Reactivity Assays cluster_analysis Data Analysis cluster_result Result start Select Antibody & Test Compounds prep_elisa Prepare Antigen-Protein Conjugate (for ELISA/WB) start->prep_elisa prep_spr Immobilize Antibody (for SPR) start->prep_spr elisa Competitive ELISA prep_elisa->elisa wb Western Blot prep_elisa->wb spr Surface Plasmon Resonance (SPR) prep_spr->spr analysis_elisa Calculate % Cross-Reactivity elisa->analysis_elisa analysis_wb Compare Band Intensities wb->analysis_wb analysis_spr Determine Kinetic Parameters (ka, kd, KD) spr->analysis_spr end Specificity Profile analysis_elisa->end analysis_wb->end analysis_spr->end

Caption: General workflow for assessing antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection coat Coat Plate with Antigen-Protein Conjugate wash1 Wash coat->wash1 block Block Non-specific Sites wash1->block wash2 Wash block->wash2 add_samples Add Mixture to Wells wash2->add_samples prepare_samples Prepare Antibody + (Standard or Test Compound) prepare_samples->add_samples incubate1 Incubate add_samples->incubate1 wash3 Wash incubate1->wash3 add_secondary Add Enzyme-conjugated Secondary Antibody wash3->add_secondary incubate2 Incubate add_secondary->incubate2 wash4 Wash incubate2->wash4 add_substrate Add Substrate wash4->add_substrate read_plate Read Absorbance add_substrate->read_plate

Caption: Detailed workflow for the Competitive ELISA method.

References

Quantitative Analysis of Methyl 3-chloro-4-hydroxyphenylacetate: A Comparative Guide to GC-MS and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Methyl 3-chloro-4-hydroxyphenylacetate, a key intermediate in various synthetic pathways, is critical for process optimization, impurity profiling, and quality control in pharmaceutical development. The selection of an appropriate analytical technique is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of this compound. The information presented is a synthesis of established methodologies for structurally similar phenolic and chlorophenolic compounds, providing a robust framework for method development and validation.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the typical quantitative performance characteristics for the analysis of compounds structurally related to this compound, offering a comparative overview of what can be expected from each technique.

Parameter GC-MS (with Derivatization) LC-MS/MS
Linearity (r²) ≥ 0.995≥ 0.999
Limit of Detection (LOD) 0.1 - 1 ng/mL0.01 - 0.5 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL0.05 - 2 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (%RSD) < 15%< 10%
Sample Preparation Multi-step including derivatizationSimpler, often "dilute and shoot"
Throughput Lower due to sample prepHigher
Selectivity HighVery High
Matrix Effects Less proneMore prone, requires careful management

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of this compound using GC-MS and LC-MS/MS, based on established methods for similar analytes.

GC-MS with Derivatization

Due to the polar nature of the hydroxyl and ester functional groups in this compound, derivatization is a mandatory step to increase its volatility and thermal stability for GC-MS analysis. Silylation is a common and effective derivatization technique.[1][2]

1. Sample Preparation (Silylation)

  • Drying: Ensure the sample is anhydrous. If in an aqueous solution, evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Dissolve the dried sample in 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile).

  • Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

2. GC-MS Conditions

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically used.

  • Injector: Splitless injection is preferred for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at a rate of 10°C/minute.

    • Ramp to 280°C at a rate of 20°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte. Full scan mode can be used for qualitative confirmation.

LC-MS/MS

LC-MS/MS offers the advantage of analyzing this compound directly without the need for derivatization, leading to a simpler and faster workflow.[3]

1. Sample Preparation

  • Dilution: Dilute the sample in a suitable solvent mixture, typically matching the initial mobile phase composition (e.g., acetonitrile/water).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Internal Standard: For improved accuracy and precision, an isotopically labeled internal standard can be added to the sample prior to dilution.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is a common choice for separating small polar molecules.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Program: A typical gradient would start with a low percentage of organic phase, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: Dependent on the column dimensions, typically 0.3-0.6 mL/min for a standard analytical column.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for the phenolic hydroxyl group.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

Mandatory Visualization

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Dry Drying Sample->Dry Reconstitute Reconstitution Dry->Reconstitute Derivatize Derivatization (Silylation) Reconstitute->Derivatize GC_MS GC-MS System Derivatize->GC_MS Injection Data_Acquisition Data Acquisition (SIM Mode) GC_MS->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: Experimental workflow for GC-MS analysis.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Dilute Dilution Sample->Dilute Filter Filtration Dilute->Filter LC_MS_MS LC-MS/MS System Filter->LC_MS_MS Injection Data_Acquisition Data Acquisition (MRM Mode) LC_MS_MS->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion: Choosing the Right Tool for the Job

Both GC-MS and LC-MS/MS are highly capable techniques for the quantitative analysis of this compound. The choice between them will depend on the specific requirements of the analysis.

  • GC-MS is a robust and reliable technique, particularly when high selectivity and sensitivity are required. However, the mandatory derivatization step adds complexity to the sample preparation and can be a source of variability.

  • LC-MS/MS offers higher throughput due to its simpler sample preparation workflow and is generally more sensitive.[3] Its high selectivity, provided by the MRM scan mode, makes it an excellent choice for complex matrices. However, it can be more susceptible to matrix effects, which need to be carefully evaluated during method development.

For routine analysis and high-throughput screening, LC-MS/MS is often the preferred method due to its speed and sensitivity. For confirmatory analysis or in laboratories where LC-MS/MS is not available, a well-validated GC-MS method with derivatization provides a reliable alternative. Ultimately, the selection should be based on a thorough evaluation of the analytical needs, available instrumentation, and the complexity of the sample matrix.

References

Benchmarking the Efficacy of Chloro-Substituted Phenylacetate Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

While specific research on the inhibitory efficacy of compounds directly derived from Methyl 3-chloro-4-hydroxyphenylacetate is not publicly available, this guide provides a comparative benchmark based on structurally related chloro-substituted phenylacetate derivatives. The following sections detail the inhibitory activities of these related compounds against key enzyme targets, namely Tyrosinase and Histone Deacetylases (HDACs), and compare their performance with established inhibitors. This guide serves as a valuable reference for the potential therapeutic applications of this class of compounds.

Comparative Inhibitory Activity

The inhibitory potential of chloro-substituted phenylacetate and related derivatives has been evaluated against tyrosinase and HDACs. The following tables summarize the half-maximal inhibitory concentrations (IC50) of these compounds and compare them with well-known inhibitors.

Table 1: Tyrosinase Inhibitory Activity of 3-Chloro-4-fluorophenyl Derivatives

CompoundDerivative TypeTarget EnzymeIC50 (µM)Reference InhibitorIC50 (µM)
1d 3-chloro-4-fluorophenyl-based benzamideTyrosinase (AbTYR)0.19Kojic Acid16.67[1]
1e 3-chloro-4-fluorophenyl-based benzamideTyrosinase (AbTYR)1.72Kojic Acid16.67[1]
1f 3-chloro-4-fluorophenyl-based benzamideTyrosinase (AbTYR)0.89Kojic Acid16.67[1]
2c 4-hydroxyphenyl-based derivativeTyrosinase (AbTYR)2.41Kojic Acid16.67[1]

AbTYR: Agaricus bisporus tyrosinase

Table 2: HDAC Inhibitory Activity of Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate Derivatives

CompoundDerivative TypeTarget Cell LineIC50 (mg/mL)Reference InhibitorIC50 (µM)
7a Methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoateHCT-1160.12SAHA (Vorinostat)~2.5 µM
7g Methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoateHCT-1160.15SAHA (Vorinostat)~2.5 µM
11a Methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoateHCT-1160.21SAHA (Vorinostat)~2.5 µM
11b Methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoateHCT-1160.35SAHA (Vorinostat)~2.5 µM

Note: IC50 values for the propanoate derivatives are reported in mg/mL and are compared to the reference inhibitor SAHA (Vorinostat) for which the IC50 is generally in the low micromolar range against various cancer cell lines.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Tyrosinase Inhibition Assay

This protocol outlines the spectrophotometric method used to determine the inhibitory effect of compounds on the activity of tyrosinase.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Kojic acid as a positive control

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound and serial dilutions to achieve a range of concentrations.

  • In a 96-well plate, add 20 µL of the test compound solution, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.

  • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution.

  • Immediately measure the absorbance at 475 nm at regular intervals for a defined period (e.g., 20 minutes) using a microplate reader.

  • The rate of dopachrome formation is monitored as an increase in absorbance.

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction mixture with the test compound.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

HDAC Inhibition and Cell Proliferation Assay

This protocol describes a cell-based assay to evaluate the anti-proliferative activity of HDAC inhibitors.

Materials:

  • Human colon carcinoma cell line (HCT-116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • SAHA (Vorinostat) as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO for dissolving formazan crystals

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed HCT-116 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and the reference inhibitor. Include a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The cell viability is calculated as a percentage of the vehicle-treated control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of these inhibitors.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation Compound_Prep Compound Synthesis & Characterization Assay_Dev Assay Development & Optimization Compound_Prep->Assay_Dev Primary_Screen Primary Screening (Single Concentration) Assay_Dev->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Cell_Based Cell-Based Assays (e.g., Proliferation) Dose_Response->Cell_Based Mechanism_Study Mechanism of Action Studies Cell_Based->Mechanism_Study

Caption: A generalized workflow for the screening and validation of enzyme inhibitors.

tyrosinase_inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin (Spontaneous) Tyrosinase Tyrosinase Inhibitor Tyrosinase Inhibitor (e.g., Chloro-phenyl derivative) Inhibitor->Tyrosinase Inhibition

Caption: Simplified pathway of melanin synthesis and the point of tyrosinase inhibition.

hdac_inhibition_pathway HDAC HDAC Histones Acetylated Histones Inhibitor HDAC Inhibitor (e.g., Chloro-phenyl derivative) Inhibitor->HDAC Inhibition Deacetylated_Histones Deacetylated Histones Histones->Deacetylated_Histones HDAC activity Chromatin_Open Open Chromatin (Transcriptionally Active) Histones->Chromatin_Open Chromatin_Closed Condensed Chromatin (Transcriptionally Repressed) Deacetylated_Histones->Chromatin_Closed Gene_Expression Tumor Suppressor Gene Expression Chromatin_Open->Gene_Expression Apoptosis Apoptosis / Cell Cycle Arrest Gene_Expression->Apoptosis

Caption: Mechanism of action for HDAC inhibitors leading to anti-cancer effects.

References

A Comparative Guide to Isotopic Labeling of Methyl 3-chloro-4-hydroxyphenylacetate for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling strategies for Methyl 3-chloro-4-hydroxyphenylacetate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its metabolic fate is crucial for assessing the safety and efficacy of end-products. Isotopic labeling, coupled with advanced analytical techniques, offers a powerful tool for these investigations. This document outlines synthetic approaches for introducing stable isotopes, protocols for comparative metabolic studies, and presents a framework for evaluating the performance of labeled versus unlabeled compounds.

Introduction to Isotopic Labeling in Metabolic Research

Isotopic labeling involves the replacement of one or more atoms in a molecule with their stable, non-radioactive isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C). This subtle modification allows researchers to trace the molecule's journey through a biological system, elucidating metabolic pathways, identifying metabolites, and quantifying the rate of metabolic processes. The key advantage of using stable isotopes lies in their safety and the ability to be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

For a compound like this compound, isotopic labeling can help answer critical questions:

  • What are the major metabolic pathways?

  • Are there any reactive or toxic metabolites formed?

  • How does the rate of metabolism compare between different species or in the presence of other drugs?

  • Can we slow down metabolism to improve pharmacokinetic properties?

This guide will focus on two primary isotopic labeling strategies: Deuterium (²H) labeling and Carbon-13 (¹³C) labeling .

Comparative Analysis of Labeling Strategies

The choice between deuterium and carbon-13 labeling depends on the specific research question, synthetic feasibility, and the analytical methods available.

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) Labeling
Primary Application Investigating the kinetic isotope effect (KIE) to slow down metabolism at specific sites. Serving as a stable internal standard for quantification.Tracing the carbon skeleton through metabolic pathways. Elucidating fragmentation patterns in mass spectrometry.
Key Advantages Can significantly alter metabolic rates (slowing down C-H bond cleavage). Relatively inexpensive starting materials (e.g., D₂O).Minimal impact on the compound's chemical properties and metabolic rate. Provides clear mass shifts for tracking all carbon atoms.
Key Limitations Potential for "metabolic switching," where blocking one metabolic pathway shunts the molecule to another. Possible, though rare, changes in pharmacological activity.Generally more expensive and complex multi-step syntheses are required.
Typical Analytical Platform LC-MS/MS, GC-MSLC-MS/MS, GC-MS, NMR

Experimental Protocols

Synthesis of Isotopically Labeled this compound

1. Deuterium Labeling of the Phenyl Ring:

A common strategy for introducing deuterium onto an aromatic ring is through acid- or metal-catalyzed hydrogen-deuterium exchange. Phenolic compounds are particularly amenable to this exchange at positions ortho and para to the hydroxyl group.

  • Reaction: 3-chloro-4-hydroxyphenylacetic acid is dissolved in deuterated water (D₂O) with a suitable catalyst (e.g., Pt/C or a strong deuterated acid like D₂SO₄).

  • Conditions: The reaction mixture is heated under an inert atmosphere. The reaction time and temperature are optimized to achieve the desired level of deuterium incorporation.

  • Purification: The deuterated 3-chloro-4-hydroxyphenylacetic acid is purified by recrystallization or column chromatography.

  • Esterification: The purified deuterated acid is then esterified to the methyl ester using standard Fischer esterification conditions (methanol with a catalytic amount of acid) or by reaction with a methylating agent (e.g., methyl iodide in the presence of a base). To introduce deuterium on the methyl group, deuterated methanol (CD₃OD) can be used in the esterification step.

2. Carbon-13 Labeling of the Phenyl Ring:

Incorporating ¹³C into the aromatic ring typically requires a more elaborate synthetic route starting from a ¹³C-labeled precursor.

  • Starting Material: A plausible starting material would be a ¹³C-labeled phenol or a related benzene derivative.

  • Multi-step Synthesis: A series of organic reactions would be required to build the 3-chloro-4-hydroxyphenylacetic acid scaffold. This could involve steps like formylation, oxidation, and chain extension using ¹³C-labeled reagents.

  • Purification and Esterification: Similar to the deuterium labeling, the final ¹³C-labeled acid would be purified and then esterified to yield this compound-¹³C.

In Vitro Metabolic Stability Assay

This protocol is designed to compare the rate of metabolism of the unlabeled, deuterated, and ¹³C-labeled this compound.

  • Incubation: The test compounds (unlabeled and labeled) are incubated with liver microsomes (from human, rat, or other species of interest) in the presence of NADPH (a cofactor for many metabolic enzymes).

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are then analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Data Presentation: A Comparative Framework

The following tables present a hypothetical but representative comparison of the metabolic stability of unlabeled, deuterated, and ¹³C-labeled this compound. Note: The data presented here is for illustrative purposes to demonstrate how results would be compared and is not based on actual experimental results for this specific compound.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundIn Vitro Half-life (t₁/₂, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)
This compound2527.7
This compound-d₃ (deuterated methyl group)4515.4
This compound-¹³C₆ (ring labeled)2626.6

Table 2: Pharmacokinetic Parameters in Rats (Oral Dosing)

CompoundCₘₐₓ (ng/mL)AUC₀-∞ (ng·h/mL)t₁/₂ (h)
This compound1504501.5
This compound-d₃ (deuterated methyl group)2509003.0
This compound-¹³C₆ (ring labeled)1554601.6

Visualizing Workflows and Pathways

Diagram 1: General Synthetic Workflow

General Synthetic Workflow for Labeled this compound cluster_start Starting Material cluster_synthesis Synthesis cluster_product Final Product Unlabeled Acid 3-chloro-4-hydroxyphenylacetic acid Esterification Esterification with Methanol (or Deuterated Methanol) Unlabeled Acid->Esterification Unlabeled Route Labeled Precursor Deuterated Water (D₂O) or ¹³C-labeled Phenol Labeling Isotopic Labeling (H/D Exchange or Multi-step Synthesis) Labeled Precursor->Labeling Purification1 Purification of Labeled Acid Labeling->Purification1 Purification1->Esterification Purification2 Final Product Purification Esterification->Purification2 Labeled Ester Labeled this compound Purification2->Labeled Ester

Caption: General workflow for the synthesis of labeled this compound.

Diagram 2: Hypothetical Metabolic Pathway

Hypothetical Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydrolysis Ester Hydrolysis Parent->Hydrolysis Esterase Oxidation Ring Hydroxylation (CYP450 mediated) Parent->Oxidation Glucuronidation Glucuronide Conjugation Hydrolysis->Glucuronidation Sulfation Sulfate Conjugation Hydrolysis->Sulfation Oxidation->Glucuronidation Excretion Urinary Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: A potential metabolic pathway for this compound.

Conclusion

The isotopic labeling of this compound provides invaluable tools for detailed metabolic studies. Deuterium labeling can be strategically employed to probe the kinetic isotope effect and potentially slow metabolism, while carbon-13 labeling offers a robust method for tracing the molecular skeleton. The choice of labeling strategy should be guided by the specific research objectives. The protocols and comparative framework presented in this guide offer a starting point for researchers to design and execute comprehensive metabolic investigations of this important chemical intermediate. Further studies are warranted to generate specific quantitative data for this compound to fully elucidate its metabolic profile and the impact of isotopic substitution.

Safety Operating Guide

Proper Disposal of Methyl 3-chloro-4-hydroxyphenylacetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides detailed procedures for the proper disposal of Methyl 3-chloro-4-hydroxyphenylacetate, a compound frequently used in research and development. Adherence to these guidelines is essential to protect personnel and the environment from potential hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a fume hood to avoid inhalation of vapors.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous waste and transfer it to an approved waste disposal plant.[1]

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for collecting the waste.

    • The container must be compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and "this compound."

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Keep the container tightly closed when not in use.[1][2]

    • Store away from incompatible materials.

  • Waste Pickup and Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should also be disposed of as hazardous waste.

  • Empty Containers: Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The triple-rinsed container can then be disposed of according to your institution's guidelines for decontaminated containers.

  • Contaminated PPE and Labware: Place all contaminated disposable items in a designated hazardous waste bag or container for disposal.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your supervisor and EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have This compound Waste? is_spill Is it a spill? start->is_spill follow_spill_protocol Follow Spill Cleanup Protocol is_spill->follow_spill_protocol Yes is_bulk Is it bulk chemical or contaminated material? is_spill->is_bulk No dispose_bulk Dispose as Hazardous Waste: 1. Segregate and Containerize 2. Label Clearly 3. Store in Satellite Area follow_spill_protocol->dispose_bulk is_bulk->dispose_bulk Bulk/Contaminated is_empty_container Is it an empty container? is_bulk->is_empty_container Empty Container contact_ehs Contact EHS for Waste Pickup dispose_bulk->contact_ehs triple_rinse Triple Rinse with Appropriate Solvent is_empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Guidelines triple_rinse->dispose_container collect_rinsate->dispose_bulk end End of Disposal Process dispose_container->end contact_ehs->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-chloro-4-hydroxyphenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 3-chloro-4-hydroxyphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.